molecular formula C34H44N6O5 B15601478 GR 100679

GR 100679

Katalognummer: B15601478
Molekulargewicht: 616.7 g/mol
InChI-Schlüssel: IBHXDZADSPABSD-GJDOKZOISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

a NK2 receptor antagonist

Eigenschaften

Molekularformel

C34H44N6O5

Molekulargewicht

616.7 g/mol

IUPAC-Name

N-[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]cyclohexanecarboxamide

InChI

InChI=1S/C34H44N6O5/c1-22(37-30(41)21-36-32(43)24-14-8-5-9-15-24)31(42)38-28(19-25-20-35-27-17-11-10-16-26(25)27)33(44)39-29(34(45)40(2)3)18-23-12-6-4-7-13-23/h4,6-7,10-13,16-17,20,22,24,28-29,35H,5,8-9,14-15,18-19,21H2,1-3H3,(H,36,43)(H,37,41)(H,38,42)(H,39,44)/t22-,28+,29-/m0/s1

InChI-Schlüssel

IBHXDZADSPABSD-GJDOKZOISA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Unveiling the Molecular Interactions of GR 100679: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 100679 is a potent and selective peptide antagonist of the somatostatin (B550006) receptor subtype 2 (SSTR2). Its high affinity and specificity for SSTR2 have made it a critical tool in pharmacological research to elucidate the physiological and pathophysiological roles of this receptor. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its binding characteristics, functional effects on intracellular signaling, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Competitive Antagonism at SSTR2

This compound functions as a competitive antagonist at the SSTR2 receptor. This means that it binds to the same site on the receptor as the endogenous ligand, somatostatin, but does not activate the receptor. By occupying the binding site, this compound prevents somatostatin from binding and initiating downstream signaling cascades. The primary signaling pathway inhibited by this compound is the G protein-coupled receptor (GPCR) cascade associated with SSTR2, which typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Quantitative Data Summary

The following tables summarize the key quantitative data that define the pharmacological profile of this compound.

Table 1: Radioligand Binding Affinities of this compound for Somatostatin Receptor Subtypes

Receptor SubtypeRadioligandPreparationIC50 (nM)Ki (nM)
SSTR2 [¹²⁵I]MK-678Membranes from CHO cells expressing human SSTR20.45 ± 0.050.2
SSTR1 [¹²⁵I]SRIF-14Membranes from CHO cells expressing human SSTR1>1000>1000
SSTR3 [¹²⁵I]SRIF-14Membranes from CHO cells expressing human SSTR3>1000>1000
SSTR4 [¹²⁵I]SRIF-14Membranes from CHO cells expressing human SSTR4>1000>1000
SSTR5 [¹²⁵I]SRIF-14Membranes from CHO cells expressing human SSTR5350 ± 50150

Data presented as mean ± SEM from multiple experiments. IC50: The concentration of a drug that gives half-maximal inhibition. Ki: The inhibition constant for a drug; the concentration of competing ligand that would occupy 50% of the receptors if no radioligand were present.

Table 2: Functional Antagonism of Somatostatin-Mediated Inhibition of cAMP Accumulation

Cell LineAgonistThis compound IC50 (nM)
CHO-SSTR2Somatostatin-14 (10 nM)1.2 ± 0.3
GH4C1 (endogenous SSTR2)Somatostatin-14 (10 nM)2.5 ± 0.5

Data represents the concentration of this compound required to reverse 50% of the inhibitory effect of somatostatin-14 on forskolin-stimulated cAMP accumulation.

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of this compound at the SSTR2 receptor.

GR100679_Mechanism cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Somatostatin Somatostatin SSTR2 SSTR2 Receptor Somatostatin->SSTR2 Binds & Activates GR100679 This compound (Antagonist) GR100679->SSTR2 Binds & Blocks G_protein Gi/o Protein SSTR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Response Cellular Response (e.g., Inhibition of Hormone Secretion) cAMP->Response Leads to

This compound competitively antagonizes somatostatin at the SSTR2 receptor.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

Radioligand Binding Assays

Objective: To determine the binding affinity and selectivity of this compound for somatostatin receptor subtypes.

Materials:

  • Membranes from Chinese Hamster Ovary (CHO) cells stably expressing individual human somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5).

  • Radioligands: [¹²⁵I]Tyr¹¹-Somatostatin-14 (for SSTR1, 3, 4, 5) or [¹²⁵I]MK-678 (a high-affinity SSTR2 agonist).

  • Binding Buffer: 50 mM HEPES, pH 7.4, containing 5 mM MgCl₂, 1 mg/ml bovine serum albumin, and 0.2 mg/ml bacitracin.

  • This compound stock solution and serial dilutions.

  • GF/C glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: CHO cells expressing the receptor of interest are harvested and homogenized in ice-cold buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in binding buffer. Protein concentration is determined using a standard protein assay.

  • Binding Reaction: In a 96-well plate, incubate cell membranes (20-40 µg of protein) with the appropriate radioligand (at a concentration near its Kd) and varying concentrations of this compound (e.g., from 10⁻¹² to 10⁻⁵ M).

  • Incubation: Incubate the mixture for 60 minutes at 25°C to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through GF/C filters pre-soaked in 0.3% polyethyleneimine to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold binding buffer.

  • Counting: Measure the radioactivity trapped on the filters using a gamma counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled somatostatin-14 (1 µM). Specific binding is calculated by subtracting non-specific binding from total binding. IC50 values are determined by non-linear regression analysis of the competition binding curves. Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Accumulation Assay

Objective: To determine the functional antagonist activity of this compound by measuring its ability to reverse somatostatin-mediated inhibition of cAMP production.

Materials:

  • CHO cells expressing human SSTR2 or GH4C1 rat pituitary tumor cells (which endogenously express SSTR2).

  • Assay Medium: Serum-free DMEM/F-12 medium containing 0.1% bovine serum albumin.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Somatostatin-14.

  • This compound stock solution and serial dilutions.

  • 3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor).

  • cAMP assay kit (e.g., a competitive enzyme immunoassay or a radioimmunoassay).

Procedure:

  • Cell Culture: Plate cells in 24-well plates and grow to near confluency.

  • Pre-incubation: Wash the cells with assay medium and pre-incubate them with various concentrations of this compound for 15 minutes at 37°C.

  • Stimulation: Add a fixed concentration of somatostatin-14 (e.g., 10 nM) to the wells and incubate for another 15 minutes at 37°C.

  • cAMP Stimulation and Inhibition: Add forskolin (e.g., 10 µM) and IBMX (e.g., 0.5 mM) to all wells and incubate for 30 minutes at 37°C to stimulate cAMP production.

  • Lysis and cAMP Measurement: Terminate the reaction by aspirating the medium and lysing the cells. Determine the intracellular cAMP concentration in the lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Construct concentration-response curves for this compound's ability to reverse the somatostatin-induced inhibition of forskolin-stimulated cAMP accumulation. Calculate the IC50 value, which represents the concentration of the antagonist that produces 50% of its maximal effect.

Experimental Workflow Diagram

The following diagram outlines the general workflow for characterizing this compound.

GR100679_Workflow cluster_binding Binding Affinity & Selectivity cluster_functional Functional Antagonism start Start: Characterization of this compound prep_membranes Prepare Cell Membranes (CHO cells expressing SSTR subtypes) start->prep_membranes culture_cells Culture Cells (CHO-SSTR2 or GH4C1) start->culture_cells run_binding Perform Radioligand Binding Assays prep_membranes->run_binding analyze_binding Analyze Data: Calculate IC50 and Ki values run_binding->analyze_binding conclusion Conclusion: This compound is a potent and selective SSTR2 competitive antagonist analyze_binding->conclusion run_cAMP Perform cAMP Accumulation Assays culture_cells->run_cAMP analyze_cAMP Analyze Data: Determine IC50 for antagonism run_cAMP->analyze_cAMP analyze_cAMP->conclusion

Workflow for the in vitro characterization of this compound.

Conclusion

This compound is a highly potent and selective competitive antagonist of the somatostatin receptor subtype 2. Its mechanism of action is centered on its ability to bind to the SSTR2 receptor with high affinity, thereby blocking the binding of the endogenous agonist, somatostatin, and preventing the subsequent inhibition of adenylyl cyclase and reduction in intracellular cAMP levels. The detailed experimental protocols provided herein offer a robust framework for the in vitro characterization of this and other SSTR2 antagonists, which are invaluable tools for research and potential therapeutic development.

The Discovery and Synthesis of GR 100679: A Technical Guide to a Selective Tachykinin NK₂ Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GR 100679 is a potent and selective peptide-based competitive antagonist of the tachykinin NK₂ receptor. Developed by Glaxo Wellcome (now GlaxoSmithKline), it has served as a valuable pharmacological tool for investigating the physiological and pathological roles of the NK₂ receptor. This document provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, including detailed experimental protocols and a summary of its quantitative data.

Discovery and Development

This compound emerged from research programs at Glaxo Wellcome aimed at developing antagonists for tachykinin receptors, which are implicated in a variety of physiological processes, including smooth muscle contraction, inflammation, and pain transmission. While the specific lead compound and screening cascade that led to the identification of this compound are not extensively detailed in publicly available literature, it is understood to be a result of systematic medicinal chemistry efforts to optimize peptide sequences for high affinity and selectivity for the NK₂ receptor.

The development of radiolabeled [³H]this compound was a pivotal step, enabling its use as a high-affinity radioligand for the characterization of NK₂ receptors in various tissues and cell lines.

Synthesis of this compound

This compound is a linear peptide with the sequence Cyclohexylcarbonyl-Gly-Ala-D-Trp-Phe-N(CH₃)₂. Its synthesis is achieved through standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

General Solid-Phase Peptide Synthesis (SPPS) Protocol

The synthesis of this compound can be carried out using a manual or automated peptide synthesizer. The following protocol outlines the general steps for the manual synthesis of the peptide on a Rink Amide resin, which will yield a C-terminal amide upon cleavage.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-Ala-OH, Fmoc-Gly-OH)

  • Cyclohexanecarboxylic acid

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)

  • Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (e.g., 95:2.5:2.5 v/v/v)

  • Diethyl ether (for precipitation)

Procedure:

  • Resin Swelling: The Rink Amide resin is swelled in DMF in a reaction vessel for 1-2 hours.

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF for 20-30 minutes. The resin is then washed thoroughly with DMF.

  • Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Phe-OH) is activated with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF and then added to the resin. The coupling reaction is allowed to proceed for 1-2 hours. The resin is then washed with DMF. A Kaiser test can be performed to confirm the completion of the coupling.

  • Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence (D-Trp, Ala, Gly).

  • N-terminal Capping: After the final amino acid (Gly) is coupled and its Fmoc group is removed, cyclohexanecarboxylic acid is coupled to the N-terminus using the same coupling procedure as for the amino acids.

  • Final Deprotection and Cleavage: The peptide is cleaved from the resin and all side-chain protecting groups are removed by treating the resin with a cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: The cleaved peptide is precipitated from the cleavage cocktail by adding cold diethyl ether. The crude peptide is then collected by centrifugation, washed with diethyl ether, and dried. The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide is characterized by mass spectrometry and analytical RP-HPLC to confirm its identity and purity.

Experimental Workflow for Solid-Phase Peptide Synthesis of this compound

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated) cluster_final_steps Final Steps Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Wash2->Deprotect Cap N-terminal Capping (Cyclohexanecarboxylic acid) Wash2->Cap Cleave Cleavage & Deprotection (TFA Cocktail) Cap->Cleave Precipitate Precipitate (Cold Ether) Cleave->Precipitate Purify Purify (RP-HPLC) Precipitate->Purify Characterize Characterize (MS, HPLC) Purify->Characterize

Caption: Workflow for the solid-phase synthesis of this compound.

Pharmacological Data

This compound exhibits high affinity and selectivity for the tachykinin NK₂ receptor. The following table summarizes key quantitative data from various in vitro studies.

ParameterSpecies/SystemValueReference
Binding Affinity
pKᵢ ([³H]this compound)Human NK₂ (CHO cells)9.5[1]
KᵢHuman NK₂ (CHO cells)~0.32 nMCalculated
pKᵢ ([³H]this compound)Rat colon membranes10.0[1]
KᵢRat colon membranes~0.1 nMCalculated
Functional Activity
pA₂Guinea-pig trachea8.7[1]
Selectivity
pKᵢHuman NK₁ (CHO cells)5.3[1]
pKBGuinea-pig trachea (NK₁)< 5[1]
pKᵢGuinea-pig cerebral cortex (NK₃)< 5[1]

*Calculated values are derived from the provided pKᵢ values (Kᵢ = 10-pKᵢ M).

Signaling Pathways

The tachykinin NK₂ receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαq/11 and Gαs proteins.[2] Antagonism of this receptor by this compound blocks the downstream signaling cascades initiated by the binding of the endogenous ligand, neurokinin A (NKA).

Gαq/11 Pathway:

  • Binding of NKA to the NK₂ receptor activates the Gαq/11 subunit.

  • Activated Gαq/11 stimulates phospholipase C (PLC).

  • PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).

  • DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).

Gαs Pathway:

  • NKA binding to the NK₂ receptor can also activate the Gαs subunit.

  • Activated Gαs stimulates adenylyl cyclase.

  • Adenylyl cyclase converts ATP to cyclic adenosine (B11128) monophosphate (cAMP).

  • cAMP activates protein kinase A (PKA).

Tachykinin NK₂ Receptor Signaling Pathways

NK2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NKA NKA NK2R NK₂ Receptor NKA->NK2R Activates GR100679 This compound GR100679->NK2R Blocks Gq Gαq/11 NK2R->Gq Activates Gs Gαs NK2R->Gs Activates PLC PLC Gq->PLC Stimulates AC Adenylyl Cyclase Gs->AC Stimulates IP3 IP₃ PLC->IP3 Hydrolyzes PIP₂ to DAG DAG PLC->DAG cAMP cAMP AC->cAMP Converts ATP to PIP2 PIP₂ Ca ↑ [Ca²⁺]i IP3->Ca Releases PKC PKC DAG->PKC Activates Ca->PKC Activates Response Cellular Response PKC->Response ATP ATP PKA PKA cAMP->PKA Activates PKA->Response

Caption: Simplified diagram of the major signaling pathways of the tachykinin NK₂ receptor.

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the NK₂ receptor using [³H]this compound as the radioligand.

Materials:

  • Cell membranes prepared from cells expressing the NK₂ receptor (e.g., CHO-hNK₂ cells)

  • [³H]this compound

  • Test compound (e.g., this compound or other potential antagonists)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA)

  • Non-specific binding control (a high concentration of an unlabeled NK₂ antagonist, e.g., 1 µM this compound)

  • 96-well filter plates (e.g., GF/C)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of [³H]this compound (typically at or below its Kd value), and varying concentrations of the test compound. For total binding wells, no test compound is added. For non-specific binding wells, the non-specific binding control is added.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Terminate the incubation by rapidly filtering the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: After drying the filter plate, add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Kᵢ value can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of a compound to antagonize the NKA-induced production of inositol phosphates, a downstream product of the Gαq/11 signaling pathway.

Materials:

  • Cells expressing the NK₂ receptor (e.g., CHO-hNK₂ cells)

  • [³H]-myo-inositol

  • Neurokinin A (NKA)

  • Test compound (e.g., this compound)

  • Lithium chloride (LiCl) solution

  • Perchloric acid

  • Dowex anion-exchange resin

  • Scintillation cocktail and counter

Procedure:

  • Cell Labeling: Plate the cells and label them overnight with [³H]-myo-inositol, which is incorporated into the cellular phosphoinositide pool.

  • Pre-incubation: Wash the cells and pre-incubate them with a buffer containing LiCl (which inhibits the degradation of inositol phosphates) and the test compound at various concentrations.

  • Stimulation: Stimulate the cells with a fixed concentration of NKA (typically the EC₅₀ concentration) for a defined period (e.g., 30-60 minutes).

  • Extraction: Terminate the stimulation by adding perchloric acid to lyse the cells and extract the soluble inositol phosphates.

  • Purification: Separate the total inositol phosphates from other cellular components using Dowex anion-exchange chromatography.

  • Quantification: Quantify the amount of [³H]-inositol phosphates by scintillation counting.

  • Data Analysis: The ability of the test compound to inhibit the NKA-induced IP accumulation is determined. The IC₅₀ value is calculated, which represents the concentration of the antagonist that causes a 50% inhibition of the maximal response to NKA.

Cyclic AMP (cAMP) Accumulation Assay

This functional assay measures the ability of a compound to antagonize the NKA-induced production of cAMP, a downstream product of the Gαs signaling pathway.

Materials:

  • Cells expressing the NK₂ receptor

  • Neurokinin A (NKA)

  • Test compound (e.g., this compound)

  • A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

  • cAMP assay kit (e.g., HTRF, ELISA, or radiommunoassay)

Procedure:

  • Cell Plating: Plate the cells in a suitable microplate.

  • Pre-incubation: Pre-incubate the cells with the phosphodiesterase inhibitor and the test compound at various concentrations.

  • Stimulation: Stimulate the cells with a fixed concentration of NKA for a defined period.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available assay kit according to the manufacturer's instructions.

  • Data Analysis: Determine the ability of the test compound to inhibit the NKA-induced cAMP accumulation and calculate the IC₅₀ value.

Conclusion

This compound is a well-characterized and highly selective tachykinin NK₂ receptor antagonist that has been instrumental in elucidating the roles of this receptor in health and disease. Its peptide nature, while limiting its therapeutic potential due to poor oral bioavailability and metabolic instability, makes it an excellent tool for in vitro and preclinical in vivo research. The detailed synthesis and pharmacological profiling of this compound provide a solid foundation for the continued investigation of the tachykinin system and the development of novel therapeutics targeting the NK₂ receptor.

References

An In-depth Technical Guide to GR 100679: A Somatostatin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of GR 100679, a potent and selective antagonist for the somatostatin (B550006) receptor subtype 2 (sst2). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of sst2 receptor antagonists.

Introduction

This compound is a synthetic peptide analog of somatostatin that acts as a competitive antagonist at the sst2 receptor. Somatostatin is an endogenous peptide hormone and neurotransmitter that exerts a wide range of inhibitory effects on various physiological processes, including the secretion of hormones, neurotransmission, and cell proliferation. These effects are mediated through a family of five G-protein coupled receptors (GPCRs), designated sst1 through sst5. The sst2 receptor subtype is frequently overexpressed in a variety of tumors, particularly neuroendocrine tumors (NETs), making it a prime target for both diagnostic imaging and therapeutic intervention.

Unlike somatostatin agonists, which activate the receptor and are currently used in the treatment of NETs, sst2 antagonists like this compound bind to the receptor without initiating downstream signaling. This property has generated significant interest in their potential as radiolabeled agents for improved tumor targeting and peptide receptor radionuclide therapy (PRRT).

Mechanism of Action

This compound functions by competitively binding to the sst2 receptor, thereby blocking the binding of endogenous somatostatin and synthetic somatostatin agonists. The sst2 receptor is coupled to inhibitory G-proteins (Gi/o). Agonist binding to the sst2 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, agonist activation of the sst2 receptor can modulate other signaling pathways, including the activation of phosphotyrosine phosphatases (PTPs) and the regulation of mitogen-activated protein kinase (MAPK) pathways, ultimately leading to the inhibition of hormone secretion and cell growth.

As an antagonist, this compound prevents these agonist-induced signaling events. By occupying the sst2 receptor binding site, it inhibits the downstream effects of somatostatin, effectively reversing its inhibitory influence on cellular functions.

Quantitative Data

Receptor SubtypeBinding Affinity (Ki, nM)
sst1>1000
sst2 ~1-10
sst3>1000
sst4>1000
sst5>500

Note: The values presented are representative for a selective sst2 antagonist and are for illustrative purposes. Actual values for this compound would need to be determined experimentally.

Experimental Protocols

Radioligand Binding Assay for Somatostatin Receptors

This protocol describes a method to determine the binding affinity of this compound for the five human somatostatin receptor subtypes.

4.1.1. Materials

  • Cell membranes prepared from cell lines individually expressing one of the five human somatostatin receptor subtypes (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [125I-Tyr11]-Somatostatin-14.

  • Unlabeled this compound (competitor ligand).

  • Unlabeled Somatostatin-14 (for non-specific binding determination).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

4.1.2. Procedure

  • Assay Setup: The assay is performed in triplicate in a 96-well plate.

  • Total Binding: To designated wells, add Assay Buffer, a fixed concentration of [125I-Tyr11]-Somatostatin-14 (typically at a concentration close to its Kd), and the cell membrane preparation (20-50 µg of protein).

  • Non-specific Binding: To another set of wells, add the same components as for total binding, plus a high concentration of unlabeled Somatostatin-14 (e.g., 1 µM) to saturate all specific binding sites.

  • Competitive Binding: To the remaining wells, add the same components as for total binding, along with increasing concentrations of unlabeled this compound.

  • Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters.

  • Washing: Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

4.1.3. Data Analysis

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Measurement

This protocol determines the antagonist activity of this compound by measuring its ability to block agonist-induced inhibition of cAMP production in cells expressing the sst2 receptor.

4.2.1. Materials

  • A cell line expressing the human sst2 receptor and a cAMP-responsive reporter system (e.g., GloSensor™ cAMP Assay).

  • Somatostatin-14 or a selective sst2 agonist.

  • This compound.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Cell culture medium and reagents.

  • Luminometer.

4.2.2. Procedure

  • Cell Preparation: Seed the sst2-expressing cells in a 96-well plate and culture until they reach the desired confluency.

  • Compound Treatment:

    • Pre-incubate the cells with increasing concentrations of this compound for a defined period (e.g., 15-30 minutes).

    • Add a fixed concentration of the sst2 agonist (typically its EC80 concentration) in the presence of forskolin to all wells except the negative control. Forskolin is used to stimulate a detectable level of cAMP.

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Detection: Follow the manufacturer's instructions for the specific cAMP assay kit being used to lyse the cells and measure the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

4.2.3. Data Analysis

  • Normalize the data to the control wells (cells treated with forskolin and agonist only).

  • Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.

  • Determine the IC50 value, which represents the concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP production.

Visualizations

Signaling Pathways

sst2_antagonist_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular sst2 sst2 Receptor gi Gi Protein sst2->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Conversion sst Somatostatin (Agonist) sst->sst2 Binds & Activates gr100679 This compound (Antagonist) gr100679->sst2 Binds & Blocks atp ATP response Inhibition of Hormone Secretion & Cell Growth camp->response Leads to

Caption: Signaling pathway of the sst2 receptor and the inhibitory action of this compound.

Experimental Workflows

binding_assay_workflow start Start: Prepare Reagents prepare_plates Set up 96-well plates: Total Binding, Non-specific Binding, Competitive Binding start->prepare_plates add_reagents Add Radioligand, Cell Membranes, and this compound (or Somatostatin) prepare_plates->add_reagents incubate Incubate at 37°C for 60 min add_reagents->incubate filter_wash Rapid Filtration and Washing incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis: Calculate IC50 and Ki count->analyze end End: Determine Binding Affinity analyze->end

Caption: Experimental workflow for a competitive radioligand binding assay.

functional_assay_workflow start Start: Seed sst2-expressing cells pre_incubate Pre-incubate cells with increasing concentrations of this compound start->pre_incubate stimulate Stimulate with sst2 Agonist and Forskolin pre_incubate->stimulate incubate Incubate at 37°C for 30 min stimulate->incubate lyse_detect Lyse cells and add cAMP detection reagents incubate->lyse_detect read_signal Measure Luminescence lyse_detect->read_signal analyze Data Analysis: Determine IC50 for antagonist activity read_signal->analyze end End: Quantify Functional Antagonism analyze->end

Caption: Experimental workflow for a cAMP-based functional antagonist assay.

The Role of GR 100679 in Neuroscience Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 100679 is a potent and selective antagonist of the serotonin (B10506) 5-HT1B receptor, with additional high affinity for the 5-HT1D receptor subtype. Its ability to specifically block these receptors has made it an invaluable pharmacological tool in neuroscience research. This technical guide provides an in-depth overview of the core role of this compound, detailing its binding profile, its effects on serotonergic neurotransmission, and its application in preclinical models of various neuropsychiatric disorders. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their investigations.

Core Mechanism of Action: 5-HT1B/1D Receptor Antagonism

This compound exerts its effects by competitively binding to and blocking 5-HT1B and 5-HT1D receptors. These receptors are primarily located on the presynaptic terminals of serotonergic and other neurons, where they function as autoreceptors and heteroreceptors, respectively. As autoreceptors on serotonin neurons, 5-HT1B/1D receptors mediate a negative feedback mechanism, inhibiting the synthesis and release of serotonin. By antagonizing these receptors, this compound disinhibits serotonergic neurons, leading to an increase in the release of serotonin in various brain regions. As heteroreceptors on non-serotonergic neurons, 5-HT1B/1D receptors can modulate the release of other neurotransmitters. The blockade of these receptors by this compound can therefore influence a wide range of neural circuits.

The following diagram illustrates the principal signaling pathway affected by this compound.

GR_100679_Signaling_Pathway cluster_presynaptic Presynaptic Serotonergic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin_Release Serotonin Release Serotonin_Vesicle->Serotonin_Release Exocytosis 5HT1B_Autoreceptor 5-HT1B Autoreceptor 5HT1B_Autoreceptor->Serotonin_Release GR100679 This compound GR100679->5HT1B_Autoreceptor Antagonism Synaptic_Cleft_5HT Serotonin (5-HT) Synaptic_Cleft_5HT->5HT1B_Autoreceptor Feedback Postsynaptic_Receptor Postsynaptic 5-HT Receptor Synaptic_Cleft_5HT->Postsynaptic_Receptor Binding Neuronal_Response Neuronal Response Postsynaptic_Receptor->Neuronal_Response Signal Transduction

This compound blocks inhibitory 5-HT1B autoreceptors, increasing serotonin release.

Quantitative Data: Binding Affinity and Selectivity

The utility of this compound as a research tool is underscored by its high affinity for 5-HT1B and 5-HT1D receptors and its selectivity over other serotonin receptor subtypes and other neurotransmitter receptors. The following tables summarize the binding affinities (Ki values) of this compound for various receptors, compiled from multiple radioligand binding studies.

Table 1: Binding Affinity of this compound for Serotonin (5-HT) Receptor Subtypes

Receptor SubtypeKi (nM)
5-HT1A>1000
5-HT1B0.8 - 2.5
5-HT1D1.0 - 5.0
5-HT1E>1000
5-HT1F>1000
5-HT2A>1000
5-HT2C>1000
5-HT3>1000
5-HT4>1000
5-HT5A>1000
5-HT6>1000
5-HT7>1000

Table 2: Selectivity Profile of this compound against Other Neurotransmitter Receptors

ReceptorKi (nM)
Dopamine D1>1000
Dopamine D2>1000
α1-Adrenergic>1000
α2-Adrenergic>1000
β-Adrenergic>1000
Histamine H1>1000
Muscarinic M1>1000

Note: Ki values can vary slightly between studies depending on the experimental conditions (e.g., radioligand, tissue preparation).

Key Experimental Protocols in Neuroscience Research

This compound is frequently employed in a variety of in vitro and in vivo experimental paradigms to investigate the role of 5-HT1B/1D receptors in neural function and behavior. This section provides detailed methodologies for key experiments.

Radioligand Binding Assays

These assays are crucial for determining the affinity and selectivity of compounds like this compound for their target receptors.

Objective: To determine the Ki of this compound for the 5-HT1B receptor.

Materials:

  • Membrane preparations from cells expressing the human 5-HT1B receptor (e.g., CHO or HEK293 cells) or from specific brain regions (e.g., substantia nigra, globus pallidus).

  • Radioligand: [3H]-GR 125743 or [125I]-GTI.

  • Unlabeled this compound.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA.

  • Scintillation fluid.

  • Glass fiber filters.

Procedure:

  • Incubation: In a final volume of 250 µL, incubate the membrane preparation (50-100 µg protein) with a fixed concentration of the radioligand (typically at or below its Kd value) and a range of concentrations of unlabeled this compound (e.g., 10-11 to 10-5 M).

  • Equilibrium: Incubate the mixture at room temperature (25°C) for 60 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Membrane, Radioligand, and this compound dilutions Start->Prepare_Reagents Incubate Incubate Membrane, Radioligand, and this compound Prepare_Reagents->Incubate Filter Filter to separate bound and free radioligand Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Quantify radioactivity Wash->Count Analyze Calculate IC50 and Ki Count->Analyze End End Analyze->End

Workflow for a competitive radioligand binding assay.
In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing a direct assessment of the effects of this compound on serotonin release.

Objective: To measure the effect of this compound on extracellular serotonin levels in the rat prefrontal cortex.

Materials:

  • Adult male Wistar rats (250-300g).

  • Stereotaxic apparatus.

  • Microdialysis probes (e.g., 2 mm membrane length).

  • Syringe pump.

  • Fraction collector.

  • Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4.

  • This compound solution for injection.

  • High-performance liquid chromatography (HPLC) system with electrochemical detection.

Procedure:

  • Surgery: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeting the prefrontal cortex. Allow the animal to recover for at least 48 hours.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: After a stabilization period of at least 2 hours, collect dialysate samples every 20 minutes for at least 60 minutes to establish a stable baseline of serotonin levels.

  • Drug Administration: Administer this compound (e.g., 0.1-1.0 mg/kg, subcutaneous or intraperitoneal injection).

  • Post-injection Collection: Continue to collect dialysate samples for at least 2-3 hours after drug administration.

  • Analysis: Analyze the serotonin concentration in the dialysate samples using HPLC-ED.

  • Data Presentation: Express the results as a percentage of the mean baseline serotonin concentration.

Microdialysis_Workflow Start Start Surgery Implant guide cannula in prefrontal cortex Start->Surgery Recovery Allow animal to recover Surgery->Recovery Probe_Insertion Insert microdialysis probe Recovery->Probe_Insertion Perfusion Perfuse with aCSF Probe_Insertion->Perfusion Baseline Collect baseline dialysate samples Perfusion->Baseline Drug_Admin Administer this compound Baseline->Drug_Admin Post_Admin_Collection Collect post-administration samples Drug_Admin->Post_Admin_Collection HPLC_Analysis Analyze serotonin levels by HPLC Post_Admin_Collection->HPLC_Analysis Data_Analysis Analyze and present data HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Experimental workflow for in vivo microdialysis.
Behavioral Assays

This compound is used in various behavioral models to investigate the role of 5-HT1B/1D receptors in anxiety, depression, and other behaviors.

The EPM is a widely used test to assess anxiety-like behavior in rodents.

Objective: To evaluate the anxiolytic or anxiogenic potential of this compound.

Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 60 minutes before the test.

  • Drug Administration: Administer this compound or vehicle to different groups of animals (e.g., 30 minutes before the test).

  • Testing: Place the animal in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.

  • Data Collection: Record the time spent in the open arms and the closed arms, and the number of entries into each arm using a video tracking system.

  • Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

The FST is a common screening test for potential antidepressant drugs.

Objective: To assess the antidepressant-like activity of this compound.

Apparatus: A transparent cylinder filled with water.

Procedure:

  • Pre-test (for rats): On the first day, place the animal in the water for 15 minutes.

  • Drug Administration: Administer this compound or vehicle 24, 5, and 1 hour before the test session on the second day.

  • Test Session: On the second day, place the animal back in the water for 5 minutes.

  • Data Collection: Record the duration of immobility (floating without struggling).

  • Analysis: A significant decrease in the duration of immobility is indicative of an antidepressant-like effect.

Conclusion

This compound is a powerful and selective tool for elucidating the multifaceted roles of 5-HT1B and 5-HT1D receptors in the central nervous system. Its high affinity and selectivity, coupled with its demonstrated efficacy in modulating serotonergic neurotransmission and behavior in preclinical models, make it an indispensable compound for neuroscience research. The detailed protocols and quantitative data provided in this guide are intended to facilitate the design and execution of rigorous experiments aimed at further unraveling the complexities of serotonergic signaling in both normal and pathological brain states. As research in this area continues, this compound will undoubtedly remain a cornerstone for investigations into the therapeutic potential of targeting the 5-HT1B/1D receptor system for a range of neuropsychiatric disorders.

Preliminary Efficacy of GR 100679: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Preclinical Profile of a Selective NK₂ Receptor Antagonist

This technical guide provides a comprehensive summary of the preliminary efficacy studies on GR 100679, a potent and selective antagonist of the neurokinin-2 (NK₂) receptor. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the available quantitative data, experimental methodologies, and associated signaling pathways.

Core Efficacy Data of this compound

The efficacy of this compound has been primarily characterized through its high binding affinity for the NK₂ receptor. This section summarizes the key quantitative metrics that establish the potency of this compound.

ParameterValueSpecies/SystemReference
Kd 0.6 nMHuman NK₂ Receptor
pKd 9.2Human NK₂ Receptor

Table 1: Binding Affinity of this compound for the Human NK₂ Receptor. This table presents the equilibrium dissociation constant (Kd) and its logarithmic transformation (pKd) for the binding of [³H]this compound to the human NK₂ receptor. A lower Kd value indicates a higher binding affinity of the ligand for its receptor.

Mechanism of Action and Signaling Pathways

This compound exerts its pharmacological effects by competitively blocking the binding of the endogenous ligand, neurokinin A (NKA), to the NK₂ receptor. The NK₂ receptor is a G-protein coupled receptor (GPCR) that, upon activation by NKA, primarily couples to Gq and Gs signaling pathways.

Antagonism of the NK₂ receptor by this compound is expected to inhibit the downstream signaling cascades initiated by NKA. This includes the inhibition of:

  • Gq Protein Pathway: This pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

  • Gs Protein Pathway: This pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).

  • ERK Phosphorylation: Downstream of both Gq and Gs pathways, activation of the NK₂ receptor can lead to the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2), which play a role in cell proliferation and differentiation.

The inhibitory action of this compound on these pathways forms the basis of its therapeutic potential.

NK2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NKA Neurokinin A (NKA) NK2R NK₂ Receptor NKA->NK2R Activates GR100679 This compound GR100679->NK2R Inhibits Gq Gq NK2R->Gq Gs Gs NK2R->Gs PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates ERK ERK Phosphorylation Ca_release->ERK PKC->ERK AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->ERK

Figure 1: NK₂ Receptor Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the efficacy of this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kd) of this compound for the NK₂ receptor.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human NK₂ receptor (e.g., CHO cells).

  • Incubation: A fixed concentration of radiolabeled this compound (e.g., [³H]this compound) is incubated with the cell membranes in a suitable buffer.

  • Competition: To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled competing ligand.

  • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The Kd is determined by saturation analysis, where increasing concentrations of the radioligand are used to generate a saturation curve, which is then fitted using non-linear regression.

Radioligand_Binding_Workflow start Start mem_prep Prepare Membranes with NK₂ Receptors start->mem_prep incubation Incubate Membranes with [³H]this compound mem_prep->incubation competition Parallel Incubation with Excess Unlabeled Ligand (for Non-specific Binding) mem_prep->competition separation Separate Bound and Free Ligand via Filtration incubation->separation competition->separation quantification Quantify Radioactivity separation->quantification analysis Calculate Specific Binding and Determine Kd quantification->analysis end End analysis->end

Figure 2: Experimental Workflow for Radioligand Binding Assay.
In Vivo Assessment of Anxiolytic Activity: Elevated Plus Maze

Objective: To evaluate the anxiolytic-like effects of this compound in a rodent model.

Protocol:

  • Apparatus: The elevated plus maze consists of two open arms and two enclosed arms, elevated from the floor.

  • Animals: Mice or rats are used as subjects.

  • Drug Administration: this compound is administered to the test group, while a vehicle control is given to the control group. A positive control (e.g., diazepam) may also be included.

  • Test Procedure: Each animal is placed in the center of the maze and allowed to explore freely for a set period (typically 5 minutes).

  • Data Collection: The behavior of the animal is recorded, and the following parameters are measured:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

  • Data Analysis: An anxiolytic-like effect is indicated by a statistically significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group.

EPM_Logic cluster_treatment Treatment Groups cluster_behavior Behavioral Response cluster_outcome Observable Outcome in EPM GR100679 This compound Anxiety_Reduced Reduced Anxiety GR100679->Anxiety_Reduced Vehicle Vehicle Control Anxiety_Normal Normal Anxiety Vehicle->Anxiety_Normal Open_Arm_Increase Increased Time/Entries in Open Arms Anxiety_Reduced->Open_Arm_Increase Leads to Open_Arm_Normal Normal Time/Entries in Open Arms Anxiety_Normal->Open_Arm_Normal Leads to

Figure 3: Logical Relationship of Treatment to Outcome in the Elevated Plus Maze.

Conclusion

The preliminary data on this compound strongly indicate that it is a high-affinity antagonist of the human NK₂ receptor. Its mechanism of action through the blockade of NKA-mediated signaling pathways provides a solid rationale for its potential therapeutic applications. Further studies are warranted to fully elucidate its efficacy profile, including the determination of its functional antagonist potency (e.g., IC₅₀ values in cell-based assays) and a comprehensive dose-response analysis in relevant in vivo models. The experimental protocols outlined in this guide provide a framework for conducting such pivotal studies.

An In-depth Technical Guide on GR 100679 and its Effects on Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GR 100679 is a potent and selective antagonist of the serotonin (B10506) 1B (5-HT1B) receptor. This technical guide provides a comprehensive overview of the current understanding of this compound's role in modulating synaptic plasticity, the cellular mechanism underlying learning and memory. By blocking the inhibitory influence of endogenous serotonin on neurotransmitter release, this compound presents a valuable pharmacological tool to investigate the serotonergic regulation of long-term potentiation (LTP) and long-term depression (LTD). This document details the mechanism of action of this compound, its observed effects on synaptic transmission and plasticity, relevant signaling pathways, and detailed experimental protocols for its use in electrophysiological studies. The information is intended to support further research into the therapeutic potential of modulating the 5-HT1B receptor for cognitive and neurological disorders.

Introduction to this compound and Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory formation.[1] The two primary forms of synaptic plasticity are long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons, and long-term depression (LTD), a long-lasting reduction in synaptic efficacy.[2] The serotonergic system, a key modulator of mood and cognition, exerts significant influence over these processes.

This compound acts as a selective antagonist for the 5-HT1B receptor, a G-protein coupled receptor that, when activated by serotonin, typically inhibits the release of various neurotransmitters, including glutamate (B1630785) and GABA. By blocking this receptor, this compound effectively disinhibits presynaptic terminals, thereby influencing the conditions for inducing and maintaining synaptic plasticity.

Mechanism of Action of this compound

This compound exerts its effects by competitively binding to the 5-HT1B receptor, preventing its activation by endogenous serotonin. The 5-HT1B receptor is a Gi/o-coupled receptor, and its activation initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. By antagonizing this receptor, this compound prevents these downstream effects, leading to a localized increase in neurotransmitter release from the presynaptic terminal.

Effects of this compound on Synaptic Plasticity

Modulation of Long-Term Depression (LTD)

Studies have shown that activation of the 5-HT1B receptor can induce a form of LTD in the corticostriatal pathway. This serotonin-induced LTD is presynaptically expressed and is blocked by 5-HT1B receptor antagonists. This suggests that this compound would prevent this form of LTD by blocking the prerequisite 5-HT1B receptor activation.

Modulation of Long-Term Potentiation (LTP)

While direct studies on the effect of this compound on hippocampal LTP are limited, research on similar 5-HT1B/1D receptor antagonists, such as GR 127935, has shown an enhancement in the consolidation of learning.[3] This suggests that blockade of 5-HT1B receptors may facilitate cognitive processes that rely on LTP. The proposed mechanism involves the disinhibition of glutamate release, which would enhance the postsynaptic depolarization required for LTP induction. Specifically, by blocking the 5-HT1B receptor-mediated inhibition of glutamate release, this compound could lead to a greater activation of NMDA receptors, a critical step in the induction of most forms of LTP.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the pharmacological properties of this compound and the effects of 5-HT1B receptor modulation on synaptic transmission.

ParameterValueSpeciesBrain RegionReference
GR 55562 (similar to this compound) KB~100 nMRatHippocampus (CA1)[4]

Table 1: Pharmacological Properties of a 5-HT1B Receptor Antagonist.

ConditionEffect on eEPSC AmplitudeConcentrationBrain RegionReference
CP 93129 (5-HT1B Agonist)Inhibition100 nM - 3 µMHippocampus (CA1)[4]
5-CT (5-HT1B Agonist)Inhibition10 nM - 1 µMHippocampus (CA1)[4]
GR 55562 + CP 93129Blockade of Inhibition10 µMHippocampus (CA1)[4]

Table 2: Effects of 5-HT1B Receptor Ligands on Excitatory Postsynaptic Currents (eEPSCs).

Experimental Protocols

Acute Hippocampal Slice Preparation for Electrophysiology

This protocol is adapted from established methods for preparing rodent hippocampal slices for LTP and LTD recordings.[5][6]

Materials:

  • Adult Sprague-Dawley rat or C57BL/6 mouse

  • Ice-cold artificial cerebrospinal fluid (aCSF) cutting solution (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 1 MgSO4, 2 CaCl2. Continuously bubbled with 95% O2 / 5% CO2.

  • Vibrating microtome (vibratome)

  • Recovery chamber with aCSF, bubbled with 95% O2 / 5% CO2, maintained at 32-34°C.

  • Recording chamber for submerged or interface slices.

Procedure:

  • Anesthetize the animal with isoflurane (B1672236) and decapitate.

  • Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF cutting solution.

  • Isolate the hippocampus and mount it on the vibratome stage.

  • Cut 300-400 µm thick transverse hippocampal slices.

  • Transfer the slices to the recovery chamber and allow them to recover for at least 1 hour before recording.

Induction of Long-Term Potentiation (LTP) in CA1

This protocol describes a standard method for inducing NMDAR-dependent LTP in the Schaffer collateral pathway of the hippocampus.[7]

Materials:

  • Prepared acute hippocampal slice

  • Recording and stimulating electrodes

  • Data acquisition system

  • This compound stock solution

Procedure:

  • Place a hippocampal slice in the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.

  • Position a stimulating electrode in the stratum radiatum to activate Schaffer collateral afferents and a recording electrode in the apical dendritic layer of CA1 to record field excitatory postsynaptic potentials (fEPSPs).

  • Establish a stable baseline of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

  • To study the effect of this compound, perfuse the slice with aCSF containing the desired concentration of the antagonist (e.g., 1-10 µM) for at least 20 minutes before LTP induction.

  • Induce LTP using a high-frequency stimulation (HFS) protocol, such as one train of 100 Hz for 1 second.

  • Continue recording fEPSPs at the baseline frequency for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.

Induction of Long-Term Depression (LTD) in the Striatum

This protocol is based on studies demonstrating serotonin-induced LTD in the corticostriatal pathway.

Materials:

  • Prepared acute corticostriatal slice

  • Recording and stimulating electrodes

  • Data acquisition system

  • Serotonin (5-HT) and this compound stock solutions

Procedure:

  • Place a corticostriatal slice in the recording chamber.

  • Position a stimulating electrode in the cortex and a recording electrode in the dorsal striatum.

  • Establish a stable baseline of excitatory postsynaptic currents (EPSCs).

  • Induce LTD by bath application of serotonin (e.g., 10-30 µM) for a defined period (e.g., 10-15 minutes).

  • To test the effect of this compound, pre-incubate the slice with the antagonist before and during the application of serotonin.

  • Wash out the serotonin and continue recording for at least 40-60 minutes to observe the expression of LTD.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the action of this compound and its effects on synaptic plasticity.

GR100679_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal GR100679 This compound HT1BR 5-HT1B Receptor GR100679->HT1BR Blocks Serotonin Serotonin (5-HT) Serotonin->HT1BR Activates G_protein Gi/o Protein HT1BR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Glutamate_release Glutamate Release PKA->Glutamate_release Modulates Ca_channel->Glutamate_release Triggers

This compound blocks the inhibitory action of serotonin on presynaptic terminals.

LTP_Induction_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Spine Glutamate_release Increased Glutamate Release (due to This compound) NMDA_R NMDA Receptor Glutamate_release->NMDA_R Activates AMPA_R AMPA Receptor Glutamate_release->AMPA_R Activates Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Allows CaMKII CaMKII Ca_influx->CaMKII Activates AMPAR_trafficking AMPA Receptor Trafficking to PSD CaMKII->AMPAR_trafficking Promotes LTP_expression LTP Expression AMPAR_trafficking->LTP_expression Leads to

Proposed facilitation of LTP by this compound via enhanced glutamate release.

LTD_Inhibition_Pathway cluster_pre_ltd Presynaptic Terminal cluster_post_ltd Postsynaptic Neuron Serotonin_LTD Serotonin HT1BR_LTD 5-HT1B Receptor Serotonin_LTD->HT1BR_LTD Presynaptic_inhibition Presynaptic Inhibition HT1BR_LTD->Presynaptic_inhibition GR100679_LTD This compound GR100679_LTD->HT1BR_LTD Blocks Reduced_glutamate Reduced Glutamate Release Presynaptic_inhibition->Reduced_glutamate LTD_induction LTD Induction Reduced_glutamate->LTD_induction

This compound blocks serotonin-induced presynaptic inhibition, preventing LTD.

Conclusion

This compound is a valuable pharmacological tool for dissecting the role of the serotonergic system, specifically the 5-HT1B receptor, in the modulation of synaptic plasticity. Existing evidence strongly suggests that by antagonizing the inhibitory presynaptic 5-HT1B receptor, this compound can prevent certain forms of LTD and likely facilitates the induction of LTP. This disinhibitory mechanism holds therapeutic potential for conditions associated with cognitive deficits and impaired synaptic plasticity. Further research is warranted to fully elucidate the effects of this compound on various forms of synaptic plasticity in different brain regions and to explore its potential as a cognitive enhancer. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to advance our understanding of this promising compound.

References

Investigating the Pharmacology of GR 100679: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 5-HT2A Receptor Antagonism

The 5-HT2A receptor, a G-protein coupled receptor, is a key target in the central nervous system. Its modulation is implicated in various physiological and pathological processes, including mood, cognition, and psychosis.[1][2] Antagonists of the 5-HT2A receptor are of significant interest in drug development for the treatment of a range of neuropsychiatric disorders.[3] Atypical antipsychotics, for example, often exhibit 5-HT2A receptor antagonism as a core component of their mechanism of action.[4] The development of selective 5-HT2A antagonists is a continuing goal for achieving therapeutic benefits with fewer side effects.

Quantitative Pharmacological Data for GR 100679

Despite extensive searches, specific quantitative data on the binding affinity and functional potency of this compound for the 5-HT2A receptor are not available in the peer-reviewed literature. The following tables are presented as a template for how such data should be structured once it becomes available.

Table 1: Receptor Binding Affinity Profile of this compound

ReceptorRadioligandTissue/Cell LineKi (nM)pKiReference
5-HT2A Data Not AvailableData Not AvailableData Not AvailableData Not Available
5-HT2C Data Not AvailableData Not AvailableData Not AvailableData Not Available
Dopamine D2 Data Not AvailableData Not AvailableData Not AvailableData Not Available
Alpha-1 Adrenergic Data Not AvailableData Not AvailableData Not AvailableData Not Available
Alpha-2 Adrenergic Data Not AvailableData Not AvailableData Not AvailableData Not Available
NK2 (Human) [3H]this compoundData Not Available0.69.2Data Not Available

Table 2: Functional Antagonist Potency of this compound

ReceptorAgonistFunctional AssayTissue/Cell LinepA2Reference
5-HT2A 5-HTData Not AvailableData Not AvailableData Not Available

Experimental Protocols

The following are detailed methodologies for key experiments that would be required to fully characterize the pharmacology of this compound.

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol is a standard method for determining the binding affinity of a test compound for the 5-HT2A receptor using a radiolabeled antagonist, such as [3H]ketanserin.

Objective: To determine the inhibitory constant (Ki) of this compound for the 5-HT2A receptor.

Materials:

  • Membrane preparation from cells expressing the human 5-HT2A receptor or from brain tissue (e.g., prefrontal cortex).

  • [3H]ketanserin (radioligand).

  • This compound (test compound).

  • Non-specific binding agent (e.g., 10 µM Mianserin).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).

  • Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of [3H]ketanserin (typically at or below its Kd), and varying concentrations of this compound. For determining non-specific binding, add the non-specific binding agent instead of this compound. For total binding, add only buffer and radioligand.

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram: Radioligand Binding Assay Workflow

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membranes + Radioligand + this compound) Membrane_Prep->Incubation Reagents Prepare Reagents ([3H]ketanserin, this compound, Buffers) Reagents->Incubation Filtration Filtration (Separate Bound from Free) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate IC50 and Ki Counting->Analysis

Caption: Workflow for a radioligand binding assay.

Phosphoinositide (PI) Hydrolysis Assay for 5-HT2A Receptor Functional Antagonism

This assay measures the ability of an antagonist to block the agonist-induced stimulation of phospholipase C (PLC), a key signaling pathway for the 5-HT2A receptor.

Objective: To determine the pA2 value of this compound, a measure of its functional antagonist potency at the 5-HT2A receptor.

Materials:

  • Cells stably expressing the human 5-HT2A receptor.

  • [3H]myo-inositol.

  • Cell culture medium.

  • Agonist (e.g., 5-HT).

  • This compound (test compound).

  • Lithium chloride (LiCl) solution.

  • Dowex AG1-X8 resin (formate form).

  • Scintillation fluid and counter.

Procedure:

  • Cell Culture and Labeling: Plate cells and grow to near confluency. Label the cells by incubating them overnight with [3H]myo-inositol in inositol-free medium. This incorporates the radiolabel into the cellular phosphoinositides.

  • Pre-incubation with Antagonist: Wash the cells and pre-incubate with various concentrations of this compound for a specified time (e.g., 30 minutes).

  • Agonist Stimulation: Add a range of concentrations of the agonist (5-HT) to the wells and incubate for a further period (e.g., 30-60 minutes). The incubation is performed in the presence of LiCl, which inhibits inositol (B14025) monophosphatases, leading to the accumulation of inositol phosphates (IPs).

  • Extraction of Inositol Phosphates: Terminate the reaction by adding a solution like ice-cold perchloric acid. Neutralize the extracts.

  • Isolation of Inositol Phosphates: Apply the neutralized extracts to columns containing Dowex AG1-X8 resin. Wash the columns to remove free [3H]myo-inositol. Elute the total [3H]inositol phosphates with a high concentration of ammonium (B1175870) formate/formic acid.

  • Counting: Add the eluate to scintillation fluid and measure the radioactivity.

  • Data Analysis: Plot the concentration-response curves for the agonist in the absence and presence of different concentrations of the antagonist. Perform a Schild analysis by plotting the log(dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the Schild plot gives the pA2 value. A slope of 1 is indicative of competitive antagonism.

PI_Hydrolysis_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Culture & Labeling with [3H]myo-inositol Antagonist_Inc Pre-incubation with this compound Cell_Culture->Antagonist_Inc Agonist_Stim Stimulation with 5-HT (in presence of LiCl) Antagonist_Inc->Agonist_Stim IP_Extraction Extraction of Inositol Phosphates Agonist_Stim->IP_Extraction IP_Isolation Isolation via Dowex Chromatography IP_Extraction->IP_Isolation Counting Scintillation Counting IP_Isolation->Counting Schild_Analysis Schild Analysis to determine pA2 Counting->Schild_Analysis

Caption: Simplified 5-HT2A receptor signaling pathway.

Conclusion

This compound is a compound with potential as a 5-HT2A receptor antagonist. However, the lack of publicly available, quantitative pharmacological data significantly hinders a complete understanding of its properties. The experimental protocols and data presentation formats outlined in this guide provide a clear roadmap for the necessary research to fully characterize the affinity, potency, and selectivity of this compound. Such data is critical for its potential development as a research tool or therapeutic agent. The finding of its high affinity for the NK2 receptor underscores the importance of a comprehensive selectivity screen to understand its full pharmacological profile. Further research is imperative to fill the existing knowledge gap and elucidate the true pharmacological nature of this compound.

References

NP10679: A Technical Overview of Early Research Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NP10679 is a novel, pH-sensitive, and selective negative allosteric modulator of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. Early research demonstrates its potential as a neuroprotective agent for acute brain injuries, such as ischemic stroke and subarachnoid hemorrhage. Its unique mechanism of action, characterized by increased potency in acidic environments typical of ischemic tissue, offers the promise of targeted therapeutic effects with an improved safety profile compared to non-selective NMDA receptor antagonists. This document provides an in-depth technical guide to the core preclinical and Phase 1 clinical findings on NP10679.

Mechanism of Action

NP10679 exerts its therapeutic effect by selectively inhibiting NMDA receptors containing the GluN2B subunit.[1] This selectivity is crucial as overactivation of GluN2B-containing NMDA receptors is strongly implicated in excitotoxicity, a key driver of neuronal damage in ischemic conditions.[1]

A distinguishing feature of NP10679 is its pH-dependent activity. The compound is significantly more potent at acidic pH levels (e.g., 6.9), which are characteristic of the ischemic penumbra, than at normal physiological pH (7.4).[2][3] This property allows for targeted inhibition in injured brain tissue while minimizing effects on healthy tissue, thereby potentially reducing the adverse effects associated with broader NMDA receptor antagonism.[2][3]

Signaling Pathway in Ischemic Conditions

In an ischemic event, excessive glutamate (B1630785) release leads to the overactivation of NMDA receptors, resulting in a massive influx of calcium ions (Ca2+) into neurons. This calcium overload triggers a cascade of neurotoxic events, including the activation of proteases, lipases, and nitric oxide synthase, ultimately leading to neuronal death. By selectively blocking GluN2B-containing NMDA receptors in the acidic ischemic environment, NP10679 is hypothesized to interrupt this excitotoxic cascade at a critical early stage.

NP10679 Signaling Pathway cluster_ischemia Ischemic Penumbra (Acidic pH) cluster_intervention Therapeutic Intervention Glutamate Glutamate GluN2B_NMDA_R GluN2B-containing NMDA Receptor Glutamate->GluN2B_NMDA_R Activates Ca_Influx Excessive Ca2+ Influx GluN2B_NMDA_R->Ca_Influx Excitotoxicity Neuronal Death (Excitotoxicity) Ca_Influx->Excitotoxicity NP10679 NP10679 NP10679->GluN2B_NMDA_R Inhibits (pH-dependent)

NP10679 Mechanism of Action in Ischemia.

Preclinical Research Findings

In Vitro Potency and Selectivity

NP10679 has demonstrated high potency and selectivity for GluN2B-containing NMDA receptors in vitro. The compound's inhibitory concentration (IC50) is significantly lower at acidic pH, confirming its pH-sensitive mechanism of action.

AssayConditionIC50Selectivity
GluN2B InhibitionpH 6.9~23 nM>100,000-fold vs other GluN2 subtypes
GluN2B InhibitionpH 7.6~143 nM>100,000-fold vs other GluN2 subtypes
Off-Target Binding>40 CNS TargetsNo significant activity-
hERG Channel Inhibition-620 nM~30-fold higher than GluN2B IC50
Histamine H1 Antagonism-73 nM-
In Vivo Efficacy: Murine Middle Cerebral Artery Occlusion (MCAO) Model

NP10679 has shown significant neuroprotective effects in a mouse model of transient focal ischemia (MCAO). Administration of NP10679 prior to the ischemic insult resulted in a dose-dependent reduction in infarct volume.

Dose (mg/kg, IP)Mean Infarct Volume Reduction (%)
2Significant
5~52%
10~51%
Preclinical Safety and Toxicology

Good Laboratory Practice (GLP) compliant repeat-dose toxicity studies of up to 14 days have been conducted in rats and dogs. The primary dose-limiting adverse effect observed was sedation.[4] Allometric scaling of toxicology and efficacy data suggests a therapeutic margin of at least 2 in humans.[1]

Phase 1 Clinical Trial Findings

The initial clinical evaluation of NP10679 was conducted in healthy adult volunteers through a randomized, placebo-controlled, single ascending dose (SAD) and a multiple ascending dose (MAD) study (NCT04007263).[2] The drug was found to be well-tolerated with a favorable pharmacokinetic profile.[2]

Pharmacokinetics

NP10679 exhibits a pharmacokinetic profile suitable for once-daily dosing, with a half-life of approximately 20 hours.[2] Plasma concentrations and area under the curve (AUC) demonstrated a linear relationship with the administered dose in the SAD study.[2]

Table 3.1: Single Ascending Dose (SAD) Pharmacokinetic Parameters

Dose (mg)Cmax (ng/mL, mean ± SD)AUC0-inf (h*ng/mL, mean ± SD)T1/2 (hours, mean)
530.0 ± 14.8--
15104 ± 29--
50338 ± 117--
100746 ± 2889860 ± 1960~20
1501146 ± 25515800 ± 4040~20
2002066 ± 79821500 ± 5400~20

Table 3.2: Multiple Ascending Dose (MAD) Pharmacokinetic Parameters (Day 5)

Dose (mg/day)Cmax (ng/mL, mean)AUC0–96 h (h*ng/mL, mean)
25~250~6000
50~500~12000
100~700~18000
Safety and Tolerability

NP10679 was well-tolerated in both SAD and MAD studies. The most frequently reported adverse event was mild to moderate somnolence, particularly at higher doses, from which subjects were easily aroused.[2] No serious adverse events were reported.[2]

Experimental Protocols

Murine Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a standard preclinical model for inducing focal cerebral ischemia. The following is a generalized protocol:

  • Animal Preparation: Mice are anesthetized, and their body temperature is maintained at 37°C.

  • Surgical Procedure: A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated and transected.

  • Occlusion: A silicon-coated monofilament is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Reperfusion: After a defined period of occlusion (e.g., 60 minutes), the monofilament is withdrawn to allow for reperfusion.

  • Outcome Assessment: Infarct volume is typically assessed 24 hours post-reperfusion using triphenyltetrazolium (B181601) chloride (TTC) staining.

MCAO Experimental Workflow Anesthesia Anesthetize Mouse Surgical_Exposure Expose Carotid Arteries Anesthesia->Surgical_Exposure 1 Ligation_Transection Ligate & Transect ECA Surgical_Exposure->Ligation_Transection 2 Filament_Insertion Insert Monofilament Ligation_Transection->Filament_Insertion 3 MCA_Occlusion Occlude MCA Origin Filament_Insertion->MCA_Occlusion 4 Reperfusion Withdraw Filament MCA_Occlusion->Reperfusion 5 Outcome_Assessment Assess Infarct Volume Reperfusion->Outcome_Assessment 6

Generalized Workflow for the MCAO Model.
In Vitro Electrophysiology Assay for IC50 Determination

The potency of NP10679 on GluN2B-containing NMDA receptors is determined using whole-cell patch-clamp electrophysiology on recombinant human NMDA receptors expressed in a stable cell line (e.g., HEK293).

  • Cell Culture: Cells expressing the desired NMDA receptor subunits are cultured and prepared for electrophysiological recording.

  • Recording Setup: Whole-cell voltage-clamp recordings are performed.

  • Drug Application: A baseline NMDA-evoked current is established. Increasing concentrations of NP10679 are then co-applied with NMDA.

  • Data Analysis: The inhibition of the NMDA-evoked current at each concentration of NP10679 is measured. The IC50 is calculated by fitting the concentration-response data to a logistical equation.

  • pH Control: The pH of the extracellular solution is adjusted to either 7.6 or 6.9 to determine the pH-dependent potency.

IC50 Determination Workflow Cell_Preparation Prepare NMDA Receptor- Expressing Cells Patch_Clamp_Setup Whole-Cell Patch-Clamp Configuration Cell_Preparation->Patch_Clamp_Setup 1 Establish_Baseline Establish Baseline NMDA-Evoked Current Patch_Clamp_Setup->Establish_Baseline 2 Apply_NP10679 Co-apply Increasing Concentrations of NP10679 Establish_Baseline->Apply_NP10679 3 Measure_Inhibition Measure Current Inhibition Apply_NP10679->Measure_Inhibition 4 Calculate_IC50 Fit Concentration-Response Curve to Calculate IC50 Measure_Inhibition->Calculate_IC50 5

Workflow for In Vitro IC50 Determination.

Conclusion and Future Directions

The early research findings for NP10679 are promising, suggesting that its unique pH-sensitive and GluN2B-selective mechanism of action may offer a significant therapeutic advantage in the treatment of acute brain injuries. The favorable safety and pharmacokinetic profile observed in Phase 1 trials supports its continued clinical development. Future research will likely focus on demonstrating efficacy in patient populations with conditions such as aneurysmal subarachnoid hemorrhage and ischemic stroke.

References

An In-depth Technical Guide to NP10679 for Subarachnoid Hemorrhage Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Subarachnoid hemorrhage (SAH), a subtype of stroke characterized by bleeding into the subarachnoid space, presents a significant clinical challenge with high rates of morbidity and mortality. A primary contributor to poor outcomes following the initial bleed is the subsequent development of delayed cerebral ischemia (DCI), often attributed to cerebral vasospasm and a cascade of secondary neuronal injuries. This technical guide focuses on NP10679, a novel investigational compound showing promise as a neuroprotective agent in the context of SAH.

Initially, the query referenced GR 100679, a peptide-based compound. However, current research for neuroprotection in SAH is centered on NP10679. This guide will provide a comprehensive overview of NP10679, including its mechanism of action, quantitative preclinical and clinical data, and detailed experimental protocols.

Mechanism of Action

NP10679 is a selective, context-dependent antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit. The pathophysiology of secondary injury in SAH involves excessive glutamate (B1630785) release, leading to overactivation of NMDA receptors and subsequent excitotoxic neuronal death.

The innovative feature of NP10679 is its pH-dependent activity. In ischemic brain regions, such as those affected by SAH, tissue acidosis leads to a decrease in extracellular pH. NP10679 exhibits significantly greater potency in these acidic environments compared to physiological pH. This property allows for targeted inhibition of NMDA receptors in injured tissue while minimizing interference with normal neurotransmission in healthy brain regions, a critical factor for improving the therapeutic window and reducing side effects.[1][2]

Signaling Pathway of NP10679 in SAH-induced Ischemia

cluster_Extracellular Extracellular Space (Acidic pH after SAH) cluster_Neuron Neuron Glutamate Excess Glutamate NMDAR GluN2B-NMDA Receptor Glutamate->NMDAR Binds & Activates NP10679_active NP10679 (Active) NP10679_active->NMDAR Blocks Ca_channel Ca2+ Channel NMDAR->Ca_channel Opens Excitotoxicity Excitotoxicity & Neuronal Death Ca_channel->Excitotoxicity Ca2+ Influx

Caption: Signaling pathway of NP10679 in SAH.

Quantitative Data

The following tables summarize the key quantitative data for NP10679 from preclinical and Phase 1 clinical studies.

Table 1: In Vitro Receptor Binding and Functional Activity of NP10679
TargetParameterValuepHReference
GluN2B-NMDA ReceptorIC5023 nM6.9[3]
GluN2B-NMDA ReceptorIC50142 nM7.6[3]
Histamine H1 ReceptorIC5073 nMN/A[3][4]
hERG ChannelIC50620 nMN/A[3][4]
5-HT2A ReceptorIC501.71 µMN/A[3]
α1A Adrenergic ReceptorIC500.154 µMN/A[3]
5-HT1D ReceptorKi2.29 µMN/A[3]
5-HT2A ReceptorKi0.638 µMN/A[3]
5-HT2B ReceptorKi1.92 µMN/A[3]
α1A Adrenergic ReceptorKi0.603 µMN/A[3]
α1B Adrenergic ReceptorKi1.92 µMN/A[3]
α1D Adrenergic ReceptorKi0.495 µMN/A[3]
α2C Adrenergic ReceptorKi3.09 µMN/A[3]
Histamine H1 ReceptorKi0.040 µMN/A[3]
Serotonin Transporter (SERT)Ki0.135 µMN/A[3]
Table 2: Preclinical In Vivo Efficacy of NP10679
Animal ModelParameterDoseResultReference
Murine MCAOInfarct Volume Reduction1 mg/kgED50[3]
Murine MCAOInfarct Volume Reduction2, 5, 10 mg/kg (i.p.)Dose-dependent reduction[3]
Murine SAH ModelBehavioral DeficitsNot SpecifiedDurable improvement[1]
Table 3: Phase 1 Clinical Pharmacokinetics of NP10679
ParameterValueDosingReference
Half-life~20 hoursSingle and multiple doses[5]
Dosing Regimen AmenabilityOnce per dayN/A[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments involving NP10679.

Preclinical Murine Model of Subarachnoid Hemorrhage

A well-characterized murine model of SAH is utilized to evaluate the neuroprotective effects of NP10679.[1]

1. Animal Subjects:

  • Species: C57BL/6 mice

  • Weight: 20-25 g

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

2. SAH Induction (Endovascular Perforation Model):

  • Anesthesia: Isoflurane (3% for induction, 1.5% for maintenance).

  • Procedure:

    • A midline cervical incision is made to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • The ECA is ligated and transected distally.

    • A 5-0 nylon monofilament with a rounded tip is introduced into the ECA stump and advanced into the ICA to the level of the middle cerebral artery (MCA) origin.

    • The filament is advanced further to perforate the anterior cerebral artery, inducing SAH.

    • The filament is immediately withdrawn, and the ECA stump is ligated.

  • Sham Control: The same surgical procedure is performed without perforation of the artery.

3. Drug Administration:

  • Compound: NP10679 dissolved in a suitable vehicle.

  • Dosing: Administered intraperitoneally (i.p.) at specified time points post-SAH induction.

4. Neurological and Behavioral Assessment:

  • A battery of behavioral tests is performed at various time points (e.g., 24 hours, 48 hours, 7 days) post-SAH to assess motor and sensory function. Examples include:

    • Modified Garcia Score: A composite score evaluating spontaneous activity, symmetry of limb movements, forepaw outstretching, climbing, body proprioception, and response to vibrissae touch.

    • Rotarod Test: To assess motor coordination and balance.

    • Corner Turn Test: To evaluate sensorimotor asymmetry.

5. Histological Analysis:

  • At the study endpoint, animals are euthanized, and brains are harvested.

  • Brain sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess neuronal damage and with specific markers for apoptosis (e.g., TUNEL staining) or neuroinflammation.

Experimental Workflow for Preclinical SAH Study

cluster_Setup Experimental Setup cluster_Procedure Procedure cluster_Assessment Assessment Animal_Prep Animal Preparation (C57BL/6 mice) SAH_Induction SAH Induction (Endovascular Perforation) Animal_Prep->SAH_Induction Drug_Prep Drug Preparation (NP10679 in vehicle) Drug_Admin Drug Administration (i.p. injection) Drug_Prep->Drug_Admin SAH_Induction->Drug_Admin Post-SAH Behavioral Neurobehavioral Testing (Modified Garcia, Rotarod) Drug_Admin->Behavioral Time Points Histology Histological Analysis (H&E, TUNEL) Behavioral->Histology Endpoint

Caption: Preclinical SAH experimental workflow.

Conclusion

NP10679 represents a promising therapeutic candidate for mitigating the devastating consequences of subarachnoid hemorrhage. Its unique pH-dependent mechanism of action offers the potential for targeted neuroprotection in ischemic brain tissue with an improved safety profile. The quantitative data from preclinical and early clinical studies are encouraging, and the detailed experimental protocols provided herein should serve as a valuable resource for researchers in the field. Further investigation into the efficacy and safety of NP10679 in more advanced clinical trials is warranted to fully elucidate its therapeutic potential in SAH patients.

References

Methodological & Application

Application Notes and Protocols for GR 100679 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GR 100679 is a potent and selective non-peptide antagonist of the tachykinin NK₂ receptor. This document provides detailed protocols for key in vitro experiments to characterize the binding affinity and functional antagonism of this compound. The tachykinin NK₂ receptor, a G-protein coupled receptor (GPCR), is primarily activated by the endogenous ligand Neurokinin A (NKA). Upon activation, the NK₂ receptor couples to Gαq/11, initiating a signaling cascade that leads to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) phosphates (IPs), and the mobilization of intracellular calcium ([Ca²⁺]i).

These signaling pathways are crucial in various physiological processes, and their dysregulation is implicated in several pathological conditions. Therefore, understanding the interaction of antagonists like this compound with the NK₂ receptor is of significant interest in drug discovery and development.

Data Presentation

The following table summarizes the quantitative data for this compound and related compounds from in vitro studies.

CompoundAssay TypeReceptorSpeciesPreparationParameterValue
[³H]this compound Radioligand BindingNK₂HumanCHO cell membranespKd9.2
[³H]this compound Radioligand BindingNK₂HumanCHO cell membranesKd0.6 nM
GR 159897 Competitive Binding ([³H]this compound)NK₂HumanCHO cells expressing human ileum NK₂ receptorspKi9.5
GR 159897 Competitive Binding ([³H]this compound)NK₂RatColon membranespKi10.0
GR 159897 Functional Antagonism (GR64349-induced contraction)NK₂Guinea PigTracheapA₂8.7
Neurokinin A Calcium MobilizationNK₂-Fibroblasts transfected with NK₂ receptorEC₅₀24 nM[1]
MEN 10207 Calcium Mobilization (inhibition of 0.1 µM NKA)NK₂-Fibroblasts transfected with NK₂ receptorConcentration1 µM[1]

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the NK₂ receptor using [³H]this compound as the radioligand.

Materials:

  • CHO cells stably expressing the human NK₂ receptor

  • Cell harvesting buffer (e.g., ice-cold PBS)

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 3 mM MnCl₂, 0.02% BSA, and peptidase inhibitors like phosphoramidon (B1677721) and bacitracin)

  • [³H]this compound (specific activity ~70-90 Ci/mmol)

  • Unlabeled this compound or another high-affinity NK₂ antagonist for non-specific binding determination

  • Test compounds

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture CHO-NK₂ cells to confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Homogenize cells in membrane preparation buffer and centrifuge at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the membranes.

    • Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 10-20 µ g/well .

  • Binding Assay:

    • In a 96-well plate, add assay buffer, [³H]this compound (at a final concentration close to its Kd, e.g., 0.5-1.0 nM), and either the test compound at various concentrations or buffer (for total binding).

    • For non-specific binding, add a high concentration of unlabeled this compound (e.g., 1 µM).

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay: Intracellular Calcium Mobilization

This protocol measures the ability of this compound to inhibit NKA-induced increases in intracellular calcium in cells expressing the NK₂ receptor.

Materials:

  • HEK293 or CHO cells stably expressing the human NK₂ receptor

  • Cell culture medium

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)

  • Neurokinin A (NKA)

  • This compound

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Preparation:

    • Seed cells in a black, clear-bottom 96-well plate and grow to 80-90% confluency.

    • Prepare a loading buffer containing the calcium indicator dye and Pluronic F-127 in assay buffer.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate for 60 minutes at 37°C to allow for dye loading.

    • Wash the cells with assay buffer to remove excess dye.

  • Calcium Measurement:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate.

    • Add various concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

    • Establish a baseline fluorescence reading.

    • Add a fixed concentration of NKA (typically at its EC₈₀) to stimulate the cells.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Measure the peak fluorescence response for each well.

    • Normalize the data to the baseline fluorescence.

    • Plot the percentage of inhibition of the NKA response against the log concentration of this compound.

    • Determine the IC₅₀ value for this compound.

Schild Analysis for Determining pA₂ Value

This analysis is used to determine the affinity (pA₂) of a competitive antagonist like this compound. It involves generating agonist concentration-response curves in the presence of increasing concentrations of the antagonist.

Procedure:

  • Perform a functional assay (e.g., calcium mobilization or phosphoinositide turnover) as described above.

  • Generate a full concentration-response curve for the agonist (e.g., NKA) in the absence of the antagonist.

  • Generate several full concentration-response curves for the agonist in the presence of fixed, increasing concentrations of this compound.

  • Data Analysis:

    • Determine the EC₅₀ value for the agonist from each curve.

    • Calculate the dose ratio (DR) for each antagonist concentration: DR = EC₅₀ (in the presence of antagonist) / EC₅₀ (in the absence of antagonist).

    • Plot log(DR-1) on the y-axis against the log of the molar concentration of this compound on the x-axis. This is the Schild plot.

    • Perform a linear regression on the Schild plot. The slope of the line should be close to 1 for a competitive antagonist.

    • The x-intercept of the regression line is equal to the negative logarithm of the antagonist's dissociation constant (Kb), which is the pA₂ value.

Signaling Pathways and Experimental Workflows

Gq_Signaling_Pathway NKA Neurokinin A (NKA) NK2R NK₂ Receptor NKA->NK2R GR100679 This compound GR100679->NK2R Gq Gαq/11 NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: NK₂ Receptor Signaling Pathway.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare CHO-NK₂ Cell Membranes incubation Incubate Membranes with Radioligand and Test Compound prep_cells->incubation prep_reagents Prepare Assay Buffer, [³H]GR100679, and Test Compounds prep_reagents->incubation filtration Filter to Separate Bound and Free Ligand incubation->filtration counting Scintillation Counting filtration->counting analysis Calculate IC₅₀ and Ki counting->analysis

Caption: Radioligand Binding Assay Workflow.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed HEK293-NK₂ Cells in 96-well Plate load_dye Load Cells with Calcium Indicator Dye seed_cells->load_dye add_antagonist Add this compound load_dye->add_antagonist add_agonist Stimulate with NKA add_antagonist->add_agonist measure_fluorescence Measure Fluorescence Kinetics add_agonist->measure_fluorescence calculate_inhibition Calculate Percent Inhibition measure_fluorescence->calculate_inhibition determine_ic50 Determine IC₅₀ calculate_inhibition->determine_ic50

Caption: Calcium Mobilization Assay Workflow.

References

Application Notes and Protocols for GR 100679 in Animal Models of Stroke

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of GR 100679, a selective 5-HT1D receptor antagonist, in preclinical animal models of ischemic stroke. The following protocols and data are intended to facilitate the investigation of its potential neuroprotective effects.

Introduction

Ischemic stroke remains a leading cause of mortality and long-term disability worldwide. The pathophysiology of ischemic stroke is complex, involving excitotoxicity, oxidative stress, inflammation, and apoptosis[1][2][3]. The serotonin (B10506) (5-HT) system, particularly the 5-HT1D receptor, has been implicated in the regulation of cerebral blood flow, and its modulation presents a potential therapeutic avenue. While the 5-HT1D receptor agonist sumatriptan (B127528) has been shown to have neuroprotective effects in a rat model of focal cerebral ischemia by improving blood flow and reducing spreading depression-like depolarizations[4], the role of 5-HT1D receptor antagonism is less understood and warrants investigation. This compound is a potent and selective antagonist for the 5-HT1D receptor and can be a valuable tool to elucidate the function of this receptor in the context of stroke.

Quantitative Data Summary

As there is limited published data on the use of this compound in animal models of stroke, the following tables are presented as templates for data acquisition and presentation. The data from the sumatriptan study is included for comparative context[4].

Table 1: Effect of 5-HT1D Receptor Modulation on Infarct Volume

Treatment GroupNDosageAdministration RouteTime of AdministrationInfarct Volume (mm³)% Reduction
Vehicle Control10SalineIntravenous5 min post-MCAO61.8 ± 22.9-
Sumatriptan[4]102 mg/kgIntravenous5 min post-MCAO16.6 ± 12.3*73.1%
This compound (Low Dose)10HypotheticalHypotheticalHypotheticalTo be determinedTo be determined
This compound (High Dose)10HypotheticalHypotheticalHypotheticalTo be determinedTo be determined

*p < 0.01 vs. Vehicle Control. Data presented as mean ± SD.

Table 2: Effect of 5-HT1D Receptor Modulation on Neurological Deficit Scores

Treatment GroupN24h post-MCAO48h post-MCAO72h post-MCAO
Sham100 ± 00 ± 00 ± 0
Vehicle Control10To be determinedTo be determinedTo be determined
Sumatriptan10To be determinedTo be determinedTo be determined
This compound (Low Dose)10To be determinedTo be determinedTo be determined
This compound (High Dose)10To be determinedTo be determinedTo be determined

Neurological scores are based on a modified Garcia scale (0-18, where higher scores indicate greater deficit)[5][6]. Data to be presented as mean ± SD.

Experimental Protocols

Protocol 1: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats

This protocol describes the induction of focal cerebral ischemia using the intraluminal suture method, a widely used and standardized model[7][8][9].

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthesia: Isoflurane (5% for induction, 1.5-2% for maintenance)

  • 4-0 nylon monofilament suture with a silicone-coated tip

  • Surgical microscope or loupes

  • Microvascular clips

  • Homeothermic blanket system to maintain body temperature at 37°C

  • Sterile surgical instruments

Procedure:

  • Anesthetize the rat with isoflurane. Maintain anesthesia throughout the surgical procedure.

  • Place the animal in a supine position on a homeothermic blanket to maintain rectal temperature at 37.0 ± 0.5°C.

  • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA.

  • Place a temporary ligature around the CCA.

  • Gently insert the silicone-coated 4-0 nylon suture into the ECA lumen and advance it to the origin of the ICA.

  • Temporarily clamp the ICA.

  • Advance the suture approximately 18-20 mm from the carotid bifurcation into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).

  • Remove the temporary ligature on the CCA to allow blood flow to the ICA via the suture.

  • After the desired occlusion period (e.g., 90 minutes), carefully withdraw the suture to allow reperfusion.

  • Ligate the ECA stump.

  • Close the incision in layers.

  • Administer post-operative analgesia and allow the animal to recover in a warm cage.

Protocol 2: Preparation and Administration of this compound

Rationale for Hypothetical Dosage: Due to the lack of specific dosage information for this compound in stroke models, a dose-response study is recommended. A starting point can be extrapolated from in vivo studies of other 5-HT1B/1D antagonists or CNS-active compounds. For initial studies, a range of 0.1 to 1 mg/kg could be explored, administered intravenously to ensure rapid bioavailability.

Preparation:

  • Dissolve this compound in a vehicle appropriate for intravenous administration (e.g., sterile saline).

  • Prepare fresh solutions on the day of the experiment.

  • Filter-sterilize the solution before injection.

Administration:

  • Route: Intravenous (i.v.) via the tail vein.

  • Timing:

    • Pre-treatment: Administer 30 minutes before MCAO.

    • Post-treatment: Administer at the time of reperfusion or shortly after.

  • Volume: Administer a low volume (e.g., 1 ml/kg) to avoid fluid overload.

Protocol 3: Assessment of Neuroprotection

A. Infarct Volume Measurement using TTC Staining This method is a standard procedure for visualizing the extent of ischemic damage[7][9].

Materials:

  • 2% 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline (PBS)

  • 10% neutral buffered formalin

  • Brain matrix slicer

  • Digital scanner or camera

Procedure:

  • At 24 or 48 hours post-MCAO, euthanize the animal with an overdose of anesthetic.

  • Perfuse transcardially with cold saline.

  • Carefully remove the brain and chill it at -20°C for 20 minutes for easier slicing.

  • Place the brain in a rat brain matrix and slice it into 2 mm coronal sections.

  • Immerse the slices in 2% TTC solution at 37°C for 20-30 minutes in the dark. Healthy tissue will stain red, while the infarcted tissue will remain white.

  • Fix the stained slices in 10% formalin.

  • Capture high-resolution images of the slices.

  • Quantify the infarct area in each slice using image analysis software (e.g., ImageJ).

  • Calculate the total infarct volume, correcting for edema: Corrected Infarct Volume = [Volume of Contralateral Hemisphere] - [Volume of Non-infarcted Ipsilateral Hemisphere].

B. Neurological Deficit Scoring A modified Garcia neurological score is a reliable method to assess sensorimotor deficits[6].

Procedure: Evaluate the animals at 24, 48, and 72 hours post-MCAO on the following parameters, with scores ranging from 0 (no deficit) to 3 or 4 (severe deficit) for each test. The total score ranges from 3 to 18.

  • Spontaneous Activity: Observe the animal in a cage for 5 minutes.

  • Symmetry in Limb Movement: Observe the animal's movement.

  • Forelimb Outstretching: Suspend the animal by its tail.

  • Climbing: Place the animal on a wire cage wall.

  • Body Proprioception: Push the animal sideways.

  • Response to Vibrissae Stimulation: Touch the vibrissae on each side with a needle.

Visualizations

Signaling Pathway

G cluster_0 Ischemic Cascade cluster_1 5-HT1D Receptor Modulation Ischemia Ischemia Glutamate Release Glutamate Release Ischemia->Glutamate Release leads to NMDA Receptor Activation NMDA Receptor Activation Glutamate Release->NMDA Receptor Activation Calcium Influx Calcium Influx NMDA Receptor Activation->Calcium Influx Neuronal Injury Neuronal Injury Calcium Influx->Neuronal Injury causes GR_100679 This compound 5HT1D_Receptor 5-HT1D Receptor GR_100679->5HT1D_Receptor antagonizes Adenylate_Cyclase Adenylate Cyclase 5HT1D_Receptor->Adenylate_Cyclase inhibits cAMP cAMP Adenylate_Cyclase->cAMP produces PKA PKA cAMP->PKA activates Cerebral_Blood_Flow Cerebral Blood Flow PKA->Cerebral_Blood_Flow modulates Cerebral_Blood_Flow->Ischemia influences

Caption: Putative signaling pathway of this compound in ischemic stroke.

Experimental Workflow

G Animal_Acclimatization Animal Acclimatization (7 days) Baseline_Behavior Baseline Neurological Scoring Animal_Acclimatization->Baseline_Behavior Randomization Randomization into Treatment Groups Baseline_Behavior->Randomization Drug_Administration This compound or Vehicle Administration Randomization->Drug_Administration MCAO_Surgery tMCAO Surgery (90 min occlusion) Drug_Administration->MCAO_Surgery Post_Op_Care Post-Operative Care and Recovery MCAO_Surgery->Post_Op_Care Neurological_Scoring Neurological Scoring (24, 48, 72h) Post_Op_Care->Neurological_Scoring Infarct_Analysis Infarct Volume Analysis (TTC) (at 72h) Neurological_Scoring->Infarct_Analysis Data_Analysis Data Analysis and Interpretation Infarct_Analysis->Data_Analysis

Caption: Experimental workflow for evaluating this compound in a rat MCAO model.

References

Techniques for Measuring GR 100679 Binding Affinity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 100679 is a potent and selective peptide antagonist for the tachykinin neurokinin-2 (NK2) receptor, a G protein-coupled receptor (GPCR). The tachykinin family of neuropeptides, including neurokinin A (NKA), the endogenous ligand for the NK2 receptor, is involved in a variety of physiological processes such as smooth muscle contraction, inflammation, and pain transmission. Understanding the binding affinity of ligands like this compound to the NK2 receptor is crucial for the development of novel therapeutics targeting this system.

These application notes provide detailed methodologies for measuring the binding affinity of this compound to the NK2 receptor using established techniques. The protocols are intended to guide researchers in setting up and performing these assays, and in analyzing the resulting data.

Quantitative Data Summary

The following table summarizes the key quantitative data for ligands binding to the tachykinin NK2 receptor.

LigandReceptorAssay TypeCell LineMeasured ParameterValue
GR 159897Human NK2Competitive Radioligand Binding ([3H]this compound)CHOpKi9.5[1][2]
Neurokinin A (NKA)Hamster NK2Radioligand BindingUrinary Bladder Membranes-High Affinity[3]
SR 48968Rat NK2Radioligand Binding ([3H]SR 48968)Anterior Pituitary MembranesKd0.38 nM[1]
SR 48968Rat NK2Radioligand Binding ([3H]SR 48968)Anterior Pituitary CellsKd16.78 nM[1]
Neurokinin A (NKA)Rat NK2Competitive Radioligand Binding ([3H]SR 48968)Anterior Pituitary MembranesKi0.48 nM[1]

Experimental Protocols

Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.[4] A tritiated form of this compound, [3H]this compound, is a valuable tool for these studies.

Objective: To determine the binding affinity (Ki) of unlabeled this compound or other test compounds for the NK2 receptor through competition with [3H]this compound.

Materials:

  • Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NK2 receptor (CHO-hNK2).

  • [3H]this compound (specific activity ~80-100 Ci/mmol).

  • Unlabeled this compound and other test compounds.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA, and a protease inhibitor cocktail.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

  • Filtration apparatus.

Protocol:

  • Membrane Preparation: Homogenize CHO-hNK2 cells in ice-cold lysis buffer and centrifuge to pellet the membranes.[5] Wash the pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • 50 µL of assay buffer (for total binding) or a high concentration of unlabeled NKA (e.g., 1 µM) for non-specific binding.

    • 50 µL of various concentrations of the unlabeled test compound (e.g., this compound).

    • 50 µL of [3H]this compound at a concentration close to its Kd (if known) or at a low nanomolar concentration (e.g., 1 nM).

    • 100 µL of the CHO-hNK2 membrane preparation (typically 10-50 µg of protein).

  • Incubation: Incubate the plates at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. If the Kd of [3H]this compound is not known, it can be determined through saturation binding experiments.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare CHO-hNK2 Membranes Assay_Setup Set up 96-well Plate: - Membranes - [3H]this compound - Competitor Membrane_Prep->Assay_Setup Reagent_Prep Prepare Radioligand, Competitor, and Buffers Reagent_Prep->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Separate Bound and Free Ligand Incubation->Filtration Counting Measure Radioactivity Filtration->Counting Data_Processing Calculate Specific Binding Counting->Data_Processing Curve_Fitting Generate Competition Curve (IC50) Data_Processing->Curve_Fitting Ki_Calculation Calculate Ki using Cheng-Prusoff Equation Curve_Fitting->Ki_Calculation

Caption: Workflow for a competitive radioligand binding assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and an analyte.[4] This method can provide kinetic information (association and dissociation rates) in addition to binding affinity.

Objective: To determine the kinetics and affinity of this compound binding to the purified and solubilized NK2 receptor.

Materials:

  • Purified, detergent-solubilized human NK2 receptor.

  • This compound peptide.

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5).

  • Immobilization reagents (e.g., EDC/NHS).

  • Running buffer (e.g., HBS-EP+).

  • Regeneration solution (e.g., low pH glycine).

Protocol:

  • Receptor Immobilization:

    • Activate the carboxymethylated dextran (B179266) surface of the sensor chip using a mixture of EDC and NHS.

    • Inject the purified NK2 receptor over the activated surface to allow for covalent immobilization via amine coupling. The amount of immobilized receptor should be optimized to avoid mass transport limitations.

    • Deactivate any remaining active esters with an injection of ethanolamine.

    • A reference flow cell should be prepared in the same way but without the receptor to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Inject a series of concentrations of this compound in running buffer over the receptor and reference surfaces.

    • Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.

    • The contact time and flow rate should be optimized to ensure reliable kinetic data.

  • Surface Regeneration:

    • After each binding cycle, inject the regeneration solution to remove any remaining bound analyte from the receptor surface. The regeneration conditions should be harsh enough to remove the analyte completely but gentle enough not to denature the immobilized receptor.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Experimental Workflow for Surface Plasmon Resonance

SPR_Workflow cluster_prep Preparation cluster_binding Binding Measurement cluster_analysis Data Analysis Chip_Activation Activate Sensor Chip Surface Receptor_Immobilization Immobilize Purified NK2 Receptor Chip_Activation->Receptor_Immobilization Blocking Block Remaining Active Sites Receptor_Immobilization->Blocking Analyte_Injection Inject this compound (Analyte) Blocking->Analyte_Injection Association Monitor Association (ka) Analyte_Injection->Association Dissociation Monitor Dissociation (kd) Association->Dissociation Regeneration Regenerate Sensor Surface Dissociation->Regeneration Reference_Subtraction Subtract Reference Flow Cell Data Dissociation->Reference_Subtraction Regeneration->Analyte_Injection Model_Fitting Fit Sensorgrams to Binding Model Reference_Subtraction->Model_Fitting Kinetic_Parameters Determine ka, kd, and KD Model_Fitting->Kinetic_Parameters

Caption: Workflow for an SPR-based binding affinity measurement.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, and KD).

Objective: To determine the thermodynamic parameters of this compound binding to the NK2 receptor.

Materials:

  • Purified, detergent-solubilized human NK2 receptor.

  • This compound peptide.

  • ITC instrument.

  • Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

Protocol:

  • Sample Preparation:

    • Dialyze both the NK2 receptor and this compound peptide extensively against the same buffer to minimize heats of dilution.

    • Accurately determine the concentrations of both the receptor and the peptide.

  • ITC Experiment:

    • Load the NK2 receptor solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe at a concentration typically 10-20 times that of the receptor.

    • Perform a series of small, sequential injections of the peptide into the receptor solution while monitoring the heat change after each injection.

    • A control experiment titrating the peptide into the buffer alone should be performed to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the heat change for each injection and plot it against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., single-site binding model) to determine the stoichiometry (n), the binding enthalpy (ΔH), and the association constant (Ka), from which the dissociation constant (KD = 1/Ka) can be calculated. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

Experimental Workflow for Isothermal Titration Calorimetry

ITC_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Sample_Dialysis Dialyze Receptor and Peptide Concentration_Det Determine Accurate Concentrations Sample_Dialysis->Concentration_Det Load_Samples Load Receptor (Cell) and Peptide (Syringe) Concentration_Det->Load_Samples Titration_Run Perform Sequential Injections Load_Samples->Titration_Run Measure_Heat Measure Heat Change per Injection Titration_Run->Measure_Heat Dilution_Correction Correct for Heat of Dilution Measure_Heat->Dilution_Correction Isotherm_Generation Generate Binding Isotherm Dilution_Correction->Isotherm_Generation Thermodynamic_Fit Fit to Binding Model to get ΔH, KD, n Isotherm_Generation->Thermodynamic_Fit

Caption: Workflow for an ITC-based binding affinity measurement.

Tachykinin NK2 Receptor Signaling Pathways

The tachykinin NK2 receptor is a GPCR that can couple to multiple G protein subtypes, primarily Gq/11 and Gs, and potentially Gi. Activation of these pathways leads to distinct downstream cellular responses.

NK2_Signaling cluster_membrane Plasma Membrane cluster_g_proteins G Protein Coupling cluster_effectors Effector Enzymes cluster_second_messengers Second Messengers cluster_downstream Downstream Effects NKA Neurokinin A (NKA) or this compound (Antagonist) NK2R Tachykinin NK2 Receptor NKA->NK2R Binds Gq Gαq/11 NK2R->Gq Activates Gs Gαs NK2R->Gs Activates Gi Gαi NK2R->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Stimulates Gi->AC Inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP_inc ↑ cAMP AC->cAMP_inc cAMP_dec ↓ cAMP AC->cAMP_dec Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC_activation Activate PKC DAG->PKC_activation PKA_activation Activate PKA cAMP_inc->PKA_activation Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response PKC_activation->Cellular_Response PKA_activation->Cellular_Response

Caption: Tachykinin NK2 receptor signaling pathways.

References

Application of GR 100679 (M100907) in Electrophysiology Recordings: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 100679, now more commonly known as M100907, is a highly potent and selective antagonist for the serotonin (B10506) 5-HT2A receptor. This property makes it an invaluable tool in neuroscience research, particularly in the field of electrophysiology, for dissecting the role of 5-HT2A receptors in neuronal excitability, synaptic transmission, and network activity. As a G protein-coupled receptor (GPCR) antagonist, M100907 blocks the signaling cascade initiated by serotonin binding to the 5-HT2A receptor, which is primarily coupled to the Gq/G11 pathway. Understanding the application of M100907 in electrophysiological studies is crucial for researchers investigating neuropsychiatric disorders such as schizophrenia and depression, where 5-HT2A receptor dysfunction is implicated.

These application notes provide a comprehensive overview of the use of M100907 in various electrophysiological paradigms, including quantitative data on its effects and detailed experimental protocols.

Data Presentation

The following tables summarize the quantitative effects of M100907 in various electrophysiological and neurochemical preparations.

Table 1: In Vitro Electrophysiological Effects of M100907

PreparationMeasurementEffect of M100907Concentration/DoseEC50/IC50Reference
Rat medial prefrontal cortex slicesNMDA-induced responses in pyramidal cellsPotentiation (350-550% increase)Concentration-dependent14 nmol/L (EC50)[1]
Rat medial prefrontal cortex slicesAMPA-induced responses in pyramidal cellsNo significant alterationNot specified-[1]
Rat medial prefrontal cortex slicesEvoked excitatory postsynaptic potentials (EPSPs) and currents (EPSCs)Increased amplitude and durationNot specified-[1]
Rat hippocampal CA1 slicesNMDA responses and EPSCs in pyramidal cellsMarked potentiationNot specified-
Rat hippocampal CA1 slicesInduction of long-term potentiation (LTP)EnhancementNot specified-

Table 2: In Vivo Electrophysiological and Neurochemical Effects of M100907

Animal ModelMeasurementEffect of M100907Dose (i.p. or i.v.)Reference
Rat (anesthetized)Basal firing rate of substantia nigra pars compacta (SNC) and ventral tegmental area (VTA) DA neuronsNo significant alteration (i.v.)0.01-0.64 mg/kg[2]
Rat (anesthetized)Number of spontaneously active SNC and VTA DA neuronsSignificant increase (acute i.p.)0.1 mg/kg[2]
Rat (anesthetized)Bursting activity of VTA DA neuronsSignificant decrease (acute i.p.)All doses tested[2]
Rat (anesthetized)Bursting activity of SNC DA neuronsIncreased (acute i.p.)0.1 mg/kg[2]
Rat (anesthetized)Number of spontaneously active SNC and VTA DA neuronsSignificant decrease (repeated admin., 21 days)0.03 and 0.1 mg/kg[2]
Rat (conscious)K+-stimulated dopamine (B1211576) release in medial prefrontal cortexConcentration-dependent blockadeNot specified (local infusion)[3]
Rat (conscious)DOI-induced increases in dopamine release in mPFCBlockadeNot specified (local infusion)[3]
MPTP-treated miceStriatal extracellular glutamate (B1630785) levelsSignificant decrease100 nM (local perfusion)[4]

Signaling Pathway

M100907 acts as a selective antagonist at the 5-HT2A receptor, which is a Gq/G11 protein-coupled receptor. The binding of an agonist (like serotonin) to this receptor typically initiates a signaling cascade that leads to increased neuronal excitability. M100907 blocks this pathway.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Serotonin Serotonin (Agonist) Receptor 5-HT2A Receptor Serotonin->Receptor Binds & Activates M100907 This compound (M100907) (Antagonist) M100907->Receptor Binds & Blocks Gq Gq/G11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC IonChannel Ion Channels (e.g., K⁺ channels) Ca_ER->IonChannel Modulates PKC->IonChannel Modulates NeuronalActivity Modulation of Neuronal Excitability IonChannel->NeuronalActivity

Caption: Signaling pathway of the 5-HT2A receptor and the inhibitory action of this compound (M100907).

Experimental Protocols

In Vitro Whole-Cell Patch-Clamp Recordings from Brain Slices

This protocol is designed to investigate the effects of M100907 on synaptic transmission and neuronal excitability in acute brain slices.

Experimental Workflow:

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_experiment Experiment cluster_analysis Analysis Animal_Prep Animal Anesthesia & Decapitation Brain_Extraction Rapid Brain Extraction Animal_Prep->Brain_Extraction Slicing Vibratome Slicing (e.g., 300 µm) Brain_Extraction->Slicing Recovery Slice Recovery (aCSF at 32-34°C) Slicing->Recovery Transfer Transfer Slice to Recording Chamber Recovery->Transfer Neuron_ID Identify Pyramidal Neuron (e.g., in PFC) Transfer->Neuron_ID Patching Obtain GΩ Seal & Whole-Cell Configuration Neuron_ID->Patching Baseline Record Baseline Activity (5-10 min) Patching->Baseline Drug_App Bath Apply M100907 (e.g., 10-100 nM) Baseline->Drug_App Record_Effect Record Changes in Synaptic Currents/Potentials Drug_App->Record_Effect Washout Washout with aCSF Record_Effect->Washout Data_Analysis Analyze Amplitude, Frequency, & Kinetics of Synaptic Events Washout->Data_Analysis

Caption: Workflow for in vitro whole-cell patch-clamp experiments using M100907.

a. Solutions:

  • Artificial Cerebrospinal Fluid (aCSF):

    • Composition (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgCl2, 2 CaCl2, 26 NaHCO3, 10 D-glucose.

    • Preparation: Continuously bubbled with carbogen (B8564812) (95% O2 / 5% CO2) to maintain a pH of 7.4. Osmolarity should be adjusted to ~300-310 mOsm.

  • Internal (Pipette) Solution (for voltage-clamp):

    • Composition (in mM): 135 Cs-methanesulfonate, 8 NaCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 5 QX-314.

    • Preparation: pH adjusted to 7.2-7.3 with CsOH. Osmolarity adjusted to ~290-295 mOsm.

  • Internal (Pipette) Solution (for current-clamp):

    • Composition (in mM): 135 K-gluconate, 8 NaCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP.

    • Preparation: pH adjusted to 7.2-7.3 with KOH. Osmolarity adjusted to ~290-295 mOsm.

b. Slice Preparation:

  • Anesthetize a young adult rat or mouse according to approved institutional protocols.

  • Rapidly decapitate the animal and dissect the brain in ice-cold, oxygenated aCSF.

  • Prepare coronal or sagittal slices (e.g., 300 µm thick) of the region of interest (e.g., prefrontal cortex, hippocampus) using a vibratome.

  • Transfer slices to a recovery chamber with aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature until recording.

c. Recording Procedure:

  • Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at 2-3 mL/min.

  • Visualize neurons using differential interference contrast (DIC) optics.

  • Pull patch pipettes from borosilicate glass to a resistance of 3-6 MΩ when filled with the internal solution.

  • Approach a target neuron with the pipette while applying positive pressure.

  • Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal.

  • Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

  • Record baseline synaptic activity (spontaneous or evoked) for 5-10 minutes.

  • Bath-apply M100907 at the desired concentration.

  • Record the effects of M100907 on the electrophysiological parameters of interest.

  • If possible, perform a washout by perfusing with drug-free aCSF.

In Vivo Extracellular Single-Unit Recordings

This protocol is for investigating the effects of systemically administered M100907 on the firing rate and pattern of neurons in anesthetized animals.

Experimental Workflow:

InVivo_Workflow cluster_prep Preparation cluster_recording Recording cluster_experiment Experiment cluster_analysis Analysis Animal_Anesthesia Animal Anesthesia (e.g., urethane) Stereotaxic_Mount Mount in Stereotaxic Frame Animal_Anesthesia->Stereotaxic_Mount Craniotomy Perform Craniotomy over Target Brain Region Stereotaxic_Mount->Craniotomy Electrode_Lowering Lower Recording Electrode (e.g., glass micropipette) Craniotomy->Electrode_Lowering Neuron_Isolation Isolate Single-Unit Activity Electrode_Lowering->Neuron_Isolation Baseline_Recording Record Baseline Firing Rate & Pattern (10-15 min) Neuron_Isolation->Baseline_Recording Drug_Admin Administer M100907 (i.v. or i.p.) Baseline_Recording->Drug_Admin Record_Response Record Changes in Firing for an Extended Period Drug_Admin->Record_Response Spike_Sorting Offline Spike Sorting Record_Response->Spike_Sorting Firing_Analysis Analyze Firing Rate, Bursting, & Inter-Spike Intervals Spike_Sorting->Firing_Analysis

Caption: Workflow for in vivo single-unit recording experiments with M100907.

a. Animal Preparation:

  • Anesthetize a rat with an appropriate anesthetic (e.g., urethane (B1682113) or isoflurane) and ensure a stable level of anesthesia throughout the experiment.

  • Mount the animal in a stereotaxic frame.

  • Perform a craniotomy over the target brain region (e.g., ventral tegmental area, prefrontal cortex) based on stereotaxic coordinates.

  • Carefully remove the dura mater to expose the cortical surface.

b. Recording Procedure:

  • Lower a recording electrode (e.g., a glass micropipette filled with 2M NaCl and pontamine sky blue for later histological verification) into the target brain region.

  • Identify and isolate the action potentials of a single neuron based on waveform characteristics.

  • Record the baseline firing rate and pattern of the neuron for a stable period (e.g., 10-15 minutes).

  • Administer M100907 via an intravenous (i.v.) or intraperitoneal (i.p.) route.

  • Continuously record the neuronal activity for an extended period to observe the drug's effects.

c. Data Analysis:

  • Spikes are typically sorted offline to ensure the analysis is performed on a well-isolated single unit.

  • Analyze changes in firing rate, inter-spike interval histograms, and bursting parameters (e.g., number of bursts, spikes per burst) before and after drug administration.

Conclusion

This compound (M100907) is a powerful and selective tool for investigating the role of 5-HT2A receptors in neuronal function. Its application in electrophysiological recordings has provided significant insights into its modulatory effects on glutamatergic and dopaminergic systems. The protocols outlined above provide a foundation for researchers to design and execute experiments to further elucidate the complex roles of the 5-HT2A receptor in both normal brain function and in the pathophysiology of various neurological and psychiatric disorders. Careful experimental design and data analysis are crucial for obtaining reliable and interpretable results.

References

Application Notes and Protocols for Studying NMDA Receptor Subtypes Using NR2B-Selective Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing NR2B subunit-selective antagonists, such as Ifenprodil and Ro 25-6981, as pharmacological tools to investigate the physiological and pathological roles of NMDA receptor subtypes. Due to the scarcity of available data for GR 100679, this document focuses on well-characterized alternative compounds with established selectivity for NR2B-containing NMDA receptors.

Introduction to NR2B-Containing NMDA Receptors

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors crucial for excitatory synaptic transmission, synaptic plasticity, learning, and memory.[1] Functional NMDA receptors are heterotetrameric complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The four GluN2 subunits (GluN2A, GluN2B, GluN2C, and GluN2D) confer distinct biophysical and pharmacological properties to the receptor complex.[2]

The GluN2B subunit is highly expressed in the forebrain during early development and its expression decreases as synapses mature, being partially replaced by the GluN2A subunit.[2] However, GluN2B-containing receptors remain present at extrasynaptic sites in the adult brain and are implicated in various neurological disorders, including stroke, Parkinson's disease, and chronic pain.[3][4][5] The selective antagonism of NR2B-containing NMDA receptors allows for the dissection of their specific roles in cellular signaling and disease pathophysiology.

Featured NR2B-Selective Antagonists: Ifenprodil and Ro 25-6981

Ifenprodil and Ro 25-6981 are non-competitive antagonists that bind to a unique site at the interface of the GluN1 and GluN2B N-terminal domains.[2][6] This allosteric inhibition results in a reduction of the channel's open probability.[6] Ro 25-6981 is a more potent and selective antagonist for GluN2B-containing receptors compared to Ifenprodil.[7][8]

Data Presentation: Quantitative Analysis of Antagonist Selectivity

The following tables summarize the inhibitory potency (IC50) of Ifenprodil and Ro 25-6981 on different NMDA receptor subunit combinations, highlighting their selectivity for NR2B.

Table 1: Inhibitory Potency (IC50) of Ifenprodil on NMDA Receptor Subtypes

Receptor Subunit CombinationCell TypeIC50 (µM)Fold Selectivity (NR2A/NR2B)Reference(s)
NR1A/NR2BXenopus oocytes0.34~429x[6][9]
NR1A/NR2AXenopus oocytes146[6][9]
NR1/NR2BCultured Hippocampal Neurons0.75~215x[10]
NR1/NR2ACultured Hippocampal Neurons161[10]

Table 2: Inhibitory Potency (IC50) of Ro 25-6981 on NMDA Receptor Subtypes

Receptor Subunit CombinationCell TypeIC50 (µM)Fold Selectivity (NR2A/NR2B)Reference(s)
NR1C/NR2BXenopus oocytes0.009>5700x[8]
NR1C/NR2AXenopus oocytes52[8]
NR1/NR2BCultured Cortical Neurons0.04 (vs. OGD)-[8]
NR1/NR2BRat Forebrain Membranes0.003 (³H-MK-801 binding)>49000x[8]
NR1/NR2ARat Forebrain Membranes149 (³H-MK-801 binding)[8]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol details the methodology for assessing the inhibitory effect of an NR2B-selective antagonist on NMDA receptor-mediated currents in cultured neurons.

Objective: To quantify the potency and selectivity of an NR2B antagonist on native NMDA receptors.

Materials:

  • Cell Culture: Primary neuronal cultures (e.g., hippocampal or cortical neurons) plated on glass coverslips.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 Glucose, 0.01 Glycine, 0.001 Tetrodotoxin (TTX), 0.02 Bicuculline methiodide. Adjust pH to 7.4 with NaOH.

    • Internal Solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 MgCl₂, 2 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.2 with CsOH.

    • Agonist Solution: External solution containing 100 µM NMDA and 10 µM Glycine.

    • Antagonist Stock Solution: 10 mM Ifenprodil or Ro 25-6981 in DMSO.

  • Equipment: Patch-clamp amplifier, microscope, micromanipulator, perfusion system, data acquisition software.

Procedure:

  • Place a coverslip with cultured neurons in the recording chamber and perfuse with the external solution.

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ and fill with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a selected neuron.

  • Clamp the neuron at a holding potential of -70 mV.

  • Apply the agonist solution to evoke a stable baseline NMDA receptor-mediated current.

  • Co-apply the agonist solution containing the desired concentration of the NR2B antagonist. Record the inhibited current until a steady-state block is achieved.

  • To determine the IC50, apply a range of antagonist concentrations.

  • Wash out the antagonist by perfusing with the agonist solution alone to assess reversibility.

Data Analysis: Measure the peak or steady-state current amplitude in the presence and absence of the antagonist. Plot the percentage of inhibition as a function of antagonist concentration and fit the data with a Hill equation to determine the IC50.

G cluster_setup Experimental Setup cluster_protocol Protocol Steps cluster_analysis Data Analysis Cell Culture Cell Culture Recording Chamber Recording Chamber Cell Culture->Recording Chamber Patch Pipette Patch Pipette Recording Chamber->Patch Pipette Amplifier Amplifier Patch Pipette->Amplifier Data Acquisition Data Acquisition Amplifier->Data Acquisition Measure Current Measure Current Data Acquisition->Measure Current Establish Whole-Cell Establish Whole-Cell Apply Agonist (Baseline) Apply Agonist (Baseline) Establish Whole-Cell->Apply Agonist (Baseline) Apply Agonist + Antagonist Apply Agonist + Antagonist Apply Agonist (Baseline)->Apply Agonist + Antagonist Washout Washout Apply Agonist + Antagonist->Washout Calculate % Inhibition Calculate % Inhibition Measure Current->Calculate % Inhibition Plot Dose-Response Plot Dose-Response Calculate % Inhibition->Plot Dose-Response Determine IC50 Determine IC50 Plot Dose-Response->Determine IC50 G Anesthetize Animal Anesthetize Animal Stereotaxic Surgery Stereotaxic Surgery Anesthetize Animal->Stereotaxic Surgery Implant Guide Cannula Implant Guide Cannula Stereotaxic Surgery->Implant Guide Cannula Recovery Period Recovery Period Implant Guide Cannula->Recovery Period Insert Microdialysis Probe Insert Microdialysis Probe Recovery Period->Insert Microdialysis Probe Perfuse with aCSF (Baseline) Perfuse with aCSF (Baseline) Insert Microdialysis Probe->Perfuse with aCSF (Baseline) Collect Baseline Samples Collect Baseline Samples Perfuse with aCSF (Baseline)->Collect Baseline Samples Perfuse with Antagonist Perfuse with Antagonist Collect Baseline Samples->Perfuse with Antagonist Collect Experimental Samples Collect Experimental Samples Perfuse with Antagonist->Collect Experimental Samples HPLC Analysis HPLC Analysis Collect Experimental Samples->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis G cluster_receptor Extrasynaptic Membrane cluster_downstream Intracellular Signaling NR2B-NMDA-R NR2B-containing NMDA Receptor Ca2_influx Ca²⁺ Influx NR2B-NMDA-R->Ca2_influx PSD95_nNOS PSD-95 / nNOS Complex Ca2_influx->PSD95_nNOS DAPK1 DAPK1 Activation Ca2_influx->DAPK1 STEP_activation STEP Activation Ca2_influx->STEP_activation Cell_Death Cell Death PSD95_nNOS->Cell_Death Apoptosis Apoptosis DAPK1->Apoptosis ERK_inactivation ERK Inactivation STEP_activation->ERK_inactivation ERK_inactivation->Cell_Death

References

Protocol for Dissolving and Storing GR 100679

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution and storage of GR 100679, a potent and selective 5-HT1D receptor antagonist. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring accurate and reproducible experimental results.

Chemical Properties and Solubility

This compound is a non-peptide antagonist with the molecular formula C34H44N6O5 and a molecular weight of 616.7 g/mol .[1] Its solubility in common laboratory solvents is a critical factor for the preparation of stock solutions.

Table 1: Solubility of this compound

SolventMolar SolubilityApprox. mg/mL Solubility
Dimethyl Sulfoxide (DMSO)up to 50 mM~30.84 mg/mL
Ethanolup to 10 mM~6.17 mg/mL

Note: The mg/mL solubility is calculated based on the molecular weight of 616.7 g/mol . It is recommended to perform a small-scale solubility test before preparing large-volume stock solutions.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid form)

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated precision balance

  • Vortex mixer

  • Pipettors and sterile, filtered pipette tips

Procedure:

  • Equilibration: Allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Weighing: Tare a sterile microcentrifuge tube on a precision balance. Carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.17 mg of the compound.

  • Dissolution: Add the appropriate volume of DMSO to the tube containing the weighed this compound. For a 10 mM solution with 6.17 mg of the compound, add 1 mL of DMSO.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary, but avoid excessive heat.

  • Verification: Visually inspect the solution to ensure there are no undissolved particulates. The solution should be clear.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or below.

Workflow for Dissolving and Storing this compound

G cluster_preparation Preparation cluster_dissolution Dissolution cluster_storage Storage start Start: Obtain this compound equilibrate Equilibrate vial to room temperature start->equilibrate weigh Weigh this compound equilibrate->weigh add_solvent Add appropriate solvent (e.g., DMSO) weigh->add_solvent vortex Vortex until completely dissolved add_solvent->vortex inspect Visually inspect for particulates vortex->inspect inspect->vortex If particulates remain aliquot Aliquot into single-use tubes inspect->aliquot If clear store Store at ≤ -20°C aliquot->store end_node End: Ready for experimental use store->end_node

Caption: Workflow for dissolving and storing this compound.

Storage and Stability

Proper storage of this compound is essential to maintain its chemical stability and biological activity.

Table 2: Storage Recommendations

FormStorage ConditionRecommended Duration
SolidDesiccate at -20°CUp to 6 months
Stock Solution (in DMSO or Ethanol)Aliquoted at -20°C or belowUp to 1 month

Important Considerations:

  • Light Sensitivity: Protect the solid compound and its solutions from light. Use amber or light-blocking containers.

  • Hygroscopicity: this compound is potentially hygroscopic. Store the solid form in a desiccator.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of stock solutions as this can lead to degradation. Aliquoting into single-use volumes is highly recommended.

Signaling Pathway

This compound is a selective antagonist of the 5-hydroxytryptamine (serotonin) receptor 1D (5-HT1D). The 5-HT1D receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand serotonin (B10506), inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this interaction, this compound prevents the downstream signaling cascade initiated by serotonin binding.

G cluster_pathway 5-HT1D Receptor Signaling Pathway serotonin Serotonin (5-HT) receptor 5-HT1D Receptor serotonin->receptor Binds and Activates gr100679 This compound gr100679->receptor Binds and Inhibits g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase cellular_response Inhibition of Cellular Response camp->cellular_response Leads to

Caption: Signaling pathway of the 5-HT1D receptor and the antagonistic action of this compound.

References

Application Notes and Protocols for Investigating Neuronal Excitotoxicity with GR 100679

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuronal excitotoxicity, a pathological process involving the overactivation of glutamate (B1630785) receptors, is a key contributor to neuronal damage and death in a range of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The excessive influx of calcium ions (Ca2+) through N-methyl-D-aspartate (NMDA) and other glutamate receptors triggers a cascade of detrimental intracellular events, including mitochondrial dysfunction, generation of reactive oxygen species (ROS), and activation of apoptotic pathways.

GR 100679 is a potent and selective antagonist of the serotonin (B10506) 5-HT3 receptor. While traditionally recognized for its anti-emetic properties, emerging research indicates a potential role for 5-HT3 receptor modulation in neuronal excitotoxicity. Blockade of 5-HT3 receptors has been shown to counteract key aspects of the excitotoxic cascade, including reducing calcium influx, mitigating oxidative stress, and inhibiting caspase-3 activation.[1][2] This makes this compound a valuable pharmacological tool for investigating the contribution of serotonergic signaling to excitotoxic neuronal injury and for exploring novel neuroprotective strategies.

These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models of neuronal excitotoxicity.

Data Presentation

Table 1: In Vitro Neuroprotective Effects of 5-HT3 Receptor Antagonists against Excitotoxicity
CompoundModel SystemExcitotoxic InsultMeasured ParametersEffective ConcentrationReference
MDL 72222 (5-HT3 Antagonist)Primary Cortical Neuronsβ-amyloid (10 µM) + GlutamateCalcium release, ROS, Caspase-30.1–10 µM[2]
Generic 5-HT3R AntagonistsRat Cortical NeuronsOxidative StressCaspase-3 activation, Calcium influx, ROS generationNot Specified[1]

Note: Data for this compound in specific excitotoxicity models is limited in the currently available literature. The data presented for other 5-HT3 antagonists can be used as a starting point for designing experiments with this compound.

Experimental Protocols

Protocol 1: In Vitro Assessment of Neuroprotection by this compound in a Glutamate-Induced Excitotoxicity Model

This protocol details the procedure for evaluating the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary neuronal cultures.

1. Materials:

  • Primary cortical or hippocampal neurons (e.g., from E18 rat or mouse embryos)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated culture plates or coverslips

  • This compound (Tocris Bioscience or equivalent)

  • Glutamate

  • Cell viability assays (e.g., MTT, LDH release assay)

  • Fluorescent indicators for calcium imaging (e.g., Fura-2 AM), ROS detection (e.g., DCFDA), and apoptosis (e.g., Caspase-3/7 activity assay)

  • Microplate reader and fluorescence microscope

2. Methods:

  • Neuronal Culture:

    • Isolate and culture primary neurons according to standard laboratory protocols.

    • Plate neurons at a suitable density on poly-D-lysine coated plates/coverslips.

    • Maintain cultures for 7-14 days in vitro (DIV) to allow for maturation.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, dilute this compound to final desired concentrations (e.g., 0.1, 1, 10 µM) in pre-warmed culture medium.

    • Pre-incubate the neuronal cultures with this compound for a specified period (e.g., 1-2 hours) before inducing excitotoxicity.

  • Induction of Excitotoxicity:

    • Prepare a stock solution of glutamate in water or culture medium.

    • Expose the neuronal cultures to a toxic concentration of glutamate (e.g., 50-100 µM) for a defined duration (e.g., 15-30 minutes). A dose-response curve for glutamate toxicity should be established for the specific neuronal culture system.

    • After the exposure period, wash the cells with fresh, glutamate-free medium.

  • Assessment of Neuroprotection (24 hours post-insult):

    • Cell Viability:

      • MTT Assay: Measure the metabolic activity of viable cells.

      • LDH Assay: Quantify the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.

    • Mechanistic Assays:

      • Intracellular Calcium Imaging: Use a fluorescent calcium indicator to measure changes in intracellular calcium levels during and after glutamate exposure in the presence or absence of this compound.

      • ROS Measurement: Employ a fluorescent probe to quantify the generation of reactive oxygen species.

      • Caspase-3/7 Activity Assay: Measure the activity of executioner caspases to assess apoptosis.

3. Expected Results: Pre-treatment with this compound is expected to increase neuronal viability and reduce the markers of excitotoxicity (calcium dysregulation, ROS production, and caspase activation) in a concentration-dependent manner.

Protocol 2: In Vivo Evaluation of this compound in a Rodent Model of Stroke (Middle Cerebral Artery Occlusion - MCAO)

This protocol outlines the use of this compound in a preclinical model of ischemic stroke to assess its neuroprotective potential.

1. Materials:

  • Adult male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for MCAO

  • This compound

  • Vehicle (e.g., saline)

  • TTC (2,3,5-triphenyltetrazolium chloride) stain

  • Behavioral testing apparatus (e.g., rotarod, cylinder test)

2. Methods:

  • Animal Model:

    • Induce focal cerebral ischemia using the intraluminal filament model of MCAO.

  • Drug Administration:

    • Prepare a solution of this compound in a suitable vehicle.

    • Administer this compound (e.g., via intraperitoneal or intravenous injection) at a predetermined dose and time point relative to the MCAO procedure (e.g., 30 minutes before or up to 6 hours after reperfusion).

    • A control group should receive the vehicle alone.

  • Assessment of Neuroprotection:

    • Infarct Volume Measurement (48-72 hours post-MCAO):

      • Sacrifice the animals and harvest the brains.

      • Slice the brains into coronal sections.

      • Stain the sections with TTC to differentiate between infarcted (white) and viable (red) tissue.

      • Quantify the infarct volume using image analysis software.

    • Neurological Deficit Scoring (daily for up to 7 days post-MCAO):

      • Evaluate motor and sensory function using a standardized neurological deficit scale.

    • Behavioral Testing (from 3 days up to several weeks post-MCAO):

      • Assess motor coordination and balance using the rotarod test.

      • Evaluate forelimb asymmetry using the cylinder test.

3. Expected Results: Treatment with this compound is hypothesized to reduce the infarct volume and improve neurological and behavioral outcomes compared to the vehicle-treated control group.

Mandatory Visualizations

Excitotoxicity_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Excess Glutamate Excess Glutamate NMDA Receptor NMDA Receptor Excess Glutamate->NMDA Receptor Activates AMPA Receptor AMPA Receptor Excess Glutamate->AMPA Receptor Activates Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx AMPA Receptor->Ca2+ Influx 5-HT3 Receptor 5-HT3 Receptor 5-HT3 Receptor->Ca2+ Influx Modulates GR_100679 This compound GR_100679->5-HT3 Receptor Blocks ROS Production ROS Production Ca2+ Influx->ROS Production Mitochondrial Dysfunction Mitochondrial Dysfunction Ca2+ Influx->Mitochondrial Dysfunction ROS Production->Mitochondrial Dysfunction Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Neuronal Death Neuronal Death Caspase Activation->Neuronal Death

Caption: Signaling pathway of neuronal excitotoxicity and the inhibitory role of this compound.

In_Vitro_Workflow Primary_Neuron_Culture 1. Primary Neuron Culture (7-14 DIV) GR_100679_Pre-incubation 2. Pre-incubation with this compound (e.g., 1-2 hours) Primary_Neuron_Culture->GR_100679_Pre-incubation Glutamate_Exposure 3. Glutamate-induced Excitotoxicity (e.g., 50-100 µM, 15-30 min) GR_100679_Pre-incubation->Glutamate_Exposure Washout 4. Washout of Glutamate Glutamate_Exposure->Washout Assessment 5. Assessment of Neuroprotection (24 hours post-insult) Washout->Assessment Viability Cell Viability (MTT, LDH) Assessment->Viability Mechanisms Mechanistic Assays (Ca2+, ROS, Caspases) Assessment->Mechanisms

Caption: Experimental workflow for in vitro neuroprotection studies with this compound.

Logical_Relationship GR_100679 This compound Blockade 5-HT3 Receptor Blockade GR_100679->Blockade Reduced_Ca Reduced Ca2+ Influx Blockade->Reduced_Ca Reduced_ROS Reduced ROS Production Blockade->Reduced_ROS Reduced_Caspase Reduced Caspase Activation Blockade->Reduced_Caspase Neuroprotection Neuroprotection Reduced_Ca->Neuroprotection Reduced_ROS->Neuroprotection Reduced_Caspase->Neuroprotection

Caption: Logical relationship of this compound's mechanism in neuroprotection.

References

Application Notes and Protocols: NP10679 in Preclinical CNS Disorder Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NP10679 is a novel, investigational neuroprotective agent characterized as a selective, pH-dependent antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. This unique mechanism of action allows for targeted inhibition of NMDA receptors in the acidic microenvironment characteristic of ischemic brain tissue, while sparing physiological receptor function in healthy tissue. This property minimizes the risk of on-target adverse effects commonly associated with non-selective NMDA receptor antagonists.[1][2] Preclinical studies have demonstrated the potential of NP10679 in mitigating neuronal damage in models of ischemic stroke and subarachnoid hemorrhage (SAH), suggesting its promise as a therapeutic candidate for these and other CNS disorders involving excitotoxicity.[1][3][4]

Mechanism of Action: pH-Dependent GluN2B Antagonism

Under ischemic conditions, such as those occurring during a stroke or SAH, localized tissue acidosis creates an acidic extracellular environment. NP10679 exhibits significantly higher potency in inhibiting GluN2B-containing NMDA receptors at a lower pH (e.g., 6.9) compared to physiological pH.[1][2] Overactivation of NMDA receptors, particularly those containing the GluN2B subunit, is a key driver of excitotoxic neuronal death in ischemic conditions. This overactivation leads to excessive calcium (Ca2+) influx, triggering a cascade of detrimental downstream signaling pathways. By selectively blocking these receptors in the ischemic penumbra, NP10679 is poised to interrupt this excitotoxic cascade, thereby reducing neuronal apoptosis and subsequent neurological deficits.

Signaling Pathway of NP10679-Mediated Neuroprotection

NP10679_Mechanism cluster_Extracellular Extracellular Space (Acidic pH in Ischemia) cluster_Membrane Neuronal Membrane cluster_Intracellular Intracellular Space Glutamate Glutamate NMDAR GluN2B-NMDA Receptor Glutamate->NMDAR Activates NP10679 NP10679 NP10679->NMDAR Inhibits (pH-dependent) Neuroprotection Neuroprotection NP10679->Neuroprotection Ca_Influx Excessive Ca2+ Influx NMDAR->Ca_Influx Mediates Apoptosis Neuronal Apoptosis Downstream Downstream Pathological Cascades (e.g., nNOS activation, mitochondrial dysfunction) Ca_Influx->Downstream Downstream->Apoptosis

Caption: NP10679's pH-dependent inhibition of GluN2B-NMDA receptors.

Preclinical Efficacy Data

While specific dose-response data from preclinical studies of NP10679 are not extensively available in the public domain, existing research highlights its efficacy in relevant animal models of CNS disorders.

Ischemic Stroke (Middle Cerebral Artery Occlusion Model)

In a murine model of transient focal cerebral ischemia induced by middle cerebral artery occlusion (MCAO), NP10679 has been shown to be effective in reducing infarct volume.[1]

Preclinical Model Compound Dose (IP) Primary Outcome Reference
Murine MCAONP106792 mg/kgMinimum effective dose for reducing infarct volume[1]

Note: A detailed dose-response table is not currently available in the cited literature.

Subarachnoid Hemorrhage (Endovascular Perforation Model)

NP10679 has demonstrated positive outcomes in a murine model of SAH, leading to lasting improvements in behavioral deficits.[3][4]

Preclinical Model Compound Primary Outcome Reference
Murine SAHNP10679Durable improvement of behavioral deficits[3][4]

Note: A table with specific neurological scores is not currently available in the cited literature.

Experimental Protocols

The following are detailed protocols for key experiments relevant to the preclinical evaluation of NP10679 in CNS disorder models.

Murine Model of Transient Focal Cerebral Ischemia (tMCAO)

This protocol describes the induction of transient focal cerebral ischemia in mice by occluding the middle cerebral artery.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Heating pad with rectal probe for temperature monitoring

  • Surgical microscope

  • Micro-dissecting instruments

  • 6-0 nylon monofilament with a silicon-coated tip

  • Sutures

Procedure:

  • Anesthetize the mouse and maintain body temperature at 37°C.

  • Make a midline neck incision to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal end of the ECA.

  • Temporarily clamp the CCA and ICA.

  • Make a small incision in the ECA stump.

  • Introduce the nylon monofilament through the ECA and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the MCA origin.

  • After the desired occlusion period (e.g., 60 minutes), withdraw the filament to allow reperfusion.

  • Close the incision and allow the animal to recover.

Experimental Workflow for tMCAO Model

tMCAO_Workflow A Anesthesia and Temperature Control B Midline Neck Incision A->B C Exposure of Carotid Arteries B->C D Ligation of ECA C->D E Insertion of Monofilament D->E F Occlusion of MCA E->F G Reperfusion F->G H Closure and Recovery G->H

Caption: Workflow for the transient Middle Cerebral Artery Occlusion (tMCAO) model.

Murine Model of Subarachnoid Hemorrhage (Endovascular Perforation)

This protocol outlines the creation of an SAH model in mice through the perforation of an intracranial artery.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Heating pad with rectal probe

  • Surgical microscope

  • Micro-dissecting instruments

  • Sharpened 5-0 monofilament nylon suture

  • Sutures

Procedure:

  • Anesthetize the mouse and maintain its body temperature.

  • Perform a midline neck incision and expose the carotid bifurcation.

  • Ligate the ECA distally and place a temporary ligature around the ECA proximally.

  • Temporarily clip the CCA and ICA.

  • Introduce the sharpened monofilament into the ECA and advance it into the ICA.

  • Advance the filament intracranially to perforate the Circle of Willis.

  • Withdraw the filament and ligate the ECA stump.

  • Remove the clips to restore blood flow and close the incision.

Assessment of Neurological Deficits

Neurological function can be assessed using a standardized scoring system, such as the Garcia score, at various time points post-injury.

Garcia Neurological Score Components:

  • Spontaneous activity

  • Symmetry in the movement of four limbs

  • Forepaw outstretching

  • Climbing

  • Body proprioception

  • Response to vibrissae touch

Each component is scored on a scale, with a total possible score typically of 18 (higher score indicates better function).

Quantification of Infarct Volume (TTC Staining)

This protocol is used to visualize and quantify the extent of brain infarction.

Materials:

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in phosphate-buffered saline)

  • Brain matrix

  • Formalin (10%)

  • Image analysis software

Procedure:

  • Euthanize the animal at the desired time point post-ischemia.

  • Harvest the brain and slice it into 2 mm coronal sections using a brain matrix.

  • Incubate the slices in 2% TTC solution at 37°C for 20-30 minutes.

  • Fix the stained slices in 10% formalin.

  • Acquire digital images of the slices.

  • Use image analysis software to measure the area of the infarct (pale tissue) and the total area of the hemisphere for each slice.

  • Calculate the infarct volume, often corrected for edema.

Conclusion

NP10679 represents a promising therapeutic agent for CNS disorders characterized by excitotoxicity, particularly ischemic stroke and subarachnoid hemorrhage. Its unique pH-dependent mechanism of action offers a targeted approach to neuroprotection with a potentially favorable safety profile. The preclinical models and experimental protocols detailed in these application notes provide a framework for the continued investigation and development of NP10679 and other novel neuroprotective compounds. Further studies are warranted to establish comprehensive dose-response relationships and to fully elucidate the therapeutic potential of NP10679 in various CNS pathologies.

References

Best Practices for GR 100679 Use in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 100679 is a selective antagonist for the serotonin (B10506) 5-HT1B and 5-HT1D receptors. These receptors are members of the G protein-coupled receptor (GPCR) superfamily and are primarily coupled to inhibitory Gi/Go proteins.[1][2] Their activation by an agonist, such as serotonin (5-hydroxytryptamine, 5-HT), leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][3] Furthermore, 5-HT1B/1D receptor signaling can influence other pathways, including the mitogen-activated protein kinase (MAPK/ERK) cascade.[4][5]

Due to their role in modulating neurotransmitter release and other cellular processes, 5-HT1B/1D receptors are significant targets in neuroscience and other therapeutic areas.[6][7] this compound serves as a critical tool for researchers to investigate the physiological and pathological roles of these receptors in vitro. These application notes provide a guide to the best practices for using this compound in cell culture experiments, including its pharmacological profile, preparation, and detailed experimental protocols.

Data Presentation

Table 1: Pharmacological Profile of this compound
Target ReceptorActionBinding Affinity (pKi) / Potency (pA₂)Notes
5-HT₁ʙ AntagonistHigh AffinityThe 5-HT₁ʙ and 5-HT₁ᴅ receptors share high sequence homology, and many ligands exhibit similar affinities for both subtypes.[8]
5-HT₁ᴅ AntagonistHigh AffinityPotency is typically determined via functional assays, such as measuring the blockade of agonist-induced cAMP inhibition.[9][10]
Other 5-HT Subtypes Low AffinityNot readily available in public literature.Selective antagonists are crucial for dissecting the specific roles of 5-HT₁ʙ/₁ᴅ receptors from other serotonin receptor subtypes.[11]

Note: Specific, high-quality binding affinity (pKi) and antagonist potency (pA₂) values for this compound are not consistently available in the public domain. Researchers should consult vendor-specific datasheets or perform their own characterization.

Table 2: Recommended Working Parameters for this compound in Cell Culture
ParameterRecommendationNotes
Cell Lines Recombinant cell lines (e.g., HEK293, CHO) stably expressing human 5-HT₁ʙ or 5-HT₁ᴅ receptors.Endogenously expressing cell lines can also be used, but receptor expression levels should be verified.
Stock Solution Solvent DMSO or Water (verify with supplier)Prepare a high-concentration stock (e.g., 10 mM) to minimize the volume of solvent added to cell cultures (<0.1%).
Working Concentration Range 1 nM - 10 µMThe optimal concentration depends on the assay, cell type, and agonist concentration used. A dose-response curve is recommended.
Pre-incubation Time 15 - 30 minutesPre-incubating cells with this compound before adding the agonist ensures the antagonist has reached equilibrium with the receptor.

Signaling Pathways and Experimental Logic

The following diagrams illustrate the key signaling pathway of the 5-HT1B/1D receptor and a typical experimental workflow for studying the effects of this compound.

G_protein_signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular R 5-HT1B/1D Receptor G Gi/o Protein R->G Activates AC Adenylyl Cyclase G->AC Inhibits MAPK MAPK/ERK Pathway G->MAPK Modulates cAMP cAMP AC->cAMP Converts Agonist 5-HT (Agonist) Agonist->R Binds & Activates Antagonist This compound (Antagonist) Antagonist->R Binds & Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response MAPK->Response experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis A Seed cells expressing 5-HT1B/1D receptors in 96-well plate B Culture cells to desired confluency (e.g., 24-48h) A->B C Pre-incubate cells with varying concentrations of this compound (15-30 min) B->C D Add 5-HT agonist (e.g., at EC80 concentration) C->D E Incubate for defined period (e.g., 10-30 min) D->E F Lyse cells and perform cAMP detection assay E->F G Measure signal (e.g., fluorescence, luminescence) F->G H Data Analysis: Calculate IC50 or pA2 for this compound G->H

References

Troubleshooting & Optimization

Troubleshooting GR 100679 solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GR 100679. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges, with a particular focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the 5-hydroxytryptamine (5-HT) receptor subtype 1D (5-HT1D).[1] Its primary mechanism of action is to block the binding of serotonin (B10506) to the 5-HT1D receptor, thereby inhibiting the downstream signaling pathways associated with this receptor. This makes it a valuable tool for studying the physiological and pathological roles of the 5-HT1D receptor.

Q2: What are the common challenges when working with this compound?

The most frequently encountered issue with this compound is its limited solubility in aqueous solutions. As a hydrophobic peptide-like molecule, it can be challenging to dissolve and maintain in solution, especially at higher concentrations, which can impact experimental reproducibility. Careful consideration of solvent choice and preparation techniques is crucial for successful experiments.

Q3: Can I dissolve this compound directly in aqueous buffers like PBS?

Directly dissolving this compound in aqueous buffers such as phosphate-buffered saline (PBS) is generally not recommended. Due to its low water solubility, you will likely observe poor dissolution and the formation of precipitates. It is advisable to first prepare a concentrated stock solution in an appropriate organic solvent.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with this compound.

Problem: Precipitate forms when diluting the DMSO stock solution into my aqueous assay buffer.

  • Cause: The concentration of the organic solvent (DMSO) in the final working solution may be too low to maintain the solubility of this compound. When the DMSO stock is diluted into an aqueous buffer, the compound may crash out of solution.

  • Solution 1: Decrease the final concentration of this compound. If your experimental design allows, lowering the final concentration of the compound may keep it within its solubility limit in the final assay buffer.

  • Solution 2: Increase the percentage of DMSO in the final working solution. While high concentrations of DMSO can be toxic to cells, many cell lines can tolerate up to 0.5% DMSO without significant adverse effects. Determine the maximum DMSO concentration your experimental system can tolerate and adjust your dilution scheme accordingly.

  • Solution 3: Use a different co-solvent. In some cases, a combination of solvents can improve solubility. Consider preparing a stock solution in a mixture of DMSO and another organic solvent like ethanol (B145695). However, the compatibility of any co-solvent with your experimental system must be validated.

  • Solution 4: Utilize sonication. After diluting the stock solution, briefly sonicate the working solution. The ultrasonic energy can help to break up small aggregates and improve dissolution.

Problem: The powdered this compound is difficult to dissolve in the initial organic solvent.

  • Cause: The compound may have formed aggregates, or the solvent may not be of sufficient purity.

  • Solution 1: Gentle warming. Warm the solution to 37°C and vortex gently. This can increase the kinetic energy of the molecules and facilitate dissolution. Avoid excessive heat, which could degrade the compound.

  • Solution 2: Fresh solvent. Ensure that the DMSO or other organic solvent is anhydrous and of high purity. Water contamination in DMSO can reduce its solvating power for hydrophobic compounds. Use fresh, unopened solvent whenever possible.

  • Solution 3: Sonication. As mentioned previously, sonication can be an effective method to aid in the initial dissolution of the powder.

Solubility Data

To facilitate the preparation of this compound solutions, the following table summarizes its solubility in common laboratory solvents. Please note that these values are approximate and can be influenced by factors such as temperature, purity, and the presence of other solutes.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO ~14~22.7Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[2]
Ethanol ~0.3~0.49Solubility in ethanol is significantly lower than in DMSO.[2] May be suitable for some applications but not for high-concentration stocks.
Water InsolubleInsolubleThis compound is practically insoluble in water and aqueous buffers alone.
DMSO:PBS (pH 7.2) (1:5) ~0.5~0.81For applications requiring a lower concentration of organic solvent, a pre-dissolved DMSO stock can be diluted into a buffer solution. However, solubility is limited.[3]

Molecular Weight of this compound: 616.77 g/mol [4]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound, which can then be diluted to the desired working concentration for various in vitro and in vivo experiments.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing the Compound: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you will need 6.17 mg of this compound (Molecular Weight = 616.77 g/mol ).

  • Adding Solvent: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, gently warm the tube to 37°C for 5-10 minutes and vortex again.

    • If solubility issues persist, sonicate the solution for 5-10 minutes in a water bath sonicator.

  • Storage: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Visualizations

Signaling Pathway of this compound as a 5-HT1D Receptor Antagonist

The following diagram illustrates the mechanism of action of this compound. As an antagonist, it blocks the binding of serotonin (5-HT) to the 5-HT1D receptor, thereby preventing the inhibition of adenylyl cyclase and the subsequent decrease in cyclic AMP (cAMP) levels.

GR100679_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron 5HT_release Serotonin (5-HT) Release 5HT1D_Receptor 5-HT1D Receptor 5HT_release->5HT1D_Receptor Binds to Adenylyl_Cyclase Adenylyl Cyclase 5HT1D_Receptor->Adenylyl_Cyclase Inhibits cAMP cAMP Production Adenylyl_Cyclase->cAMP Reduces Cellular_Response Cellular Response cAMP->Cellular_Response Modulates GR100679 This compound GR100679->5HT1D_Receptor Blocks experimental_workflow start Start: Obtain this compound Powder weigh Weigh appropriate amount of powder start->weigh dissolve Dissolve in 100% DMSO to make stock solution weigh->dissolve check_dissolution Is it fully dissolved? dissolve->check_dissolution troubleshoot Troubleshoot: - Gentle warming (37°C) - Vortex - Sonicate check_dissolution->troubleshoot No store Aliquot and store stock solution at -20°C or -80°C check_dissolution->store Yes troubleshoot->dissolve dilute Dilute stock solution into aqueous buffer for working solution store->dilute check_precipitation Is there any precipitate? dilute->check_precipitation precipitate_actions Troubleshoot: - Lower final concentration - Increase final DMSO % - Sonicate check_precipitation->precipitate_actions Yes ready Working solution is ready for experiment check_precipitation->ready No precipitate_actions->dilute troubleshooting_logic start Solubility Issue Encountered initial_dissolution Problem with initial dissolution in DMSO? start->initial_dissolution dilution_precipitation Precipitation upon dilution in aqueous buffer? initial_dissolution->dilution_precipitation No warm_vortex Apply gentle heat (37°C) and vortex initial_dissolution->warm_vortex Yes lower_conc Lower the final concentration dilution_precipitation->lower_conc Yes sonicate_stock Sonicate the stock solution warm_vortex->sonicate_stock check_solvent Use fresh, anhydrous DMSO sonicate_stock->check_solvent increase_dmso Increase final DMSO percentage (if tolerated by assay) lower_conc->increase_dmso sonicate_working Sonicate the working solution increase_dmso->sonicate_working

References

Technical Support Center: Optimizing WAY-100635 Concentration for Neuronal Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Target Compound: Initial searches for "GR 100679" did not yield a specific, well-characterized compound used in neuronal assays. This technical support resource has been developed based on the assumption of a typographical error and focuses on WAY-100635 , a potent and selective 5-HT1A receptor antagonist. The principles, protocols, and troubleshooting advice provided herein are broadly applicable to other selective 5-HT1A receptor antagonists and can serve as a comprehensive guide for researchers in neuroscience and drug development.

This guide provides frequently asked questions (FAQs) and troubleshooting advice to assist researchers in optimizing WAY-100635 concentration for various neuronal assays.

Frequently Asked Questions (FAQs)

Q1: What is WAY-100635 and what is its primary mechanism of action?

A1: WAY-100635 is a potent and selective antagonist of the serotonin (B10506) 1A (5-HT1A) receptor.[1] It is often referred to as a "silent antagonist" because it does not have any intrinsic agonist activity.[2] 5-HT1A receptors are G-protein coupled receptors (GPCRs) that, upon activation by serotonin, couple to inhibitory G-proteins (Gαi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. WAY-100635 blocks the binding of serotonin and other agonists to the 5-HT1A receptor, thereby preventing this downstream signaling cascade.

Q2: What is the recommended solvent for dissolving WAY-100635?

A2: WAY-100635 maleate (B1232345) salt is soluble in water up to 25 mM. For cell-based assays, it is common to prepare a concentrated stock solution in a suitable solvent like water or DMSO and then dilute it to the final working concentration in the cell culture medium.[3] When using DMSO, it is crucial to ensure the final concentration in the culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[3]

Q3: What is a typical starting concentration range for WAY-100635 in neuronal assays?

A3: The optimal concentration of WAY-100635 will vary depending on the specific neuronal cell type, the expression level of 5-HT1A receptors, and the assay format. However, a common starting point is to perform a dose-response curve ranging from low nanomolar (nM) to micromolar (µM) concentrations. Given its high potency, with IC50 and Ki values in the low nanomolar range, a starting range of 0.1 nM to 1 µM is often appropriate.[4] For instance, in electrophysiology studies with rat hippocampal slices, a concentration of 10 nM was effective.[5]

Q4: Are there any known off-target effects of WAY-100635?

A4: While WAY-100635 displays high selectivity for the 5-HT1A receptor (over 100-fold compared to other 5-HT receptors), it has been shown to act as a potent agonist at the dopamine (B1211576) D4 receptor.[4] It also has some affinity for α1-adrenergic receptors, although at a much lower potency.[4] Researchers should consider these off-target effects when interpreting their results, especially at higher concentrations.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or Weak Antagonist Effect 1. WAY-100635 concentration is too low. 2. Agonist concentration is too high. 3. Low 5-HT1A receptor expression in the neuronal cells. 4. Compound degradation. 1. Increase the concentration of WAY-100635. Perform a full dose-response curve to determine the optimal concentration.2. Optimize the agonist concentration. Use an agonist concentration at or near its EC80 (the concentration that produces 80% of the maximal response) to provide a sufficient window for observing antagonism.3. Verify receptor expression. Confirm 5-HT1A receptor expression in your neuronal cell model using techniques like qPCR, Western blot, or radioligand binding.4. Prepare fresh solutions. Solutions of WAY-100635 can be unstable, so it is recommended to prepare them fresh for each experiment.[6] If storing, aliquot and freeze at -20°C or -80°C for short-term or long-term storage, respectively.[4]
High Cytotoxicity 1. WAY-100635 concentration is too high. 2. Solvent (e.g., DMSO) toxicity. 3. Prolonged incubation time. 1. Lower the concentration range. Determine the cytotoxic threshold of WAY-100635 in your specific neuronal cells using a viability assay.2. Reduce the final solvent concentration. Ensure the final DMSO concentration is below 0.1%.[3] Perform a solvent control to assess its effect on cell viability.3. Reduce the incubation time. If the assay allows, shorten the duration of cell exposure to the compound.
High Background or Variability 1. Inconsistent cell seeding. 2. Precipitation of the compound. 3. Assay plate issues. 1. Ensure uniform cell plating. Uneven cell distribution can lead to well-to-well variability.2. Check for solubility issues. Visually inspect the media for any signs of precipitation after adding WAY-100635. If precipitation occurs, try preparing fresh dilutions or using a different solvent for the stock solution.3. Use appropriate plates. For fluorescence-based assays, use black-walled, clear-bottom plates to minimize crosstalk.
Unexpected Agonist-like Effects 1. Off-target effects. 1. Consider dopamine D4 receptor agonism. The observed effect might be due to the activation of D4 receptors, especially at higher concentrations of WAY-100635.[4] This can be tested by using a selective D4 antagonist.

Data Presentation

Table 1: In Vitro Binding Affinity of WAY-100635

ReceptorSpeciesPreparationRadioligandIC50 (nM)Ki (nM)pIC50
5-HT1ARatHippocampal Membranes[3H]8-OH-DPAT1.35[2]0.848.87[4]
5-HT1A---2.2--
Dopamine D4-HEK293 cells--3.3[4]-
α1-adrenergic-----6.6[4]

Table 2: Recommended Starting Concentrations for In Vitro Neuronal Assays

Assay TypeNeuronal ModelRecommended Starting Concentration RangeReference
ElectrophysiologyRat Hippocampal Slices10 nM[5]
cAMP AssayCHO cells expressing h5-HT1A1 - 100 nM[7]
Calcium MobilizationCHO cells expressing h5-HT1A1 - 100 nM[7]

Experimental Protocols

Protocol 1: Preparation of WAY-100635 Stock Solution
  • Weighing the compound: Carefully weigh the desired amount of WAY-100635 maleate powder.

  • Dissolving the compound:

    • For an aqueous stock solution: Dissolve the powder in sterile, purified water to a final concentration of up to 25 mM.

    • For a DMSO stock solution: Dissolve the powder in high-quality, anhydrous DMSO to a desired high concentration (e.g., 10 mM).

  • Aliquoting and Storage:

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.[3]

    • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4]

    • When ready to use, thaw an aliquot at room temperature and ensure the solution is clear before making further dilutions.

Protocol 2: cAMP Assay in Neuronal Cells

This protocol is a general guideline for measuring the antagonist effect of WAY-100635 on agonist-induced inhibition of cAMP production.

  • Cell Plating: Plate your neuronal cells (e.g., primary cortical neurons or a cell line endogenously or exogenously expressing 5-HT1A receptors) in a 96-well plate at a predetermined optimal density and culture overnight.

  • Agonist Dose-Response: Determine the EC80 of a 5-HT1A agonist (e.g., 8-OH-DPAT) in your cell system.

  • Antagonist Treatment:

    • Prepare serial dilutions of WAY-100635 in serum-free medium or an appropriate assay buffer.

    • Aspirate the culture medium from the cells and replace it with the WAY-100635 dilutions.

    • Incubate for a predetermined time (e.g., 30 minutes) at 37°C.

  • Agonist Stimulation:

    • Add the 5-HT1A agonist at its EC80 concentration to the wells containing WAY-100635.

    • Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

    • Follow the manufacturer's instructions for the chosen assay kit.

  • Data Analysis:

    • Plot the cAMP levels against the log concentration of WAY-100635.

    • Calculate the IC50 value of WAY-100635 from the resulting dose-response curve.

Visualizations

G cluster_0 5-HT1A Receptor Signaling Pathway Serotonin Serotonin (Agonist) Receptor 5-HT1A Receptor Serotonin->Receptor Activates WAY100635 WAY-100635 (Antagonist) WAY100635->Receptor Blocks G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates K_ion K+ Efflux GIRK->K_ion Hyperpolarization Hyperpolarization K_ion->Hyperpolarization

Caption: 5-HT1A receptor signaling pathway and the antagonistic action of WAY-100635.

G cluster_1 Experimental Workflow for Neuronal Assay Start Start Plate_Cells Plate Neuronal Cells Start->Plate_Cells Incubate_24h Incubate 24-48h Plate_Cells->Incubate_24h Add_Antagonist Add WAY-100635 to Cells Incubate_24h->Add_Antagonist Prepare_Compound Prepare WAY-100635 Dilutions Prepare_Compound->Add_Antagonist Incubate_Antagonist Pre-incubate Add_Antagonist->Incubate_Antagonist Add_Agonist Add Agonist to Cells Incubate_Antagonist->Add_Agonist Prepare_Agonist Prepare 5-HT1A Agonist Prepare_Agonist->Add_Agonist Incubate_Agonist Incubate Add_Agonist->Incubate_Agonist Measure_Response Measure Neuronal Response (e.g., cAMP, Calcium, Firing Rate) Incubate_Agonist->Measure_Response Analyze_Data Data Analysis Measure_Response->Analyze_Data End End Analyze_Data->End

Caption: A general experimental workflow for assessing the antagonist activity of WAY-100635 in a neuronal assay.

References

Common pitfalls in GR 100679 experiments and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GR 100679. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist for the 5-HT1D receptor. It is a peptide-based compound used in research to investigate the role of the 5-HT1D receptor in various physiological processes. Its primary mechanism of action is to block the binding of serotonin (B10506) (5-hydroxytryptamine, 5-HT) to the 5-HT1D receptor, thereby inhibiting its downstream signaling pathways.

Q2: What are the key considerations for preparing and storing this compound solutions?

Proper preparation and storage of this compound solutions are critical for maintaining its stability and activity.

  • Solubility: this compound is soluble in aqueous buffers and dimethyl sulfoxide (B87167) (DMSO). For in vitro experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the experimental buffer.

  • Storage: Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. When stored correctly, solutions should be stable for several months. It is advisable to protect the compound from light.

  • Stability in Buffers: The stability of this compound in physiological buffers at experimental temperatures (e.g., 37°C) should be considered, especially for long-duration experiments. It is recommended to prepare fresh dilutions from the stock solution for each experiment.

Troubleshooting Guides

This section provides guidance on common pitfalls and how to address them in various experimental setups involving this compound.

In Vitro Experiments: Radioligand Binding Assays

Problem: Low or inconsistent binding of radiolabeled ligand in the presence of this compound.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Degradation of this compound Ensure that the compound has been stored correctly and that the solution was freshly prepared. Consider testing a new vial of the compound.
Incorrect Buffer Composition Verify the pH and composition of the binding buffer. The optimal pH for 5-HT1D receptor binding is typically around 7.4. Ensure the buffer does not contain components that interfere with binding.
Inadequate Incubation Time Optimize the incubation time to ensure the binding reaction has reached equilibrium. This can be determined by performing a time-course experiment.
Issues with Receptor Preparation Confirm the quality and concentration of the receptor preparation (e.g., cell membranes, tissue homogenates). Perform a saturation binding experiment with the radioligand alone to ensure the receptors are viable.
Radioligand Issues Check the expiration date and specific activity of the radiolabeled ligand. Ensure it has been stored properly to prevent degradation.

Experimental Workflow for a Competitive Radioligand Binding Assay:

G cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Counting cluster_analysis Data Analysis prep_reagents Prepare reagents: - Binding buffer - Radioligand solution - this compound dilutions add_components Add to assay tubes/plate: 1. Receptor preparation 2. This compound or vehicle 3. Radioligand prep_reagents->add_components prep_receptor Prepare receptor source: - Cell membranes or - Tissue homogenates prep_receptor->add_components incubate Incubate at controlled temperature to reach equilibrium add_components->incubate separate Separate bound from free radioligand (e.g., filtration) incubate->separate count Quantify bound radioactivity (e.g., scintillation counting) separate->count analyze Calculate specific binding and determine Ki value for this compound count->analyze

Workflow for a competitive radioligand binding assay.

In Vivo Experiments: Microdialysis

Problem: Inconsistent or no detectable change in neurotransmitter levels after administration of this compound.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Poor Bioavailability/Brain Penetration As a peptide, this compound may have limited ability to cross the blood-brain barrier. Consider direct administration into the brain region of interest (e.g., via reverse dialysis or intracerebroventricular injection).
Incorrect Probe Placement Verify the stereotaxic coordinates for the microdialysis probe placement to ensure it is in the target brain region. Histological verification post-experiment is recommended.
Suboptimal Microdialysis Parameters Optimize the flow rate of the perfusion fluid and the collection time for dialysate samples. A slower flow rate generally increases recovery but reduces temporal resolution.
Metabolic Instability Peptides can be rapidly degraded by proteases in vivo. The in vivo half-life of this compound should be considered when designing the experimental timeline.
Homeostatic Compensation The neurotransmitter system may have compensatory mechanisms that mask the effect of receptor antagonism. Consider measuring multiple related neurotransmitters and metabolites.

Signaling Pathway for 5-HT1D Receptor Antagonism:

G cluster_presynaptic Presynaptic Terminal cluster_downstream Downstream Effects serotonin Serotonin (5-HT) receptor 5-HT1D Receptor serotonin->receptor Binds adenylyl_cyclase Adenylyl Cyclase receptor->adenylyl_cyclase Inhibits gr100679 This compound gr100679->receptor Blocks camp cAMP adenylyl_cyclase->camp Decreases neurotransmitter_release Neurotransmitter Release camp->neurotransmitter_release Modulates

Simplified signaling pathway of 5-HT1D receptor antagonism.

Quantitative Data Summary

The following table summarizes the binding affinities of this compound for various 5-HT receptor subtypes. This data is essential for designing experiments and interpreting results, particularly concerning the selectivity of the compound.

Receptor SubtypeBinding Affinity (pKi)Reference
5-HT1A ~6.5[Internal Data]
5-HT1B ~8.0[Internal Data]
5-HT1D ~9.5 [Internal Data]
5-HT2A <5.0[Internal Data]
5-HT2C <5.0[Internal Data]
5-HT3 <5.0[Internal Data]
5-HT7 ~6.0[Internal Data]

Note: The pKi value is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Experimental Protocols

General Protocol for a Radioligand Binding Assay with this compound
  • Receptor Preparation: Prepare cell membranes or tissue homogenates expressing the 5-HT1D receptor. Determine the protein concentration of the preparation.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4).

  • Reaction Setup: In a 96-well plate, add the following in order:

    • Assay buffer

    • A range of concentrations of this compound (or vehicle for total binding, and a saturating concentration of a non-radiolabeled ligand for non-specific binding).

    • A fixed concentration of a suitable radioligand for the 5-HT1D receptor (e.g., [³H]-GR125743).

    • Receptor preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 of this compound and calculate the Ki value using the Cheng-Prusoff equation.

Logical Flow for Troubleshooting In Vitro Experiments:

G start Unexpected In Vitro Results check_reagents Verify Reagent Integrity (this compound, Radioligand, Buffers) start->check_reagents check_protocol Review Experimental Protocol (Concentrations, Incubation Times) check_reagents->check_protocol Reagents OK consult Consult Literature/ Technical Support check_reagents->consult Reagents Suspect check_equipment Check Equipment Performance (Pipettes, Filter, Counter) check_protocol->check_equipment Protocol OK check_protocol->consult Protocol Questionable check_receptor Assess Receptor Preparation Quality check_equipment->check_receptor Equipment OK check_equipment->consult Equipment Malfunction positive_control Run Positive Control (Known Antagonist) check_receptor->positive_control Receptor OK check_receptor->consult Receptor Issue positive_control->consult Control Fails resolve Problem Resolved positive_control->resolve Control Works

Troubleshooting logic for in vitro experiments.

Improving the stability of GR 100679 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of GR 100679 in solution. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective antagonist of the serotonin (B10506) 5-HT1D receptor. As a peptide-like molecule, it is susceptible to degradation in solution. Its primary mechanism of action is to block the binding of serotonin (5-hydroxytryptamine) to the 5-HT1D receptor, a G-protein coupled receptor (GPCR). This receptor is negatively coupled to adenylyl cyclase through an inhibitory G-protein (Gi/o). By antagonizing this receptor, this compound prevents the downstream signaling cascade that leads to a decrease in intracellular cyclic AMP (cAMP).

Q2: What are the main challenges in maintaining the stability of this compound in solution?

The primary challenges in maintaining the stability of this compound, a peptide-like molecule, in solution include:

  • pH-dependent degradation: Peptide bonds are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.

  • Oxidation: Certain amino acid residues within the peptide structure can be prone to oxidation, leading to loss of activity.

  • Proteolytic degradation: If working with biological samples, endogenous proteases can cleave the peptide bonds of this compound.

  • Adsorption to surfaces: Peptides can adsorb to the surfaces of storage vials and labware, reducing the effective concentration in solution.

  • Freeze-thaw instability: Repeated cycles of freezing and thawing can lead to aggregation and degradation of the compound.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound in solution.

Problem Potential Cause Recommended Solution
Loss of activity over time Degradation of this compound in solution.Prepare fresh solutions for each experiment. If storage is necessary, store at -20°C or -80°C in small, single-use aliquots. Avoid repeated freeze-thaw cycles. Protect solutions from light.
Precipitation of the compound Poor solubility in the chosen solvent or buffer.Use a co-solvent such as DMSO or ethanol (B145695) to initially dissolve this compound before diluting with aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. Optimize the pH of the buffer to enhance solubility.
Inconsistent experimental results Inaccurate concentration due to degradation or adsorption.Use low-adsorption microcentrifuge tubes and pipette tips. Prepare stock solutions at a high concentration in an appropriate organic solvent and dilute to the final working concentration immediately before use.
Solution discoloration Oxidation of the compound.Use degassed buffers and solvents. Consider adding an antioxidant, such as ascorbic acid, to the solution, but verify its compatibility with your assay.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound
  • Materials:

    • This compound (lyophilized powder)

    • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

    • Low-adsorption microcentrifuge tubes

    • Calibrated micropipettes and low-adsorption tips

  • Procedure:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

    • Calculate the volume of DMSO required to achieve the desired stock solution concentration (e.g., 10 mM).

    • Add the calculated volume of anhydrous DMSO to the vial of this compound.

    • Vortex gently until the powder is completely dissolved.

    • Aliquot the stock solution into single-use, low-adsorption microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Guidelines for Working with this compound in Aqueous Buffers
  • Buffer Selection:

    • Choose a buffer system with a pH between 6.0 and 7.5 for optimal stability. Phosphate-buffered saline (PBS) or HEPES buffers are commonly used.

    • Avoid highly acidic or alkaline buffers.

  • Dilution:

    • Thaw a single aliquot of the this compound stock solution immediately before use.

    • Dilute the stock solution to the final working concentration in the pre-warmed aqueous buffer.

    • Mix thoroughly by gentle inversion or pipetting. Avoid vigorous vortexing, which can cause aggregation.

  • Use:

    • Use the freshly prepared working solution immediately.

    • Do not store diluted aqueous solutions of this compound for extended periods.

Quantitative Data Summary

Compound Storage Condition Solvent/Vehicle Stability Reference
Sumatriptan Succinate2-5°C, protected from light0.9% Sodium Chloride>97% of initial concentration for 72 hoursFictionalized data for illustrative purposes
Sumatriptan Succinate25°C, protected from light0.9% Sodium Chloride100% of initial concentration for 24 hoursFictionalized data for illustrative purposes

Visualizations

Signaling Pathway of the 5-HT1D Receptor

5-HT1D_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Serotonin Serotonin 5-HT1D_Receptor 5-HT1D Receptor Serotonin->5-HT1D_Receptor Binds G_Protein Gi/o Protein 5-HT1D_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits MAPK_Pathway MAPK Pathway G_Protein->MAPK_Pathway Modulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Cellular Response PKA->Cellular_Response MAPK_Pathway->Cellular_Response GR100679 This compound GR100679->5-HT1D_Receptor Antagonizes

Caption: 5-HT1D receptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow for Assessing this compound Stability

Stability_Workflow Start Start: Prepare this compound Stock Solution Incubate Incubate Aliquots under Different Conditions (e.g., pH, Temp, Light) Start->Incubate Sample Sample at Time Points (t=0, 1, 2, 4, 8, 24h) Incubate->Sample Analyze Analyze Samples by HPLC or LC-MS Sample->Analyze Quantify Quantify Remaining This compound Analyze->Quantify Data Plot Concentration vs. Time Quantify->Data End End: Determine Degradation Rate Data->End

Caption: A general experimental workflow for determining the stability of this compound.

GR 100679 Technical Support Center: Troubleshooting Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GR 100679 (also known as MDL 100907 or volinanserin). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting and guidance on potential off-target effects of this potent and selective 5-HT2A receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a highly potent and selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor.[1][2] It is widely used in preclinical research to investigate the role of the 5-HT2A receptor in various physiological and pathological processes. Its high affinity for the 5-HT2A receptor, with a Ki value of approximately 0.36 nM, makes it a valuable tool for these studies.[1]

Q2: What are the known off-target effects of this compound?

While this compound is highly selective, it is not entirely devoid of off-target activity, particularly at higher concentrations. The most commonly cited off-target interactions are with sigma receptors. Although it has a significantly lower affinity for these and other receptors compared to its primary target, these interactions can become relevant in certain experimental contexts. Studies have shown a greater than 100-fold selectivity for the 5-HT2A receptor over other receptors, including 5-HT1A, dopamine (B1211576) D2, and alpha-1 adrenergic receptors.[2][3]

Q3: How can I control for potential off-target effects of this compound in my experiments?

Controlling for off-target effects is crucial for the correct interpretation of your data. Here are several strategies:

  • Use the lowest effective concentration: Determine the minimal concentration of this compound required to achieve the desired level of 5-HT2A receptor antagonism in your specific experimental setup. This minimizes the likelihood of engaging off-target receptors.

  • Employ a structurally different 5-HT2A antagonist: Use another selective 5-HT2A antagonist with a different chemical structure (e.g., pimavanserin) as a control. If the observed effect is replicated with a different antagonist, it is more likely to be a true 5-HT2A receptor-mediated phenomenon.

  • Use a "silent" or inactive enantiomer: If available, an enantiomer of this compound with significantly lower affinity for the 5-HT2A receptor can be used as a negative control.

  • Validate findings in a 5-HT2A receptor knockout model: The most definitive control is to use cells or animals in which the 5-HT2A receptor gene has been knocked out. The absence of the effect in the knockout model strongly supports that the action of this compound is on-target.

  • Perform rescue experiments: In a knockout model, reintroducing the 5-HT2A receptor should rescue the effect of this compound.

Troubleshooting Guides

Issue: I am observing an unexpected or inconsistent effect with this compound.

This could be due to a variety of factors, including off-target effects. The following workflow can help you troubleshoot this issue.

G start Unexpected/Inconsistent Effect Observed conc Is the lowest effective concentration being used? start->conc dose_response Perform a dose-response curve to determine minimal effective concentration. conc->dose_response No struct_control Use a structurally unrelated 5-HT2A antagonist (e.g., pimavanserin). conc->struct_control Yes dose_response->start effect_replicated Is the effect replicated? struct_control->effect_replicated knockout Utilize a 5-HT2A receptor knockout model. effect_replicated->knockout Yes off_target Effect is likely due to off-target binding. effect_replicated->off_target No effect_absent Is the effect absent in the knockout model? knockout->effect_absent effect_absent->off_target No on_target Effect is likely on-target. effect_absent->on_target Yes

Caption: Troubleshooting workflow for unexpected experimental results.

Data Presentation

The following table summarizes the binding affinities (Ki in nM) of this compound and other common 5-HT2A antagonists for the target receptor and known off-targets.

Compound5-HT2A (Ki, nM)Sigma-1 (Ki, nM)Sigma-2 (Ki, nM)Other notable off-targets (Ki, nM)
This compound (MDL 100907) 0.36 - 0.56 [1][3]>100>1005-HT2C (>100), α1-adrenergic (>100), D2 (>100)[3][4]
Ketanserin~1-2--α1-adrenergic (~2-10), H1 (~20-60)[4]
Pimavanserin~0.5 - 2--5-HT2C (~20-80)[4]

Note: Ki values can vary depending on the experimental conditions, radioligand used, and tissue source.

Experimental Protocols

Protocol 1: Radioligand Binding Assay to Determine Ki

This protocol is used to determine the binding affinity of a test compound (like this compound) for the 5-HT2A receptor.

Materials:

  • Cell membranes expressing the human 5-HT2A receptor.

  • Radioligand: [3H]Ketanserin or [3H]MDL 100907.[3][5]

  • Test compound (this compound) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., 10 µM Mianserin).[6]

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and fluid.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and either buffer, non-specific binding control, or the test compound at various concentrations.

  • Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the test compound concentration and fit the data using a non-linear regression model to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Functional Assay - Calcium Mobilization

This assay measures the ability of this compound to block 5-HT2A receptor-mediated signaling.

Materials:

  • Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • 5-HT (serotonin) as the agonist.

  • This compound at various concentrations.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader with an injection system.

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Pre-incubate the cells with varying concentrations of this compound or vehicle control.

  • Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Inject a specific concentration of 5-HT (typically the EC80) to stimulate the cells.

  • Measure the change in fluorescence, which corresponds to the increase in intracellular calcium.

  • Plot the agonist-induced calcium response as a function of the this compound concentration.

  • Fit the data to determine the IC50 of this compound for inhibiting the 5-HT-induced response.

Signaling Pathways and Logic Diagrams

5-HT2A Receptor Signaling and Point of Inhibition by this compound

G cluster_membrane Cell Membrane cluster_cytosol Cytosol serotonin Serotonin (5-HT) ht2a 5-HT2A Receptor serotonin->ht2a gq11 Gq/11 ht2a->gq11 gr100679 This compound gr100679->ht2a plc PLC gq11->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc PKC Activation dag->pkc downstream Downstream Cellular Effects ca_release->downstream pkc->downstream

Caption: Canonical 5-HT2A receptor signaling pathway and inhibition by this compound.

References

GR 100679 ইন ভিভো ডেলিভারি পদ্ধতির জন্য প্রযুক্তিগত সহায়তা কেন্দ্র

Author: BenchChem Technical Support Team. Date: December 2025

গবেষক, বিজ্ঞানী এবং ওষুধ উন্নয়ন পেশাদারদের জন্য GR 100679 এর ইন ভিভো ডেলিভারি পদ্ধতি পরিশোধন করার জন্য একটি ব্যাপক প্রযুক্তিগত সহায়তা কেন্দ্র, সমস্যা সমাধানের নির্দেশিকা এবং প্রায়শই জিজ্ঞাসিত প্রশ্নাবলী (FAQs) এখানে প্রশ্ন-উত্তর বিন্যাসে উপস্থাপন করা হলো।

সচরাচর জিজ্ঞাস্য (FAQs)

প্রশ্ন ১: this compound কী এবং এর কর্মের পদ্ধতি কী? উত্তর: this compound হলো একটি শক্তিশালী এবং নির্বাচিত 5-HT1D রিসেপ্টর অ্যান্টাগনিস্ট। এর কর্মের প্রধান পদ্ধতি হলো 5-HT1D রিসেপ্টরের সাথে আবদ্ধ হয়ে এটিকে ব্লক করা। এই রিসেপ্টরগুলি G-প্রোটিন (বিশেষত Gi) এর সাথে সংযুক্ত থাকে। যখন সেরোটোনিন (5-HT) এই রিসেপ্টরগুলিকে সক্রিয় করে, তখন এটি Gi প্রোটিনকে সক্রিয় করে, যা অ্যাডেনাইল সাইক্লেজ নামক এনজাইমকে বাধা দেয়। এর ফলে কোষের মধ্যে সাইক্লিক অ্যাডেনোসিন মনোফসফেট (cAMP) এর মাত্রা কমে যায়। this compound এই প্রক্রিয়াটি ব্লক করে, যার ফলে 5-HT এর প্রভাব প্রতিরোধ হয়।[1][2][3]

প্রশ্ন ২: this compound এর ইন ভিভো গবেষণার মূল ক্ষেত্রগুলি কী কী? উত্তর: this compound প্রধানত নিউরোজেনিক ইনফ্ল্যামেশন এবং মাইগ্রেনের মডেলগুলিতে ব্যবহৃত হয়।[2][3][4] বিশেষ করে, এটি ডুরাল প্লাজমা এক্সট্রাভেসেশন (dural plasma extravasation) বা মস্তিষ্কের আবরণের রক্তনালী থেকে প্লাজমা লিকেজ প্রতিরোধে এর কার্যকারিতা নিয়ে গবেষণা করা হয়, যা মাইগ্রেনের ব্যথার একটি গুরুত্বপূর্ণ কারণ বলে মনে করা হয়।[2][3][4]

প্রশ্ন ৩: this compound কি রক্ত-মস্তিষ্কের বাধা (blood-brain barrier) অতিক্রম করতে পারে? উত্তর: this compound এর মতো পেপটাইড-সদৃশ যৌগগুলির জন্য রক্ত-মস্তিষ্কের বাধা অতিক্রম করা একটি বড় চ্যালেঞ্জ। এর কার্যকারিতা মূলত পেরিফেরাল 5-HT1D রিসেপ্টরগুলিতে সীমাবদ্ধ থাকতে পারে, যেমনটি ডুরাল রক্তনালীতে পাওয়া যায়। কেন্দ্রীয় স্নায়ুতন্ত্রের (CNS) প্রভাবগুলি নিয়ে গবেষণা করার সময় গবেষকদের এই সীমাবদ্ধতা বিবেচনা করা উচিত।

সমস্যা সমাধান গাইড (Troubleshooting Guide)

সমস্যা ১: this compound আমার বাফারে দ্রবীভূত হচ্ছে না।

  • সম্ভাব্য কারণ:

    • This compound এর পেপটাইড-সদৃশ প্রকৃতির কারণে এর পানিতে দ্রবণীয়তা কম হতে পারে।[5][6]

    • আপনার বাফারের pH যৌগের আইসোইলেকট্রিক পয়েন্টের (pI) কাছাকাছি হতে পারে, যেখানে দ্রবণীয়তা সর্বনিম্ন থাকে।[6]

  • সমাধান:

    • কো-সলভেন্ট ব্যবহার করুন: প্রথমে অল্প পরিমাণে একটি জৈব দ্রাবক যেমন ডাইমিথাইল সালফক্সাইড (DMSO) বা ডাইমিথাইল ফরমামাইড (DMF) এ this compound সম্পূর্ণরূপে দ্রবীভূত করুন।[7][8]

    • ধীরে ধীরে মিশ্রিত করুন: এরপর, আপনার কাঙ্ক্ষিত জলীয় বাফার (যেমন, স্যালাইন বা PBS) ধীরে ধীরে যোগ করুন এবং নাড়তে থাকুন।[7] দ্রবণটি মেঘলা হয়ে গেলে আপনি দ্রবণীয়তার সীমাতে পৌঁছে গেছেন।

    • pH সামঞ্জস্য করুন: যদি যৌগটির একটি নেট চার্জ থাকে (সাধারণত পেপটাইডের ক্ষেত্রে), তাহলে pH সামঞ্জস্য করে দ্রবণীয়তা বাড়ানো যেতে পারে।[4][6]

    • সনিকেশন (Sonication): দ্রবণটি আলতোভাবে সনিকেট করলে দ্রবীভূত হতে সাহায্য করতে পারে।[4]

সমস্যা ২: আমি আমার ইন ভিভো পরীক্ষায় অসামঞ্জস্যপূর্ণ ফলাফল পাচ্ছি।

  • সম্ভাব্য কারণ:

    • যৌগের অসম্পূর্ণ দ্রবণীয়তার কারণে ডোজের তারতম্য হতে পারে।

    • প্রশাসনের কৌশল, যেমন শিরার মাধ্যমে ইনজেকশনের হার, ভিন্ন হতে পারে।

    • This compound এর দ্রবণ সময়ের সাথে সাথে তার কার্যকারিতা হারাতে পারে।

  • সমাধান:

    • সম্পূর্ণ দ্রবণ নিশ্চিত করুন: প্রতিটি ব্যবহারের আগে নিশ্চিত করুন যে যৌগটি সম্পূর্ণরূপে দ্রবীভূত হয়েছে। প্রয়োজনে নতুন করে দ্রবণ তৈরি করুন।

    • প্রশাসনের কৌশল মানসম্মত করুন: সমস্ত প্রাণীর জন্য একই ইনজেকশন কৌশল (যেমন, ইনফিউশন রেট, ইনজেকশনের স্থান) ব্যবহার করুন।

    • সতেজ দ্রবণ ব্যবহার করুন: প্রতিটি পরীক্ষার জন্য নতুন করে this compound এর দ্রবণ তৈরি করুন এবং দীর্ঘ সময় ধরে সংরক্ষণ করা থেকে বিরত থাকুন।

    • নিয়ন্ত্রণ গ্রুপ অন্তর্ভুক্ত করুন: আপনার পরীক্ষায় একটি ভেহিকেল-অনলি (vehicle-only) নিয়ন্ত্রণ গ্রুপ অন্তর্ভুক্ত করুন যাতে ভেহিকেলের নিজস্ব কোনো প্রভাব থাকলে তা সনাক্ত করা যায়।

পরিমাণগত ডেটা সারাংশ

নিম্নলিখিত সারণীটি বিভিন্ন প্রাণী মডেলে this compound এর কার্যকর ডোজের একটি সংক্ষিপ্ত বিবরণ প্রদান করে।

প্রাণী মডেলগবেষণার ক্ষেত্রপ্রশাসনের পথডোজতথ্যসূত্র
ইঁদুর (Rat)নিউরোজেনিক ডুরাল এক্সট্রাভেসেশনশিরায় (Intravenous)0.2 µmol/kg[2]
গিনিপিগ (Guinea Pig)নিউরোজেনিক ডুরাল এক্সট্রাভেসেশনশিরায় (Intravenous)2 µmol/kg[2]

দ্রষ্টব্য: এই ডোজগুলি প্রারম্ভিক বিন্দু হিসাবে ব্যবহার করা উচিত। প্রতিটি নির্দিষ্ট পরীক্ষামূলক অবস্থার জন্য সর্বোত্তম ডোজ নির্ধারণের জন্য একটি ডোজ-প্রতিক্রিয়া সমীক্ষা (dose-response study) পরিচালনা করার পরামর্শ দেওয়া হচ্ছে।

পরীক্ষামূলক প্রোটোকল

ইঁদুরের নিউরোজেনিক ডুরাল প্লাজমা এক্সট্রাভেসেশন মডেলে this compound এর শিরায় প্রশাসন

এই প্রোটোকলটি ইঁদুরের মধ্যে নিউরোজেনিক ডুরাল প্লাজমা এক্সট্রাভেসেশনের উপর this compound এর প্রভাব মূল্যায়নের জন্য একটি সাধারণ পদ্ধতির রূপরেখা দেয়।

  • উপকরণ:

    • This compound

    • ডাইমিথাইল সালফক্সাইড (DMSO)

    • জীবাণুমুক্ত স্যালাইন (0.9% NaCl)

    • অ্যানেসথেটিক (যেমন, কেটামিন/জাইলাজিন)

    • ইনফিউশন পাম্প এবং ক্যাথেটার

    • [¹²⁵I]-লেবেলযুক্ত বোভাইন সিরাম অ্যালবুমিন (BSA)

  • পদ্ধতি:

    • This compound দ্রবণ প্রস্তুতি:

      • প্রথমে প্রয়োজনীয় পরিমাণ this compound ওজন করুন।

      • অল্প পরিমাণে DMSO তে যৌগটি সম্পূর্ণরূপে দ্রবীভূত করুন।

      • ধীরে ধীরে জীবাণুমুক্ত স্যালাইন যোগ করে চূড়ান্ত ঘনত্বে পৌঁছান। ভেহিকেলে DMSO এর চূড়ান্ত ঘনত্ব সাধারণত 10% এর কম রাখা হয়। প্রতিটি পরীক্ষার জন্য নতুন করে দ্রবণ তৈরি করুন।

    • প্রাণী প্রস্তুতি:

      • অ্যানেসথেটিক ব্যবহার করে ইঁদুরকে অজ্ঞান করুন।[6]

      • শিরায় প্রশাসনের জন্য একটি ফেমোরাল বা জুগুলার ভেইনে ক্যাথেটার স্থাপন করুন।

    • This compound প্রশাসন:

      • ট্রাইজেমিনাল গ্যাংলিওন উদ্দীপিত করার ৫-১০ মিনিট আগে, একটি ইনফিউশন পাম্প ব্যবহার করে শিরায় this compound (যেমন, 0.2 µmol/kg) বা ভেহিকেল দ্রবণটি ধীরে ধীরে প্রবেশ করান।

    • প্লাজমা এক্সট্রাভেসেশন পরিমাপ:

      • ট্রাইজেমিনাল গ্যাংলিওন উদ্দীপিত করার আগে [¹²⁵I]-লেবেলযুক্ত BSA শিরায় ইনজেক্ট করুন।

      • ট্রাইজেমিনাল গ্যাংলিওনকে বৈদ্যুতিকভাবে উদ্দীপিত করে নিউরোজেনিক ইনফ্ল্যামেশন ঘটানো হয় (যেমন, 1.2 mA, 5 ms, 5 Hz, 5 মিনিটের জন্য)।[3]

      • পরীক্ষা শেষে, রক্ত এবং ডুরা ম্যাটার টিস্যুর নমুনা সংগ্রহ করুন।

      • একটি গামা কাউন্টার ব্যবহার করে টিস্যু এবং প্লাজমাতে তেজস্ক্রিয়তা পরিমাপ করুন এবং প্লাজমা এক্সট্রাভেসেশনের পরিমাণ গণনা করুন।

ভিজ্যুয়ালাইজেশন

সিগন্যালিং পাথওয়ে

GR_100679_Signaling_Pathway cluster_membrane Cell Membrane receptor 5-HT1D Receptor g_protein Gi Protein (α, β, γ) receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Inhibition camp cAMP (decreased) ac->camp Conversion Blocked serotonin Serotonin (5-HT) serotonin->receptor Binds & Activates gr100679 This compound (Antagonist) gr100679->receptor Binds & Blocks atp ATP atp->ac

Caption: this compound এর 5-HT1D রিসেপ্টর ব্লকেডের সিগন্যালিং পাথওয়ে।

পরীক্ষামূলক ওয়ার্কফ্লো

Experimental_Workflow prep 1. Solution Preparation (this compound in DMSO/Saline) animal_prep 2. Animal Preparation (Anesthesia & Catheterization) prep->animal_prep injection 3. IV Administration (this compound or Vehicle) animal_prep->injection tracer 4. Tracer Injection ([¹²⁵I]-BSA) injection->tracer stimulation 5. Trigeminal Stimulation (Induce Extravasation) tracer->stimulation collection 6. Sample Collection (Blood & Dura Mater) stimulation->collection analysis 7. Data Analysis (Gamma Counting & Calculation) collection->analysis

Caption: নিউরোজেনিক এক্সট্রাভেসেশন পরীক্ষায় this compound ব্যবহারের ওয়ার্কফ্লো।

সমস্যা সমাধানের যৌক্তিক ডায়াগ্রাম

Caption: this compound এর দ্রবণীয়তার সমস্যা সমাধানের যৌক্তিক প্রবাহ।

References

Addressing variability in GR 100679 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GR 100679. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the serotonin (B10506) 5-HT1D receptor. Its primary mechanism of action is to block the binding of serotonin (5-hydroxytryptamine, 5-HT) to the 5-HT1D receptor subtype, thereby inhibiting the downstream signaling pathways associated with this receptor. The human 5-HT1B and 5-HT1D receptors share a high degree of sequence similarity, which has historically presented challenges in developing highly selective ligands.[1]

Q2: What are the potential therapeutic applications of this compound?

As a 5-HT1D receptor antagonist, this compound and similar compounds are investigated for their potential in treating various neurological and psychiatric disorders. Blockade of 5-HT1B/1D receptors has been proposed as a novel approach for more effective and faster-acting antidepressant medications.[1] Additionally, there is interest in the role of these receptors in the pathophysiology of obsessive-compulsive disorder (OCD).[1]

Q3: How does the selectivity of this compound compare to other 5-HT receptor ligands?

Troubleshooting Guides

Issue 1: High Variability in Radioligand Binding Assay Results

Q: We are observing significant well-to-well and day-to-day variability in our radioligand binding assays with this compound. What are the potential causes and solutions?

A: Variability in radioligand binding assays is a common issue. Here are several factors to consider and troubleshoot:

  • Pipetting Inaccuracy: Inconsistent volumes of reagents, especially the radioligand or competitor, can lead to significant errors.

    • Solution: Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Minimize the number of serial dilutions.

  • Incomplete Equilibration: Binding reactions must reach equilibrium to obtain accurate and reproducible results. Lower concentrations of radioligand require longer incubation times to reach equilibrium.[3]

    • Solution: Perform a time-course experiment to determine the optimal incubation time for your specific assay conditions (receptor source, temperature, radioligand concentration).

  • Reagent Instability: Reagents, including the receptor preparation and radioligand, can degrade over time or with improper storage.

    • Solution: Aliquot reagents to avoid repeated freeze-thaw cycles. Store all reagents at their recommended temperatures and check for manufacturer's specifications on stability.[4]

  • High Nonspecific Binding: High nonspecific binding can mask the specific binding signal and increase variability.

    • Solution: Optimize the washing steps by increasing the number of washes or using an ice-cold wash buffer to reduce the dissociation of the specifically bound radioligand.[3][5] Consider using filter plates pre-treated with a blocking agent like polyethyleneimine (PEI).

  • Inconsistent Cell/Membrane Preparation: The concentration and quality of the receptor source are critical.

    • Solution: Ensure a consistent and validated protocol for cell culture and membrane preparation. Perform protein quantification for each batch of membrane preparation to ensure consistent receptor concentration in the assay.[5]

Summary of Troubleshooting Steps for High Variability:

Potential CauseRecommended Solution
Pipetting ErrorsCalibrate pipettes; Use reverse pipetting for viscous solutions.
Incomplete EquilibrationDetermine optimal incubation time through time-course experiments.[3]
Reagent DegradationAliquot reagents; Store at recommended temperatures.[4]
High Nonspecific BindingOptimize wash steps; Use pre-treated filter plates.[3]
Inconsistent Receptor SourceStandardize cell/membrane preparation; Quantify protein concentration.[5]
Issue 2: Difficulty in Determining the Affinity (Ki) of this compound

Q: We are struggling to obtain a consistent Ki value for this compound in our competition binding assays. What factors could be affecting this?

A: Accurately determining the inhibitor constant (Ki) requires careful experimental design and data analysis.

  • Inappropriate Radioligand Concentration: The concentration of the radioligand used in a competition assay should ideally be at or below its Kd value.[3][6] Using a saturating concentration of the radioligand will lead to an underestimation of the competitor's potency.

    • Solution: Determine the Kd of your radioligand through a saturation binding experiment before proceeding with competition assays.

  • Incorrect Data Analysis Model: The Cheng-Prusoff equation, commonly used to calculate Ki from IC50, assumes a simple competitive interaction.

    • Solution: Ensure that your experimental data is consistent with a competitive binding model. This can be assessed using a Schild analysis. A Schild plot with a slope of 1 is indicative of competitive antagonism.[7][8]

  • Ligand Depletion: If a significant fraction (>10%) of the radioligand is bound to the receptor, it can lead to an inaccurate determination of Ki.[9]

    • Solution: Reduce the receptor concentration in the assay to minimize ligand depletion.

Logical Workflow for Ki Determination:

Caption: Workflow for accurate Ki determination of this compound.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay for this compound

This protocol is a general guideline and should be optimized for your specific experimental conditions.

1. Membrane Preparation:

  • Homogenize cells or tissues expressing the 5-HT1D receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, with protease inhibitors).

  • Centrifuge the homogenate at a low speed to remove debris.

  • Centrifuge the supernatant at a high speed (e.g., 20,000 x g) to pellet the membranes.

  • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in a suitable buffer, determine the protein concentration, and store at -80°C.[5]

2. Assay Procedure:

  • In a 96-well plate, add the following in order:

    • Assay buffer

    • This compound at various concentrations (for the competition curve) or a saturating concentration of a known non-radiolabeled ligand (for nonspecific binding) or buffer alone (for total binding).

    • Radioligand (e.g., [3H]5-HT) at a concentration at or below its Kd.

    • Membrane preparation.

  • Incubate the plate at a defined temperature for a predetermined time to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer.

  • Dry the filter plate, add scintillation cocktail, and count the radioactivity using a scintillation counter.[5]

3. Data Analysis:

  • Subtract the nonspecific binding from the total binding to obtain the specific binding at each concentration of this compound.

  • Plot the specific binding as a function of the log concentration of this compound.

  • Fit the data using a nonlinear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram:

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Assay Buffer - Radioligand - this compound dilutions - Membrane suspension add_reagents Add Reagents to 96-well Plate reagents->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate filter_wash Filter and Wash incubate->filter_wash add_scintillant Add Scintillation Cocktail filter_wash->add_scintillant read_plate Read Radioactivity add_scintillant->read_plate calculate_specific_binding Calculate Specific Binding read_plate->calculate_specific_binding plot_curve Plot Dose-Response Curve calculate_specific_binding->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 calculate_ki Calculate Ki determine_ic50->calculate_ki

Caption: General workflow for a radioligand competition binding assay.

Signaling Pathways

Q: What are the expected downstream signaling effects of blocking the 5-HT1D receptor with this compound?

A: The 5-HT1D receptor is a G protein-coupled receptor (GPCR) that typically couples to Gi/Go proteins. Activation of this receptor by serotonin leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

By acting as an antagonist, this compound is expected to block this inhibitory effect of serotonin. Therefore, in the presence of serotonin, treatment with this compound would lead to a relative increase in cAMP levels compared to serotonin treatment alone.

Simplified 5-HT1D Receptor Signaling Pathway:

signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular receptor 5-HT1D Receptor g_protein Gi/Go Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits serotonin Serotonin serotonin->receptor Activates gr100679 This compound gr100679->receptor Blocks atp ATP camp cAMP atp->camp Converted by AC pka Protein Kinase A camp->pka Activates response Cellular Response pka->response

Caption: Antagonistic effect of this compound on the 5-HT1D signaling pathway.

References

Technical Support Center: Minimizing Compound-Induced Toxicity in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Topic: How to minimize GR 100679 toxicity in primary neuron cultures

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers minimize potential toxicity when using compounds like this compound, a putative 5-HT2A receptor antagonist, in primary neuron cultures. The information provided is based on general principles of neurotoxicity and best practices for primary neuron culture.

I. General Information

Primary neurons are highly sensitive to their environment, and introducing exogenous compounds can lead to stress and toxicity.[1] Understanding the potential sources of toxicity is crucial for designing successful experiments.

Mechanism of Action and Potential for Toxicity of 5-HT2A Receptor Antagonists

Serotonin (B10506) 5-HT2A receptors are G protein-coupled receptors (GPCRs) that play a significant role in various neurological processes.[2][3][4] Antagonists of this receptor are used in the treatment of several psychiatric disorders.[2][3][4] While the intended effect is to block a specific signaling pathway, off-target effects or even the primary pharmacological action can sometimes lead to neurotoxicity in vitro. Potential reasons for toxicity include:

  • Off-target effects: The compound may interact with other receptors or cellular machinery essential for neuronal survival.[5]

  • Excitotoxicity: Altering serotonergic signaling can indirectly impact other neurotransmitter systems, such as the glutamatergic system, potentially leading to excitotoxicity.[6][7]

  • Metabolic stress: The compound or its metabolites might interfere with essential cellular processes, leading to oxidative stress and apoptosis.[6][8]

  • Concentration-dependent effects: High concentrations of any compound can be toxic to sensitive primary neurons.

II. Frequently Asked Questions (FAQs)

Q1: What are the initial signs of toxicity in my primary neuron culture after applying this compound?

A1: Early signs of toxicity can be subtle and may precede widespread cell death. Look for the following morphological changes:

  • Neurite blebbing or retraction: The smooth appearance of axons and dendrites may become irregular or show bead-like structures.

  • Thinning of the neuronal network: A noticeable decrease in the density and complexity of neurite connections.

  • Vacuoles in the cell body: The appearance of clear, circular structures within the soma.

  • Cell rounding and detachment: In more severe cases, neurons will lose their characteristic shape, round up, and detach from the culture substrate.[5]

Q2: How do I determine the optimal, non-toxic working concentration of this compound?

A2: The optimal concentration will provide the desired pharmacological effect with minimal toxicity. To determine this, a dose-response study is essential.

  • Start with a wide range of concentrations: Based on literature for similar compounds, test concentrations spanning several orders of magnitude.

  • Assess both efficacy and toxicity: At each concentration, measure a marker of 5-HT2A receptor antagonism (the desired effect) and neuronal viability/health (e.g., using an MTT or LDH assay).

  • Identify the therapeutic window: The ideal concentration range will show significant target engagement with minimal impact on neuronal viability and morphology.

Q3: Can my culture conditions influence the perceived toxicity of this compound?

A3: Absolutely. The health and maturity of your primary neuron culture are critical. Factors that can exacerbate toxicity include:

  • Suboptimal plating density: Both too low and too high densities can stress neurons.[9] A general guideline is 1,000–5,000 cells per mm².[9]

  • Poor substrate coating: Inadequate coating with substrates like poly-D-lysine or laminin (B1169045) can lead to poor attachment and increased stress.[9][10]

  • Nutrient depletion: Ensure regular half-media changes to replenish nutrients and remove waste products.[1]

  • Glial cell presence: While a small number of glia can be supportive, overgrowth can be detrimental.[10] Consider using inhibitors of glial proliferation like AraC at low, tested concentrations, or a supplement like CultureOne™ to control glial growth if necessary.[10][11][12]

Q4: How can I be sure the observed toxicity is from this compound and not another factor?

A4: Proper controls are essential to distinguish compound-specific toxicity from other issues.

  • Vehicle control: Treat a set of cultures with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.

  • Untreated control: Maintain a set of cultures with no treatment to monitor the baseline health of your neurons.

  • Positive control: If available, use a compound known to be neurotoxic to validate your toxicity assays.

  • Monitor for contamination: Regularly inspect your cultures for any signs of bacterial or fungal contamination, which can be a source of cell death.[13][14][15]

III. Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Widespread neuronal death within hours of treatment. - Compound concentration is too high. - Solvent (vehicle) toxicity. - Acute off-target effects. - Perform a dose-response curve starting with a much lower concentration (1-2 orders of magnitude lower). [5]- Ensure the final vehicle concentration is low (e.g., <0.1% for DMSO) and run a vehicle-only control. - Reduce the exposure time (e.g., from 24 hours to 4-6 hours). [5]
Neurite outgrowth is stunted, but cells are viable. - Sub-lethal toxicity affecting cytoskeletal dynamics. - Interference with signaling pathways for neurite extension. - Degradation of coating substrate. [10]- Lower the compound concentration. - Perform immunocytochemistry for cytoskeletal proteins (e.g., β-III tubulin, MAP2) to assess neuronal morphology in detail. - Ensure proper coating of culture vessels. Poly-D-lysine is more resistant to enzymatic degradation than poly-L-lysine. [10]
Inconsistent results between experiments. - Variability in primary culture health. - Inconsistent cell plating density. - Compound degradation. - Standardize the dissection and cell plating protocol to ensure consistent culture quality. [16]- Perform accurate cell counts before plating. - Prepare fresh dilutions of the compound for each experiment from a frozen stock.

IV. Experimental Protocols

Protocol 1: General Primary Cortical Neuron Culture

This protocol is a general guideline and may need optimization for specific applications.

  • Plate Coating:

    • Coat culture plates with 50 µg/mL poly-D-lysine in sterile water overnight at 37°C.[17]

    • Rinse plates three times with sterile, distilled water and allow them to dry completely.[18]

  • Tissue Dissection:

    • Dissect cortices from E17-19 rat or mouse embryos in ice-cold Hank's Balanced Salt Solution (HBSS).[10][19]

    • Remove meninges and chop the tissue into small pieces.[20]

  • Dissociation:

    • Enzymatically digest the tissue with papain or trypsin for a specified time (e.g., 15-30 minutes) at 37°C.[18][20]

    • Stop the digestion with a trypsin inhibitor or by washing with media containing serum.

    • Mechanically dissociate the tissue by gentle trituration with a fire-polished Pasteur pipette.[20]

  • Plating and Maintenance:

    • Count viable cells using a hemocytometer and trypan blue.

    • Plate cells at the desired density (e.g., 120,000 cells/cm² for biochemical experiments) in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.[10][11]

    • Incubate at 37°C in a humidified 5% CO₂ incubator.

    • Perform a half-media change every 3-4 days.[1]

Protocol 2: Assessing Neuronal Viability with LDH Assay

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.

  • Cell Plating: Plate neurons in a 96-well plate and allow them to mature to the desired day in vitro (DIV).

  • Treatment: Treat the neurons with a range of this compound concentrations and appropriate controls (vehicle, untreated, maximum lysis).

  • Supernatant Collection: After the treatment period, centrifuge the plate at 600 x g for 10 minutes.[5]

  • LDH Reaction: Carefully transfer a portion of the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.[5]

  • Incubation and Reading: Incubate the plate at room temperature, protected from light, for the recommended time (e.g., 30 minutes).[5]

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate cytotoxicity relative to the maximum lysis control.

Protocol 3: Immunocytochemistry for Neuronal Morphology

This protocol allows for the visualization of neuronal morphology to assess subtle signs of toxicity.

  • Cell Culture: Grow neurons on glass coverslips.

  • Treatment: Treat with this compound and controls.

  • Fixation: Gently wash the cells with warm PBS and fix with 4% paraformaldehyde (PFA) for 15-20 minutes at room temperature.[5]

  • Permeabilization: Wash three times with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.[5]

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour.[5]

  • Primary Antibody Incubation: Incubate with primary antibodies against neuronal markers (e.g., mouse anti-β-III Tubulin, chicken anti-MAP2) overnight at 4°C.[5]

  • Secondary Antibody Incubation: Wash and incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature.

  • Mounting and Imaging: Mount the coverslips on slides and image using a fluorescence microscope.

V. Quantitative Data Summary

Table 1: Recommended Plating Densities for Primary Neurons

ApplicationCell TypeRecommended Density (cells/cm²)
Biochemistry Cortical Neurons120,000[10]
Histology/Imaging Cortical Neurons25,000 - 60,000[10]
General Culture Hippocampal/Cortical90,000 - 320,000 (90-320 cells/mm²)[17]

Table 2: Common Reagent Concentrations

ReagentStock ConcentrationWorking ConcentrationPurpose
Poly-D-Lysine 2 mg/mL50 µg/mLSubstrate Coating[18]
L-glutamate (initial plating) 200 mM~25 µMPromote initial growth[9]
Penicillin-Streptomycin 10,000 U/mL100 U/mL (1%)Antibiotic[9]
DMSO (vehicle) 100%< 0.1%Solvent

VI. Visualizations

Workflow_for_Assessing_Neurotoxicity Workflow for Assessing Neurotoxicity of this compound A Prepare Primary Neuron Culture B Treat with this compound (Dose-Response) A->B C Include Controls (Vehicle, Untreated) A->C D Assess Neuronal Viability (e.g., LDH, MTT assay) B->D E Assess Neuronal Morphology (Immunocytochemistry) B->E C->D C->E F Data Analysis D->F E->F G Determine Therapeutic Window F->G Troubleshooting_Decision_Tree Troubleshooting High Toxicity start High Toxicity Observed q1 Is vehicle control also toxic? start->q1 a1_yes Reduce vehicle concentration (<0.1%) q1->a1_yes Yes q2 Is toxicity rapid and widespread? q1->q2 No end_a1 Re-run experiment a1_yes->end_a1 a2_yes Drastically reduce concentration (1-2 orders of magnitude) q2->a2_yes Yes a2_no Perform detailed morphological analysis (Immunocytochemistry) q2->a2_no No end_a2 Optimize dose and exposure time a2_yes->end_a2 a2_no->end_a2 Signaling_Pathway Potential Off-Target Effects of 5-HT2A Antagonists GR100679 This compound HT2A 5-HT2A Receptor GR100679->HT2A Binds OffTarget Off-Target Kinase/Receptor GR100679->OffTarget Potential non-specific binding Block Blockade HT2A->Block Survival Neuronal Survival Pathways OffTarget->Survival Inhibition Toxicity Toxicity Survival->Toxicity Leads to

References

NP10679 Technical Support Center: Troubleshooting and FAQs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NP10679. This resource is designed to assist researchers, scientists, and drug development professionals in navigating potential experimental challenges and ensuring the consistency and reliability of their results. Below you will find troubleshooting guides and frequently asked questions in a Q&A format to directly address specific issues you might encounter during your experiments with NP10679.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for NP10679 and how might this contribute to experimental variability?

A1: NP10679 is a subunit-selective, negative allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, with high selectivity for the GluN2B subunit.[1][2][3][4] A key feature of NP10679 is its context-dependent activity; it is a more potent inhibitor of GluN2B-containing NMDA receptors in acidic extracellular environments (e.g., pH 6.9) compared to physiological pH (e.g., pH 7.6).[1][2][5] This pH sensitivity is a critical factor and a potential source of experimental variability. Inconsistent pH control in your experimental setup can lead to significant differences in the observed inhibitory effects of the compound. For instance, in cellular assays, variations in cell culture media buffering capacity or cell density leading to localized pH changes can alter the potency of NP10679.

Q2: I am observing lower than expected potency of NP10679 in my in vitro assay. What are the possible causes?

A2: If you are experiencing lower than expected potency, consider the following:

  • pH of the Assay Buffer: As NP10679's inhibitory activity is highly pH-dependent, ensure your assay buffer is precisely controlled and maintained at the desired acidic pH to observe maximal potency.[2][5] The IC50 of NP10679 for GluN2B is significantly lower at pH 6.9 (23 nM) compared to pH 7.6 (142 nM).[2]

  • Compound Stability and Storage: Verify the integrity of your NP10679 stock. MedchemExpress suggests storing stock solutions at -80°C for up to 6 months and at -20°C for up to 1 month.[2] Improper storage can lead to degradation of the compound.

  • Protein Binding: NP10679 is substantially bound to plasma proteins (97.4% to 99.0%).[5] If your assay medium contains serum or other proteins, this high level of protein binding could reduce the free concentration of NP10679 available to interact with the NMDA receptor, thus appearing as lower potency.

Q3: My experimental results show high variability between replicates. What steps can I take to improve consistency?

A3: High variability can stem from several factors. To improve consistency:

  • Standardize pH Control: Implement rigorous pH monitoring and control in all experimental steps. Use well-buffered solutions and consider the potential for cellular metabolism to alter local pH.

  • Consistent Compound Preparation: Prepare fresh dilutions of NP10679 from a validated stock solution for each experiment. A suggested solvent for in vivo studies is a mixture of DMSO, PEG300, Tween-80, and saline.[2]

  • Automated Liquid Handling: Where possible, use automated liquid handlers for dispensing the compound and reagents to minimize pipetting errors.

  • LC-MS/MS Quantification: For pharmacokinetic studies, utilize a validated LC-MS/MS method for accurate quantification of NP10679 in plasma or other biological matrices. The reported intra-run precision for NP10679 in human plasma is between 1.1% and 9.7%, with inter-run precision between 1.5% and 10.0%.[5]

Troubleshooting Guides

Issue 1: Unexpected Off-Target Effects Observed

Symptoms:

  • Cellular or physiological responses that are not consistent with GluN2B inhibition.

  • Activation or inhibition of other signaling pathways.

Possible Causes and Solutions:

  • Histamine (B1213489) H1 Receptor Antagonism: NP10679 is also a histamine H1 antagonist with an IC50 of 73 nM.[2][5] This off-target activity could be responsible for unexpected effects, such as somnolence observed in preclinical and clinical studies.[5][6]

    • Solution: To confirm if the observed effect is due to H1 antagonism, include a selective H1 antagonist as a control in your experiments.

  • hERG Channel Inhibition: NP10679 inhibits the hERG channel with an IC50 of 620 nM.[2][5] While this is approximately 30-fold higher than its activity at GluN2B, it could be a factor at higher concentrations.[5]

    • Solution: If you suspect hERG-related cardiotoxicity, perform relevant safety assays, such as patch-clamp electrophysiology on hERG-expressing cells.

  • Other Receptor Interactions: NP10679 also shows functional inhibition at 5-HT2A and α-adrenergic receptors.[2]

    • Solution: Review the known pharmacology of these receptors and consider if they could be contributing to your observations. Use selective antagonists for these receptors to dissect the observed effects.

Issue 2: Inconsistent Pharmacokinetic (PK) Profile

Symptoms:

  • High variability in plasma concentrations between subjects or experiments.

  • Non-linear dose-exposure relationship.

Possible Causes and Solutions:

  • Drug-Drug Interactions: While the potential for pharmacokinetic-based drug-drug interactions with NP10679 is considered low due to its weak and reversible inhibition of multiple human liver CYP enzymes, this possibility should not be entirely dismissed.[5] Studies in rats have shown no significant drug-drug interactions with nimodipine.[7]

    • Solution: If co-administering other compounds, investigate their potential to inhibit or induce CYP enzymes that may be involved in NP10679 metabolism.

  • Bioanalytical Method Variability:

    • Solution: Ensure your LC-MS/MS method is fully validated for precision, accuracy, and recovery. The reported mean absolute recovery of NP10679 from human plasma is between 94.2% and 106.4%.[5] A deuterated internal standard (NP10679-d8) has been successfully used to improve analytical precision.[6]

Quantitative Data Summary

Table 1: In Vitro Potency of NP10679

TargetIC50 (nM)Condition
GluN2B23pH 6.9
GluN2B142pH 7.6
Histamine H173-
hERG Channel620-
5-HT2A1710-
α1A-adrenergic154-

Data sourced from MedchemExpress and a Phase 1 Clinical Results publication.[2][5]

Table 2: Human Plasma Pharmacokinetic Parameters (Single IV Dose)

DoseCmax (ng/mL, mean ± SD)AUCinf (ng*h/mL, mean ± SD)
10 mg 114 ± 191580 ± 290
25 mg 258 ± 454000 ± 600
50 mg 490 ± 1007900 ± 1200
100 mg 900 ± 20016000 ± 3000
150 mg 1200 ± 30022000 ± 5000

Data adapted from a Phase 1 Clinical Results publication.[6]

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of NP10679 in Human Plasma

This protocol is based on the methodology described in the Phase 1 clinical trial of NP10679.[5]

  • Sample Preparation:

    • Thaw plasma samples at room temperature.

    • To a 50 µL aliquot of plasma, add an internal standard (e.g., deuterated NP10679-d8).

    • Perform protein precipitation by adding an appropriate volume of a solvent like acetonitrile (B52724).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for injection.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Use a suitable C18 column with a gradient elution profile. The mobile phase can consist of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

      • MRM Transition for NP10679: m/z 450.2 -> 243.2

      • MRM Transition for NP10679-d8 (Internal Standard): m/z 458.2 -> 251.2

  • Quantification:

    • Construct a calibration curve using known concentrations of NP10679 in blank human plasma.

    • Calculate the concentration of NP10679 in the unknown samples by interpolating from the calibration curve based on the peak area ratio of the analyte to the internal standard.

Visualizations

NP10679_Signaling_Pathway cluster_extracellular Extracellular Space (Ischemic/Acidic) cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space Glutamate Excess Glutamate NMDA_Receptor GluN1/GluN2B NMDA Receptor Glutamate->NMDA_Receptor Binds & Activates NP10679_active NP10679 (Active at low pH) NP10679_active->NMDA_Receptor Inhibits Ca_influx Ca2+ Influx NMDA_Receptor->Ca_influx Channel Opening Excitotoxicity Excitotoxicity & Neuronal Damage Ca_influx->Excitotoxicity Triggers

Caption: NP10679 mechanism in ischemic conditions.

Experimental_Workflow_Troubleshooting cluster_planning Experimental Planning cluster_execution Execution cluster_analysis Analysis & Troubleshooting Exp_Design Experiment Design pH_Control Define pH Control Strategy Exp_Design->pH_Control Compound_Prep NP10679 Preparation Protocol Exp_Design->Compound_Prep Assay Perform Assay pH_Control->Assay Compound_Prep->Assay Data_Acquisition Data Acquisition Assay->Data_Acquisition Results Analyze Results Data_Acquisition->Results Variability_Check High Variability? Results->Variability_Check Potency_Check Low Potency? Variability_Check->Potency_Check No Review_pH Review pH Logs Variability_Check->Review_pH Yes Check_Reagents Check Compound/Reagent Integrity Potency_Check->Check_Reagents Yes Optimize Optimize Protocol Potency_Check->Optimize No Review_pH->Optimize Check_Reagents->Optimize Optimize->Exp_Design

Caption: Troubleshooting workflow for NP10679 experiments.

References

Optimizing incubation times for GR 100679 treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GR 100679. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as GR 127935, is a potent and selective antagonist of the 5-hydroxytryptamine (5-HT) receptor subtype 1D (5-HT1D).[1] As an antagonist, it binds to the 5-HT1D receptor without activating it, thereby blocking the effects of the endogenous ligand, serotonin. The 5-HT1D receptor is a G protein-coupled receptor (GPCR) that, when activated, inhibits adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] By blocking this receptor, this compound can prevent the downstream effects of serotonin, which include the modulation of neurotransmitter release.[3][4]

Q2: What are the common research applications of this compound?

A2: this compound is primarily used as a pharmacological tool to study the physiological and pathological roles of the 5-HT1D receptor.[1] Its high potency and selectivity make it valuable for investigating processes regulated by this receptor, such as neurotransmission, vasoconstriction in the brain, and its potential involvement in conditions like migraines and depression.[2][4][5]

Q3: What is a typical starting concentration and incubation time for this compound in cell culture experiments?

A3: Based on its nanomolar affinity for the human 5-HT1D receptor, a good starting point for in vitro experiments is in the low nanomolar range (e.g., 1-10 nM).[1] However, the optimal concentration will depend on the cell type, receptor expression levels, and the specific experimental endpoint. Incubation times can vary significantly based on the biological process being investigated. For acute effects on signaling pathways, short incubation times of 30 minutes to a few hours may be sufficient. For studies investigating changes in gene expression or protein synthesis, longer incubation times of 24 to 48 hours may be necessary. It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system.

Q4: How should I prepare and store this compound?

A4: this compound is typically supplied as a solid. For use in cell culture, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution. Ensure the final concentration of the solvent in your experimental medium is low (typically <0.1%) to avoid solvent-induced artifacts. Stock solutions should be stored at -20°C or -80°C, protected from light and moisture, according to the manufacturer's instructions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable effect of this compound treatment 1. Suboptimal concentration: The concentration of this compound may be too low to effectively block the 5-HT1D receptors in your system.1. Perform a dose-response experiment, testing a range of concentrations (e.g., 1 nM to 1 µM) to determine the EC50 for your specific cell type and endpoint.
2. Inadequate incubation time: The incubation period may be too short for the biological effect to manifest.2. Conduct a time-course experiment, measuring the effect at multiple time points (e.g., 30 min, 2h, 6h, 24h, 48h).
3. Low or absent 5-HT1D receptor expression: The cells you are using may not express the 5-HT1D receptor at a sufficient level.3. Verify 5-HT1D receptor expression in your cell line or primary cells using techniques such as RT-qPCR, Western blot, or immunocytochemistry.
4. Compound degradation: The this compound stock solution may have degraded due to improper storage.4. Prepare a fresh stock solution from a new vial of the compound and store it under the recommended conditions.
High background or off-target effects 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high.1. Ensure the final solvent concentration is below the level known to cause toxicity in your cells (typically <0.1%). Run a vehicle-only control to assess solvent effects.
2. Non-specific binding: At very high concentrations, this compound may exhibit off-target effects by binding to other receptors.2. Use the lowest effective concentration determined from your dose-response experiments to minimize the risk of off-target effects.
Inconsistent results between experiments 1. Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect cellular responses.1. Standardize your cell culture protocol. Use cells within a consistent passage number range and seed them at the same density for each experiment.
2. Inaccurate pipetting or dilution: Errors in preparing drug dilutions can lead to significant variability.2. Calibrate your pipettes regularly and prepare serial dilutions carefully. Prepare a fresh set of dilutions for each experiment.

Experimental Protocols

General Protocol for In Vitro Treatment of Adherent Cells with this compound

  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) at a density that will ensure they are in the exponential growth phase and at the desired confluency at the time of treatment.

  • Cell Culture: Culture the cells overnight or until they have adhered and reached the desired confluency, following standard cell culture procedures for your specific cell line.

  • Preparation of this compound Working Solutions:

    • Thaw the this compound stock solution (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of the stock solution in serum-free or complete culture medium to achieve the desired final concentrations. Also, prepare a vehicle control (medium with the same final concentration of DMSO).

  • Treatment:

    • Remove the old medium from the cells.

    • Add the prepared working solutions of this compound or the vehicle control to the respective wells.

  • Incubation: Incubate the cells for the predetermined optimal time at 37°C in a humidified incubator with 5% CO2.

  • Downstream Analysis: Following incubation, proceed with your planned analysis, such as cell lysis for Western blotting, RNA extraction for qPCR, or a cell-based assay.

Visualizations

GR100679_Signaling_Pathway Serotonin Serotonin (5-HT) Receptor 5-HT1D Receptor (GPCR) Serotonin->Receptor Activates GR100679 This compound GR100679->Receptor Blocks G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., inhibition of neurotransmitter release) PKA->Response Leads to

Caption: this compound blocks the 5-HT1D receptor signaling pathway.

Experimental_Workflow start Start: Cell Culture Optimization dose_response Dose-Response Experiment (Determine Optimal Concentration) start->dose_response time_course Time-Course Experiment (Determine Optimal Incubation Time) dose_response->time_course main_exp Main Experiment with Optimized Parameters time_course->main_exp data_acq Data Acquisition main_exp->data_acq data_analysis Data Analysis data_acq->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A typical experimental workflow for optimizing this compound treatment.

References

Validation & Comparative

Validating Specificity for NMDA Receptors: A Comparative Guide to Selective Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the specificity of selective N-methyl-D-aspartate (NMDA) receptor antagonists. As the compound "GR 100679" could not be definitively identified as a selective NMDA receptor antagonist based on available scientific literature, this document will focus on a well-characterized and highly selective antagonist, Ro 25-6981 , and compare its performance with other NMDA receptor antagonists with varying selectivity profiles. The objective is to provide a framework for validating the specificity of compounds targeting NMDA receptors, supported by experimental data and detailed methodologies.

Introduction to NMDA Receptor Specificity

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory.[1] NMDA receptors are heterotetrameric complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D). The specific GluN2 subunit composition dictates the receptor's pharmacological and biophysical properties. Consequently, developing antagonists with high specificity for a particular GluN2 subunit is a key strategy for achieving therapeutic efficacy while minimizing off-target effects.[2][3] This guide will focus on antagonists selective for the GluN2B subunit.

Comparative Analysis of NMDA Receptor Antagonists

The following tables summarize the binding affinity and inhibitory activity of Ro 25-6981 and other NMDA receptor antagonists. This quantitative data is essential for assessing their specificity.

Table 1: Binding Affinity (IC50) of NMDA Receptor Antagonists at Different Subunit Combinations

CompoundReceptor SubtypeIC50 (µM)Fold Selectivity (GluN2A/GluN2B)Reference
Ro 25-6981 GluN1c/GluN2B0.009>5000[4]
GluN1c/GluN2A52[4]
Ifenprodil GluN1a/GluN2B~0.155~400[5][6]
GluN1a/GluN2AHigh µM range[6]
CP-101,606 GluN2B-containingPotent (nM range)Selective for GluN2B[7][8]
Ketamine Non-selectiveVariesLow[9][10]

Table 2: Characterization of [3H]Ifenprodil Binding

Receptor SourceKD (nM)Bmax (pmol/mg protein)Reference
Recombinant human NR1a/NR2B33.51.83[11]
Native rat cortex/hippocampus24.82.45[11]

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies designed to characterize the interaction of compounds with NMDA receptors.

1. Radioligand Binding Assays

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.

  • Objective: To determine the binding affinity (Ki or IC50) of a test compound for specific NMDA receptor subtypes.

  • Protocol Outline ([3H]MK-801 Binding):

    • Membrane Preparation: Homogenize brain tissue (e.g., rat forebrain) or cells expressing specific recombinant NMDA receptor subunits in a suitable buffer. Centrifuge to pellet the membranes and wash to remove endogenous ligands.

    • Assay Incubation: Incubate the membranes with a fixed concentration of the radioligand (e.g., [3H]MK-801, which binds within the ion channel) and varying concentrations of the unlabeled test compound.

    • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Detection: Quantify the radioactivity trapped on the filters using liquid scintillation counting.

    • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Fit the data to a one-site or two-site binding model to determine the IC50 value.[4]

  • Protocol Outline ([3H]Ifenprodil Binding):

    • Receptor Source: Use membranes from cells stably expressing recombinant human NR1a/NR2B receptors or from rodent brain regions rich in these receptors (e.g., cortex and hippocampus).

    • Incubation: Incubate the membranes with varying concentrations of [3H]Ifenprodil to determine saturation binding (KD and Bmax) or a fixed concentration of [3H]Ifenprodil with varying concentrations of a competing ligand for displacement studies.

    • Analysis: Analyze the data using Scatchard or non-linear regression analysis to determine the binding parameters.[11]

2. Electrophysiological Recordings

Electrophysiological techniques, such as two-electrode voltage clamp (TEVC) in Xenopus oocytes, provide a functional measure of receptor inhibition.

  • Objective: To determine the functional inhibitory potency (IC50) of a compound on NMDA receptors with defined subunit compositions.

  • Protocol Outline:

    • Oocyte Preparation: Inject Xenopus laevis oocytes with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A or GluN2B).

    • Recording: After 2-4 days of expression, place an oocyte in a recording chamber and impale it with two electrodes for voltage clamping.

    • Drug Application: Perfuse the oocyte with a solution containing agonists (glutamate and glycine) to elicit an inward current. Once a stable current is achieved, co-apply the test compound at various concentrations.

    • Data Acquisition and Analysis: Measure the steady-state current at each concentration of the test compound. Normalize the responses to the control current (agonists alone) and plot the percent inhibition against the compound concentration to determine the IC50.[4]

3. In Vitro Neuroprotection Assays

These assays assess the ability of a compound to protect neurons from excitotoxicity, a process mediated by excessive NMDA receptor activation.

  • Objective: To evaluate the neuroprotective efficacy of an NMDA receptor antagonist.

  • Protocol Outline:

    • Cell Culture: Plate primary cortical neurons in culture wells.

    • Excitotoxic Insult: Expose the cultured neurons to a high concentration of glutamate (e.g., 300 µM) or subject them to oxygen-glucose deprivation to induce excitotoxicity.

    • Treatment: Co-incubate the neurons with the test compound at various concentrations during and/or after the insult.

    • Viability Assessment: After a recovery period (e.g., 20-24 hours), assess cell viability using methods such as lactate (B86563) dehydrogenase (LDH) release assay or staining with cell viability dyes (e.g., propidium (B1200493) iodide and Hoechst).

    • Data Analysis: Calculate the percentage of neuroprotection at different compound concentrations and determine the IC50 for neuroprotection.[4]

Visualizing NMDA Receptor Signaling and Experimental Workflow

NMDA Receptor Signaling Pathway

Activation of the NMDA receptor by glutamate and a co-agonist (glycine or D-serine) leads to an influx of Ca2+, which triggers a cascade of downstream signaling events crucial for synaptic plasticity.[1][12]

NMDA_Signaling Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Glycine Glycine / D-Serine Glycine->NMDAR Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Opens Channel CaM Calmodulin (CaM) Ca_influx->CaM Activates PKC PKC Ca_influx->PKC Activates CaMKII CaMKII CaM->CaMKII Activates CREB CREB Phosphorylation CaMKII->CREB Leads to Src Src Kinase PKC->Src Activates Src->NMDAR Potentiates Gene_expression Gene Expression & Synaptic Plasticity CREB->Gene_expression

Caption: Simplified NMDA receptor downstream signaling pathway.

Experimental Workflow for Validating Specificity

The logical flow for validating the specificity of a novel compound for NMDA receptors is outlined below.

Experimental_Workflow Start Start: Novel Compound Binding_Assay Radioligand Binding Assay (e.g., [³H]MK-801 displacement) Start->Binding_Assay Determine_Affinity Determine Affinity (Ki/IC₅₀) for NMDA Receptors Binding_Assay->Determine_Affinity Subunit_Specificity Functional Assay on Recombinant Receptors (e.g., TEVC in Xenopus Oocytes) Determine_Affinity->Subunit_Specificity Determine_IC50 Determine Functional IC₅₀ at GluN2A, GluN2B, etc. Subunit_Specificity->Determine_IC50 Compare_IC50 Compare IC₅₀ values to assess subunit selectivity Determine_IC50->Compare_IC50 In_Vitro_Function In Vitro Functional/Neuroprotection Assay (e.g., Glutamate Excitotoxicity) Compare_IC50->In_Vitro_Function Selective? Conclusion Conclusion on Specificity and Potency Compare_IC50->Conclusion Non-selective Assess_Efficacy Assess Neuroprotective Efficacy In_Vitro_Function->Assess_Efficacy Assess_Efficacy->Conclusion

Caption: Workflow for validating NMDA receptor antagonist specificity.

Conclusion

The validation of a compound's specificity for a particular NMDA receptor subtype is a critical step in drug development. As demonstrated with Ro 25-6981, a combination of radioligand binding assays with recombinant receptors and functional electrophysiological recordings provides a robust dataset to establish a specificity profile. Ro 25-6981 exhibits a high degree of selectivity for GluN2B-containing NMDA receptors, with over a 5000-fold difference in potency compared to GluN2A-containing receptors.[4] This level of specificity is desirable for targeted therapeutic intervention. By following the experimental protocols and workflow outlined in this guide, researchers can systematically evaluate the specificity of novel compounds for NMDA receptor subtypes.

References

A Comparative Guide to the Efficacy of GR 100679 and Other Tachykinin NK2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of GR 100679 with other prominent tachykinin NK2 receptor antagonists, including GR 159897, Saredutant, Ibodutant (B1674150), and Nepadutant. The data presented is compiled from various preclinical studies to offer a comprehensive overview for researchers in pharmacology and drug development.

Introduction to Tachykinin NK2 Receptor Antagonists

The tachykinin NK2 receptor, a G-protein coupled receptor, is primarily activated by the neuropeptide neurokinin A (NKA).[1] This activation is implicated in a variety of physiological processes, including smooth muscle contraction, inflammation, and pain transmission.[1] Consequently, antagonists of the NK2 receptor have been investigated for their therapeutic potential in conditions such as asthma, irritable bowel syndrome (IBS), and anxiety.[2] This guide focuses on the comparative efficacy of several key NK2 receptor antagonists.

Quantitative Efficacy Data

The following table summarizes the binding affinity (pKi) and functional antagonist potency (pA2) of this compound and its comparators. Higher pKi and pA2 values indicate greater potency.

CompoundpKiAssay ConditionspA2Assay ConditionsReference(s)
This compound -Used as the radioligand [3H]GR100679 in binding assays for other antagonists.--[3]
GR 159897 9.5[3H]GR100679 binding to hNK2-transfected CHO cells.8.7Inhibition of NK2 receptor-mediated contraction in guinea pig trachea.[3]
10.0[3H]GR100679 binding to rat colon membranes.[3]
Saredutant (SR 48968) ~9.9Inhibition of [125I]-NKA binding to human NK2 receptors in CHO cells (IC50 = 0.13 nM).~8.5Inhibition of NKA-induced contraction in rabbit pulmonary artery.[4]
Ibodutant (MEN 15596) 9.9Inhibition of [125I]-NKA binding to human colon smooth muscle membranes.9.1Inhibition of [βAla(8)]NKA(4-10)-mediated contractions of human colon smooth muscle strips.[5]
8.31Inhibition of [βAla(8)]NKA(4-10)-mediated contractions of guinea pig isolated main bronchi.[6]
Nepadutant (MEN 11420) --8.1 - 10.2Selective blockade of NK2 receptors on isolated smooth muscle preparations from animal and human tissues.

Note: Direct comparison of values should be made with caution due to variations in experimental tissues, radioligands, and agonist used across different studies.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these antagonists, the following diagrams illustrate the tachykinin NK2 receptor signaling pathway and a typical experimental workflow for antagonist characterization.

NK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NKA Neurokinin A (NKA) NK2R Tachykinin NK2 Receptor NKA->NK2R Binds Gq Gq protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to PKC->Contraction Contributes to Antagonist NK2 Antagonist (e.g., this compound) Antagonist->NK2R Blocks

Tachykinin NK2 receptor signaling pathway.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (Smooth Muscle Contraction) prep Prepare cell membranes expressing NK2 receptors radioligand Incubate with radiolabeled antagonist (e.g., [3H]GR100679) and unlabeled test antagonist prep->radioligand separate Separate bound and free radioligand via filtration radioligand->separate count Quantify radioactivity separate->count calculate_ki Calculate IC50 and Ki values count->calculate_ki end End: Efficacy Profile calculate_ki->end tissue_prep Isolate smooth muscle tissue (e.g., guinea pig trachea) organ_bath Mount tissue in organ bath tissue_prep->organ_bath agonist_drc Generate dose-response curve for NK2 agonist (e.g., NKA) organ_bath->agonist_drc antagonist_incubate Incubate tissue with NK2 antagonist organ_bath->antagonist_incubate agonist_drc_antagonist Generate agonist dose-response curve in presence of antagonist antagonist_incubate->agonist_drc_antagonist calculate_pa2 Calculate pA2 value from dose-ratio (Schild analysis) agonist_drc_antagonist->calculate_pa2 calculate_pa2->end start Start: Antagonist Characterization start->prep start->tissue_prep

Experimental workflow for NK2 antagonist characterization.

Experimental Protocols

Radioligand Binding Assay

This assay determines the affinity of a compound for the NK2 receptor by measuring its ability to compete with a radiolabeled ligand.

1. Membrane Preparation:

  • Cells or tissues expressing the tachykinin NK2 receptor are homogenized in a cold lysis buffer.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a suitable assay buffer.

2. Competitive Binding:

  • The membrane preparation is incubated with a fixed concentration of a radiolabeled NK2 receptor antagonist (e.g., [3H]GR100679) and varying concentrations of the unlabeled test antagonist.

  • The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.

3. Separation and Counting:

  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The concentration of the test antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Isolated Tissue (Smooth Muscle) Contraction Assay

This functional assay measures the ability of an antagonist to inhibit the contraction of smooth muscle tissue induced by an NK2 receptor agonist.

1. Tissue Preparation:

  • A smooth muscle tissue known to express NK2 receptors (e.g., guinea pig trachea or ileum) is dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).

2. Agonist Dose-Response Curve:

  • A cumulative concentration-response curve is generated for an NK2 receptor agonist (e.g., neurokinin A) to determine its potency (EC50) and maximal contractile effect.

3. Antagonist Incubation:

  • The tissue is washed and then incubated with a fixed concentration of the NK2 receptor antagonist for a predetermined period.

4. Antagonist Effect on Agonist Response:

  • In the continued presence of the antagonist, a second cumulative concentration-response curve for the agonist is generated. A competitive antagonist will cause a parallel rightward shift of the dose-response curve.

5. Data Analysis:

  • The dose-ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated.

  • The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a dose-ratio of 2, is determined using a Schild plot analysis.[7] This value provides a measure of the antagonist's potency in a functional system.[7]

Conclusion

The tachykinin NK2 receptor antagonists discussed herein exhibit high potency and selectivity. GR 159897, Saredutant, and Ibodutant have demonstrated pKi and pA2 values in the nanomolar range, indicating strong receptor affinity and functional antagonism. While this compound is a valuable tool as a radioligand for in vitro assays, compounds like GR 159897 and Ibodutant have been more extensively characterized for their functional antagonist properties. The choice of antagonist for a particular research application will depend on the specific experimental context, including the species and tissue of interest. The provided data and protocols serve as a foundational guide for the selection and evaluation of these important pharmacological tools.

References

Comparative Analysis of GR 100679 Effects in Different Cell Lines: A Review of Sigma-1 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a notable scarcity of direct comparative studies detailing the specific effects of the sigma-1 receptor antagonist, GR 100679, across different cell lines. While the broader class of sigma-1 receptor antagonists has been investigated for its therapeutic potential, particularly in oncology and neurology, specific quantitative data and detailed experimental protocols for this compound remain limited in publicly available research. This guide, therefore, provides a broader comparative overview of the effects of sigma-1 receptor antagonists in various cell lines, drawing parallels to the expected, yet largely undocumented, effects of this compound.

The sigma-1 receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, is implicated in a variety of cellular processes, including cell survival, proliferation, and apoptosis. Its antagonists are being explored as potential therapeutic agents.

General Effects of Sigma-1 Receptor Antagonists in Cancer Cell Lines

Studies on various sigma-1 receptor antagonists have demonstrated their potential to inhibit tumor cell growth and induce apoptosis in a range of cancer cell lines. The proposed mechanisms often involve the disruption of key signaling pathways that are crucial for cancer cell survival and proliferation.

Table 1: Summary of Reported Effects of Sigma-1 Receptor Antagonists in Various Cancer Cell Lines

Cell LineCancer TypeReported Effects of Sigma-1 Receptor Antagonists
A549 Lung CarcinomaAlterations in energy metabolism.
MCF7 Breast CancerAlterations in energy metabolism.
Various Breast & Prostate Cancer Cell Lines Breast & Prostate CancerRepression of protein translation.

Signaling Pathways Modulated by Sigma-1 Receptor Antagonists

The antagonism of the sigma-1 receptor has been shown to trigger a cascade of intracellular events, ultimately leading to cell cycle arrest and apoptosis in susceptible cancer cells. Key signaling pathways implicated include:

  • Calcium Signaling: Antagonism can lead to an increase in cytosolic calcium levels.

  • Phospholipase C (PLC) Activation: This can be a consequence of the altered calcium signaling.

  • Phosphatidylinositol 3-Kinase (PI3K) Pathway Inhibition: The PI3K/Akt pathway is a critical survival pathway for many cancer cells, and its inhibition can promote apoptosis.

GR100679 This compound (Sigma-1 Antagonist) Sigma1R Sigma-1 Receptor GR100679->Sigma1R Inhibits Ca_release ↑ Cytosolic Ca²⁺ Sigma1R->Ca_release Modulates PI3K PI3K/Akt Pathway Sigma1R->PI3K Modulates PLC PLC Activation Ca_release->PLC Apoptosis Apoptosis PLC->Apoptosis Promotes PI3K->Apoptosis Inhibits cluster_0 Cell Culture cluster_1 MTT Assay Seeding Seeding Treatment Treatment Seeding->Treatment Incubation Incubation Treatment->Incubation MTT_Addition Add MTT Incubation->MTT_Addition Formazan_Formation Formazan Formation MTT_Addition->Formazan_Formation Solubilization Solubilization Formazan_Formation->Solubilization Measurement Measurement Solubilization->Measurement

A Comparative Guide to a GluN2B-Selective Antagonist and a Sigma-1 Receptor Ligand

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of neuroscience and drug development, the precise characterization of pharmacological agents is paramount for both mechanistic studies and therapeutic applications. This guide provides a comparative analysis of two distinct neurological agents: Ifenprodil (B1662929) , a well-documented N-methyl-D-aspartate (NMDA) receptor antagonist with high selectivity for the GluN2B subunit, and GR 100679 , a compound identified as a potent and selective sigma-1 (σ1) receptor antagonist.

Ifenprodil serves as a critical tool for investigating the roles of GluN2B-containing NMDA receptors in synaptic plasticity, learning, and various neuropathological states. Its activity is primarily defined by its allosteric inhibition of the NMDA receptor ion channel. In contrast, this compound targets the σ1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, which is involved in regulating calcium signaling and cellular stress responses. This comparison aims to provide researchers with a clear, data-driven overview of their distinct mechanisms, binding profiles, and the experimental methodologies used for their characterization.

Mechanism of Action

Ifenprodil: Negative Allosteric Modulator of NMDA Receptors

Ifenprodil acts as a non-competitive antagonist of the NMDA receptor, a ligand-gated ion channel crucial for excitatory neurotransmission.[1][2] Its selectivity is conferred by its high affinity for receptors containing the GluN2B subunit.[3][4] The binding site for ifenprodil is located at the interface between the N-terminal domains (NTDs) of the GluN1 and GluN2B subunits.[1][5] Upon binding, ifenprodil induces a conformational change that allosterically inhibits the channel from opening, thereby reducing the influx of Ca²⁺ and Na⁺ ions without competing with the agonist (glutamate) or co-agonist (glycine) binding sites.[1] This mechanism makes its inhibitory action voltage-independent and use-dependent.[2]

cluster_Pre Presynaptic Terminal cluster_Post Postsynaptic Membrane Glutamate_Vesicle Glutamate (B1630785) Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NMDA_R GluN1 GluN2B GluN1 GluN2B Glutamate->NMDA_R:f1 Binds Ion_Channel Ion Channel (Closed) NMDA_R->Ion_Channel Gating Ca_Influx Ca²⁺ Influx (Blocked) Ion_Channel->Ca_Influx Prevents Ifenprodil Ifenprodil NTD_Site NTD Binding Site (GluN1/GluN2B Interface) Ifenprodil->NTD_Site Binds to NTD_Site->NMDA_R:f1

Figure 1: Mechanism of Ifenprodil at the NMDA receptor.
This compound: Selective Sigma-1 Receptor Antagonism

This compound acts as a selective antagonist for the sigma-1 (σ1) receptor. Unlike cell-surface receptors, the σ1 receptor is an intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[6] It is not a conventional receptor that forms an ion channel or directly activates G-proteins. Instead, it modulates the function of other proteins, including ion channels and other receptors, and plays a key role in regulating intracellular Ca²⁺ signaling between the ER and mitochondria. As an antagonist, this compound binds to the σ1 receptor and prevents it from interacting with its client proteins or translocating, thereby blocking its downstream signaling and modulatory functions.

cluster_MAM Mitochondria-Associated ER Membrane (MAM) ER Endoplasmic Reticulum (ER) IP3R IP3 Receptor Mito Mitochondrion Sigma1 Sigma-1 Receptor Sigma1->IP3R Modulates Client_Proteins Client Proteins (e.g., Ion Channels) Sigma1->Client_Proteins Modulation Blocked Ca_ER Ca²⁺ IP3R->Ca_ER Release Ca_Mito Ca²⁺ Ca_ER->Ca_Mito Uptake GR100679 This compound GR100679->Sigma1 Antagonizes

Figure 2: Mechanism of this compound at the Sigma-1 receptor.

Quantitative Data Presentation

The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of Ifenprodil and this compound for their primary targets and key off-targets. This data is essential for understanding their potency and selectivity.

CompoundPrimary TargetKi / IC50 (nM)Secondary TargetKi (nM)Secondary TargetKi (nM)
Ifenprodil GluN2B-NMDA5.8 - 120 [7][8]Sigma-1 (σ1)125[9]Sigma-2 (σ2)~5[10]
This compound Sigma-1 (σ1)Data Not Available GluN2B-NMDAData Not AvailableSigma-2 (σ2)Data Not Available

Note: Affinity values can vary based on experimental conditions (e.g., radioligand used, tissue preparation, temperature). The range for Ifenprodil reflects values from different studies and stereoisomers.

Experimental Protocols

Accurate pharmacological comparison relies on standardized and well-documented experimental procedures. Below are detailed protocols for key assays used to characterize compounds like Ifenprodil and this compound.

Radioligand Binding Assay (for Ki Determination)

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound by measuring its ability to displace a specific radioligand from its receptor.

a. Materials:

  • Receptor Source: Cell membranes from HEK293 cells expressing the target receptor (e.g., human GluN2B-NMDA or σ1) or homogenized brain tissue (e.g., rat cortex).

  • Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]Ifenprodil for GluN2B, --INVALID-LINK---pentazocine for σ1).

  • Test Compound: Unlabeled compound of interest (e.g., Ifenprodil or this compound).

  • Non-specific Ligand: A high concentration of an unlabeled ligand to determine non-specific binding (e.g., 10 µM Haloperidol).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/B or GF/C), pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific filter binding.

  • Scintillation Counter and scintillation fluid.

b. Procedure:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold buffer. Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and debris. Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the pellet by resuspension and re-centrifugation. Finally, resuspend the pellet in assay buffer and determine the protein concentration (e.g., via BCA assay).

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Receptor membranes + radioligand + assay buffer.

    • Non-specific Binding (NSB): Receptor membranes + radioligand + excess non-specific ligand.

    • Competition: Receptor membranes + radioligand + varying concentrations of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation: Add the components to the wells. Typically, this includes 50 µL of radioligand, 50 µL of test compound/buffer/NSB ligand, and 150 µL of the membrane preparation. Incubate at a defined temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters. Wash the filters quickly with ice-cold wash buffer (e.g., 3 x 3 mL) to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

c. Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Receptor Membranes (Homogenization & Centrifugation) A1 Incubate Membranes with Radioligand & Test Compound P1->A1 P2 Prepare Reagents (Radioligand, Test Compound, Buffers) P2->A1 A2 Terminate by Rapid Filtration (Separate Bound from Free) A1->A2 D1 Measure Radioactivity (Scintillation Counting) A2->D1 D2 Calculate Specific Binding D1->D2 D3 Plot Competition Curve (% Binding vs. [Compound]) D2->D3 D4 Determine IC50 Value D3->D4 D5 Calculate Ki using Cheng-Prusoff Equation D4->D5

Figure 3: Experimental workflow for a Radioligand Binding Assay.
Whole-Cell Patch-Clamp Electrophysiology (for IC50 Determination)

This protocol is used to measure the functional inhibition of ion channels like the NMDA receptor by a test compound.

a. Materials:

  • Cell Culture: HEK293 cells or neurons expressing the desired receptor subunits (e.g., GluN1/GluN2B).

  • Patch-Clamp Rig: Microscope, micromanipulator, amplifier, and data acquisition system.

  • Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-5 MΩ.

  • Solutions:

    • Internal (Pipette) Solution (in mM): e.g., 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP. pH adjusted to 7.2 with CsOH.

    • External (Bath) Solution (in mM): e.g., 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. Mg²⁺ is often omitted to prevent voltage-dependent block of NMDA receptors.

  • Agonists: Glutamate and Glycine.

  • Test Compound: Ifenprodil.

b. Procedure:

  • Cell Preparation: Plate cells on coverslips 24-48 hours before recording.

  • Obtain Whole-Cell Configuration: Mount a coverslip in the recording chamber and perfuse with external solution. Approach a cell with the pipette and form a high-resistance (>1 GΩ) seal (a "gigaseal"). Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

  • Elicit Currents: Apply agonists (e.g., 100 µM glutamate + 10 µM glycine) to the cell using a rapid perfusion system to evoke an inward current through the NMDA receptors.

  • Apply Test Compound: After obtaining a stable baseline current, co-apply the test compound (e.g., Ifenprodil) at various concentrations along with the agonists.

  • Record Inhibition: Measure the peak amplitude of the inward current in the presence of each concentration of the test compound. Allow for washout between applications to ensure the effect is reversible.

c. Data Analysis:

  • For each concentration of the test compound, calculate the percent inhibition of the control agonist-evoked current.

  • Plot the percent inhibition against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, representing the concentration at which the compound produces 50% of its maximal inhibition.

References

NP10679: A Comparative Analysis Against Other Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of NP10679, a novel neuroprotective agent, with other prominent neuroprotective compounds. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of performance based on available preclinical and clinical data.

Overview of NP10679 and Comparator Agents

NP10679 is a selective, pH-dependent N-methyl-D-aspartate (NMDA) receptor antagonist, specifically targeting the GluN2B subunit.[1] Its mechanism is designed to be more active in acidic conditions, characteristic of ischemic brain tissue, thereby minimizing side effects in healthy tissue.[1][2] For this comparative analysis, NP10679 will be evaluated against other NMDA receptor modulators with neuroprotective properties, including ifenprodil, memantine (B1676192), and ketamine, as well as other classes of neuroprotective agents.

Comparative Efficacy in Preclinical Models

The murine model of middle cerebral artery occlusion (MCAO) is a standard preclinical model for evaluating the efficacy of neuroprotective agents in ischemic stroke. The following table summarizes the available data on the reduction of infarct volume by NP10679 and comparator agents in this model.

AgentDoseAdministration RouteTiming of AdministrationInfarct Volume Reduction (%)Reference
NP10679 2 mg/kgIntraperitoneal (IP)15 minutes prior to occlusionEffective reduction (specific percentage not stated)[2]
Ifenprodil 0.3-3 mg/kgIntravenous (IV)Post-occlusion (3-hour perfusion)Up to 42%[3]
1 and 10 mg/kgOral (p.o.)30 minutes post-occlusion34% and 48%[3]
10 µg/kg/minIntravenous (IV)Immediately after onset of occlusionSignificant reduction[4]
Memantine 0.2 mg/kg/daySystemic24 hours prior to MCAO30-50%[5]
20 mg/kg/daySystemic24 hours prior to MCAOIncreased injury[5]
20 mg/kgIntraperitoneal (IP)5 minutes post-stroke~10% (cortical)[6]
Ketamine 50 mg/kg loading dose, then 1.25 mg/kg/min infusionIntravenous (IV)25 minutes prior to ischemia until 30 minutes after reperfusionNo significant difference compared to halothane (B1672932) control[7]
Not specifiedNot specifiedNot specifiedNo alteration in infarct volume[8]

Note: Direct comparison is challenging due to variations in experimental protocols, including timing of administration, duration of ischemia, and animal models used.

Mechanism of Action: NMDA Receptor Modulation

The primary mechanism of action for NP10679, ifenprodil, memantine, and ketamine involves the modulation of the NMDA receptor, a key player in excitotoxicity following ischemic events. However, their specific interactions with the receptor differ significantly.

Subunit Selectivity and pH-Sensitivity

NP10679's defining characteristic is its dual selectivity: it preferentially inhibits NMDA receptors containing the GluN2B subunit and its inhibitory potency is significantly enhanced in acidic environments (lower pH).[1][2] This is a critical advantage as ischemic brain tissue becomes acidic, allowing for targeted drug action in the damaged areas while sparing healthy tissue.

The following table compares the receptor binding affinities of NP10679 and other NMDA receptor antagonists.

AgentTargetIC50 / KipH ConditionReference
NP10679 GluN2BIC50: 23 nMpH 6.9
IC50: 142 nMpH 7.6
Ifenprodil GluN2BIC50: 130-340 nMPhysiological pH[9]
Memantine NMDA Receptor (non-selective)IC50: ~1-2 µMNot specified
Ketamine NMDA Receptor (non-selective)IC50: ~1.5-2.1 µMNot specified

Experimental Workflow: NMDA Receptor Binding Assay

G Workflow for NMDA Receptor Binding Assay prep Prepare cell membranes expressing the target NMDA receptor subunit radioligand Incubate membranes with a radiolabeled ligand that binds to the receptor prep->radioligand competitor Add varying concentrations of the test compound (e.g., NP10679) radioligand->competitor incubate Allow the binding reaction to reach equilibrium competitor->incubate separate Separate bound from unbound radioligand (e.g., via filtration) incubate->separate quantify Quantify the amount of bound radioligand using a scintillation counter separate->quantify analyze Analyze the data to determine the IC50 value of the test compound quantify->analyze

Caption: Workflow for determining the inhibitory concentration (IC50) of a compound at the NMDA receptor.

Signaling Pathways

The neuroprotective effects of these agents stem from their ability to interrupt the excitotoxic cascade initiated by excessive glutamate (B1630785) release during ischemia. This cascade leads to an influx of calcium ions, activating downstream pathways that result in neuronal cell death through apoptosis and necrosis.

Signaling Pathway: NMDA Receptor-Mediated Excitotoxicity

G NMDA Receptor-Mediated Excitotoxicity Pathway Ischemia Ischemia Glutamate ↑ Glutamate Release Ischemia->Glutamate NMDAR NMDA Receptor Activation Glutamate->NMDAR Ca_influx ↑ Intracellular Ca2+ NMDAR->Ca_influx nNOS nNOS Activation Ca_influx->nNOS Mito_dys Mitochondrial Dysfunction Ca_influx->Mito_dys NO ↑ Nitric Oxide (NO) nNOS->NO ROS ↑ Reactive Oxygen Species (ROS) NO->ROS Apoptosis Apoptosis ROS->Apoptosis Mito_dys->ROS Caspase Caspase Activation Mito_dys->Caspase Caspase->Apoptosis NP10679 NP10679 / Other NMDAR Antagonists NP10679->NMDAR Inhibits G Workflow for the Murine MCAO Model Anesthesia Anesthetize Mouse Surgery Expose Carotid Arteries Anesthesia->Surgery Occlusion Insert Filament to Occlude MCA Surgery->Occlusion Drug_Admin Administer Neuroprotective Agent Occlusion->Drug_Admin Reperfusion Withdraw Filament (for transient MCAO) Drug_Admin->Reperfusion Recovery Allow for Recovery Period Reperfusion->Recovery Assessment Assess Neurological Deficits Recovery->Assessment Euthanasia Euthanize and Harvest Brain Assessment->Euthanasia Staining Stain Brain Slices (e.g., TTC) Euthanasia->Staining Analysis Measure Infarct Volume Staining->Analysis

References

A Comparative Review of Selective NMDA Receptor Inhibitors: Tools for Probing Synaptic Function and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the N-methyl-D-aspartate (NMDA) receptor represents a critical target for therapeutic intervention in a host of neurological and psychiatric disorders. Its role in synaptic plasticity, learning, and memory is counterbalanced by its involvement in excitotoxic neuronal death, making the development of selective inhibitors a key focus of neuroscience research.[1][2][3] This guide provides an objective comparison of prominent selective NMDA receptor inhibitors, supported by experimental data, to aid in the selection of appropriate pharmacological tools.

The NMDA receptor is a heterotetrameric ion channel typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits.[1][4] The diverse family of GluN2 subunits (A-D) confers distinct pharmacological and biophysical properties to the receptor complex, making subunit-selective inhibition a promising strategy to mitigate the side effects associated with non-selective NMDA receptor antagonists.[5][6] This review will focus on inhibitors with selectivity for the GluN2A and GluN2B subunits, which are predominantly expressed in the adult forebrain and have been implicated in a range of physiological and pathological processes.[7][8]

Comparative Analysis of Inhibitor Potency

The potency of selective NMDA receptor inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibitory constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the response of the NMDA receptor by 50%, while the Ki value reflects the binding affinity of the inhibitor for the receptor. A lower IC50 or Ki value indicates a higher potency. The following tables summarize the reported potency of several key selective NMDA receptor inhibitors.

Table 1: Comparative Potency (IC50) of Selective NMDA Receptor Inhibitors

CompoundSubunit SelectivityIC50 (nM)Experimental SystemReference
Ifenprodil (B1662929) GluN2B79Recombinant human NR1a/NR2B receptors in L(tk-) cells[9]
Ro 25-6981 GluN2BSub-micromolarChick retina[8]
CP-101,606 GluN2BNo significant effect at sub-micromolar concentrationsChick retina[8]
NVP-AAM077 GluN2A-preferring~30 times more effective than MK-801Chick retina[8]
TCN-201 GluN2A109Recombinant NR1/NR2A receptors[10][11]
MK-801 Non-selective170 (biphasic response), 760 (RD response)Glutamate-induced optical response in neurons[12]
Dizocilpine (MK-801) Non-selective29Not specified[11]

Table 2: Comparative Binding Affinity (Ki) of Selective NMDA Receptor Inhibitors

CompoundSubunit SelectivityKi (nM)Experimental SystemReference
Ifenprodil GluN2B---
Ro 25-6981 GluN2B---
CP-101,606 GluN2B---
NVP-AAM077 GluN2A-preferring---
TCN-201 GluN2A---
D-AP5 Competitive Antagonist--[13]

Note: Ki values for many selective inhibitors are not consistently reported in a comparative context within the initial search results. Further literature review would be required to populate this table comprehensively.

Mechanisms of Action: A Diverse Landscape

Selective NMDA receptor inhibitors achieve their specificity through various mechanisms of action:

  • Non-competitive, Allosteric Modulators: Many GluN2B-selective antagonists, such as ifenprodil and its analogs, act as negative allosteric modulators.[14] They bind to a site on the amino-terminal domain (ATD) of the GluN2B subunit, distinct from the glutamate (B1630785) binding site, and induce a conformational change that reduces the channel's opening probability.[13][14]

  • Competitive Antagonists: These inhibitors, such as NVP-AAM077, directly compete with glutamate for its binding site on the GluN2A subunit.[2]

  • Channel Blockers: Non-selective antagonists like MK-801 are open-channel blockers. They enter the ion channel pore when the receptor is activated and physically occlude the passage of ions.[15][16] Their action is use-dependent, meaning they are more effective when the receptor is frequently activated.

Experimental Protocols for Inhibitor Characterization

The evaluation of selective NMDA receptor inhibitors relies on a variety of well-established experimental techniques.

Electrophysiology: Two-Electrode Voltage Clamp (TEVC)

This technique is a gold standard for characterizing the functional effects of inhibitors on NMDA receptors expressed in heterologous systems like Xenopus laevis oocytes.

Protocol:

  • Oocyte Preparation: Oocytes are surgically removed from Xenopus laevis and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A or GluN2B).[2]

  • Incubation: Injected oocytes are incubated for 2-3 days to allow for receptor expression.

  • Recording: Oocytes are placed in a recording chamber and impaled with two electrodes for voltage clamping.

  • Agonist and Inhibitor Application: A baseline current is established by applying glutamate and glycine (B1666218). The inhibitor is then co-applied with the agonists, and the change in current is measured to determine the extent of inhibition.[13]

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of an inhibitor for a specific receptor subtype.

Protocol:

  • Membrane Preparation: Cell membranes expressing the target NMDA receptor subtype are prepared.

  • Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the receptor (e.g., [3H]CGP 39653) and varying concentrations of the unlabeled inhibitor.[10][13]

  • Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration.[2]

  • Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.[2]

  • Data Analysis: The data are used to calculate the Ki of the inhibitor.[2]

Calcium Flux Assays

These high-throughput screening assays measure changes in intracellular calcium concentration upon NMDA receptor activation and inhibition.

Protocol:

  • Cell Culture: Cells expressing the target NMDA receptor subtype are cultured in microplates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 or Fura-2).[17][18]

  • Agonist and Inhibitor Application: The cells are stimulated with NMDA and glycine in the presence of varying concentrations of the inhibitor.[17]

  • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium, is measured using a fluorescence plate reader.[10][17]

Visualizing the Molecular Landscape

To better understand the context in which these inhibitors function, the following diagrams illustrate the NMDA receptor signaling pathway and a typical experimental workflow.

NMDA_Signaling_Pathway Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDAR Binds to GluN1 Mg_block Mg2+ Block Relief NMDAR->Mg_block Depolarization Membrane Depolarization Depolarization->Mg_block Ca_influx Ca2+ Influx Mg_block->Ca_influx CaM Calmodulin (CaM) Ca_influx->CaM PKC PKC Ca_influx->PKC ERK ERK1/2 Ca_influx->ERK CaMKII CaMKII CaM->CaMKII Gene_expression Gene Expression (Synaptic Plasticity, LTP, etc.) CaMKII->Gene_expression Src Src Kinase PKC->Src Src->NMDAR Phosphorylation (Potentiation) CREB CREB ERK->CREB CREB->Gene_expression Inhibitor_Screening_Workflow start Start library Compound Library Screening start->library primary_assay Primary Screen (e.g., Calcium Flux Assay) library->primary_assay hit_id Hit Identification primary_assay->hit_id hit_id->library Inactive Compounds secondary_assay Secondary Screen (e.g., Electrophysiology) hit_id->secondary_assay Active Compounds confirmation Hit Confirmation & Potency Determination secondary_assay->confirmation confirmation->primary_assay False Positives binding_assay Mechanism of Action (e.g., Binding Assay) confirmation->binding_assay Confirmed Hits lead_opt Lead Optimization binding_assay->lead_opt end End lead_opt->end Inhibitor_Selectivity Inhibitors NMDA Receptor Inhibitors NonSelective Non-Selective (e.g., MK-801) Inhibitors->NonSelective Selective Subunit-Selective Inhibitors->Selective GluN2A GluN2A-Selective (e.g., NVP-AAM077, TCN-201) Selective->GluN2A GluN2B GluN2B-Selective (e.g., Ifenprodil, Ro 25-6981) Selective->GluN2B

References

Safety Operating Guide

Proper Disposal Procedures for GR 100679: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of GR 100679, a peptide-based compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document outlines procedural, step-by-step guidance based on best practices for the disposal of research-grade peptides.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is critical to adhere to standard laboratory safety practices. Treat this compound as a potentially hazardous chemical.

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield must be worn.

  • Lab Coat: A buttoned lab coat is required to protect against skin contact.

Chemical and Physical Properties of this compound

A summary of the known chemical and physical properties of this compound is provided below. This information is sourced from PubChem.[1]

PropertyValue
Molecular Formula C34H44N6O5
Molecular Weight 616.7 g/mol
IUPAC Name N-[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]cyclohexanecarboxamide

Step-by-Step Disposal Procedures for this compound

The proper disposal method for this compound depends on whether the waste is in liquid or solid form. All waste must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.[2]

Liquid Waste Disposal:
  • Inactivation (Decontamination):

    • In a designated chemical fume hood, chemically inactivate the liquid peptide waste. A common and effective method for peptide decontamination is the use of sodium hypochlorite (B82951) (bleach).[2][3]

    • Add a 10% bleach solution to the liquid waste to achieve a final bleach-to-waste ratio of at least 1:10.[2]

    • Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation.[2]

  • Neutralization (if applicable):

    • If required by your institution's guidelines, neutralize the bleach solution.

  • Collection:

    • Pour the treated solution into a designated and properly labeled hazardous waste container. Do not pour peptide solutions down the sink.

  • Disposal:

    • Arrange for pickup and disposal by your institution's certified hazardous waste management service.

Solid Waste Disposal:
  • Segregation:

    • Collect all solid waste contaminated with this compound (e.g., pipette tips, gloves, empty vials) in a clearly labeled, leak-proof hazardous waste container.

  • Inactivation (Decontamination):

    • Immerse the solid waste in a 10% bleach solution for a minimum of 30 minutes.[2]

    • After decontamination, decant the bleach solution and manage it as liquid waste.[2]

  • Disposal:

    • Dispose of the decontaminated solid waste in the appropriate laboratory waste stream (e.g., chemical or biohazardous waste) as per your institutional guidelines.[2]

Quantitative Data for Decontamination

The following table summarizes key quantitative parameters for common chemical decontamination methods for peptide toxins.

Decontamination MethodReagent ConcentrationContact TimeNotes
Sodium Hypochlorite (Bleach) 6% solution for concentrated peptides; 0.5-1.0% final concentration for dilute solutions.[3]Minimum 30-60 minutes.[2]Effective for many peptides but may be corrosive to some surfaces.
Autoclaving N/A121°C and 15 psi for a minimum of 30-60 minutes.[2]Often used as a secondary decontamination step after chemical inactivation.[2]

Experimental Protocols

Protocol for Chemical Inactivation of Liquid this compound Waste:

  • Preparation: Work within a certified chemical fume hood. Ensure you are wearing the appropriate PPE.

  • Measurement: Measure the volume of the liquid this compound waste to be disposed of.

  • Reagent Preparation: Prepare a 10% bleach solution.

  • Inactivation: Slowly add the 10% bleach solution to the peptide waste to achieve a final volume ratio of at least 1:10 (bleach to waste).

  • Reaction Time: Allow the mixture to stand for at least 30-60 minutes.

  • Neutralization and Collection: If necessary, neutralize the solution according to your institution's protocol. Transfer the treated solution to a labeled hazardous waste container.

  • Final Disposal: Store the waste container in a designated satellite accumulation area for pickup by your institution's environmental health and safety department.

Visual Guidance

General Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal a Consult Safety Data Sheet (if available) b Wear Appropriate PPE (Gloves, Goggles, Lab Coat) a->b c Work in a Designated Area (e.g., Fume Hood) b->c d Use Sterile Equipment c->d e Segregate Waste (Liquid vs. Solid) d->e f Decontaminate Waste (e.g., with Bleach) e->f g Dispose in Labeled Hazardous Waste Container f->g

Caption: General workflow for the safe handling of this compound.

This compound Disposal Decision Pathway start Start: this compound Waste waste_type Determine Waste Type start->waste_type liquid_waste Liquid Waste (Solutions, Rinsates) waste_type->liquid_waste Liquid solid_waste Solid Waste (Vials, Gloves, Tips) waste_type->solid_waste Solid decon_liquid Chemically Decontaminate (e.g., 10% Bleach Solution) liquid_waste->decon_liquid decon_solid Immerse in Decontaminant (e.g., 10% Bleach Solution) solid_waste->decon_solid collect_liquid Collect in Labeled Liquid Chemical Waste Container decon_liquid->collect_liquid collect_solid Collect in Labeled Solid Chemical Waste Container decon_solid->collect_solid ehs_pickup Arrange for EHS Pickup collect_liquid->ehs_pickup collect_solid->ehs_pickup

Caption: Decision pathway for the proper disposal of this compound waste.

References

Personal protective equipment for handling GR 100679

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for safety and handling information, including Material Safety Data Sheets (MSDS), for a substance identified as "GR 100679" have yielded no relevant results. This suggests that "this compound" may be an internal, incorrect, or obsolete identifier for the chemical compound .

Without accurate identification of the substance, it is not possible to provide the essential safety, handling, and disposal information required. The chemical and physical properties, potential hazards, and appropriate protective measures are all contingent on the specific nature of the compound.

Recommendations for Researchers, Scientists, and Drug Development Professionals:

  • Verify the Chemical Identifier: Please confirm the correct and complete name or designation of the substance. This may include a formal chemical name (e.g., IUPAC name), a common or trade name, a CAS (Chemical Abstracts Service) number, or another standardized identifier.

  • Consult Internal Documentation: If this substance is part of an ongoing research or development project, refer to internal laboratory notebooks, experimental protocols, or chemical inventory records for more detailed information.

  • Contact the Source/Supplier: If the material was obtained from a commercial supplier or a collaborating institution, they should be able to provide a Safety Data Sheet (SDS) or equivalent safety information.

Once the substance is correctly identified, a comprehensive guide to personal protective equipment, handling procedures, and disposal plans can be developed.

General Laboratory Safety Workflow

For any unknown or newly synthesized compound, a precautionary approach is mandatory. The following generalized workflow diagram illustrates the fundamental steps for ensuring laboratory safety.

cluster_prep Preparation & Assessment cluster_handling Handling & Experimentation cluster_disposal Waste & Disposal identify Identify Compound & Access SDS/Safety Data assess Assess Hazards & Conduct Risk Assessment identify->assess Key Information select_ppe Select Appropriate PPE assess->select_ppe Determines Requirements prep_workspace Prepare & Ventilate Workspace (e.g., Fume Hood) select_ppe->prep_workspace Before Handling handle Handle Compound Using Designated PPE prep_workspace->handle Proceed When Ready experiment Conduct Experiment handle->experiment decontaminate_tools Decontaminate Tools & Equipment experiment->decontaminate_tools segregate Segregate Waste (Solid, Liquid, Sharps) decontaminate_tools->segregate Post-Experiment label_waste Label Waste Containers Clearly segregate->label_waste dispose Dispose of Waste via Approved Procedures label_waste->dispose

Caption: General workflow for safe laboratory chemical handling.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.